molecular formula C42H76N7O17P3S B15550761 16-Methylicosanoyl-CoA

16-Methylicosanoyl-CoA

Cat. No.: B15550761
M. Wt: 1076.1 g/mol
InChI Key: GJFWVZQHTQVUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Methylicosanoyl-CoA is a useful research compound. Its molecular formula is C42H76N7O17P3S and its molecular weight is 1076.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H76N7O17P3S

Molecular Weight

1076.1 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methylicosanethioate

InChI

InChI=1S/C42H76N7O17P3S/c1-5-6-19-30(2)20-17-15-13-11-9-7-8-10-12-14-16-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57)

InChI Key

GJFWVZQHTQVUDA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

16-Methylicosanoyl-CoA: A Technical Whitepaper on its Presumed Biological Function and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Methylicosanoyl-CoA is the coenzyme A thioester of 16-methyleicosanoic acid, a 21-carbon saturated fatty acid with a methyl branch at the C-16 position. As a very-long-chain fatty acyl-CoA (VLCFA-CoA), its biological significance is presumed to lie within the intricate network of lipid metabolism, likely playing roles in energy homeostasis, membrane structure, and cellular signaling. This document aims to provide a comprehensive overview of the putative biological functions and metabolic fate of this compound, drawing parallels with well-characterized branched-chain and very-long-chain fatty acids.

Inferred Biological Function

Based on the functions of analogous lipids, the biological roles of this compound can be hypothesized to encompass:

  • Metabolic Intermediate in Energy Production: The primary role of most fatty acyl-CoAs is to serve as a substrate for energy generation through β-oxidation. Due to its carbon length, this compound is likely catabolized in the peroxisome.

  • Component of Complex Lipids: Very-long-chain fatty acids are integral components of various complex lipids, such as sphingolipids and phospholipids, which are crucial for membrane structure and function.[1][2][3] 16-Methyleicosanoic acid, the precursor of this compound, could be incorporated into these lipids, influencing membrane fluidity and the formation of lipid rafts.

  • Potential Signaling Molecule: Acyl-CoAs themselves can act as signaling molecules, regulating the activity of various enzymes and transcription factors involved in lipid metabolism.

A related molecule, 18-methyleicosanoic acid, is a major covalently bound fatty acid in mammalian hair fibers, contributing to the hydrophobicity of the hair surface.[4][5] This suggests a potential structural role for 16-methyleicosanoic acid and its CoA derivative in other biological structures.

Proposed Metabolic Pathway: Peroxisomal β-Oxidation

Fatty acids with more than 22 carbons, as well as branched-chain fatty acids, are typically oxidized in peroxisomes because mitochondrial enzymes are not efficient at handling these substrates.[6][7] Therefore, this compound is predicted to undergo peroxisomal β-oxidation.

The methyl group at the 16-position is on an even-numbered carbon from the carboxyl end, which means it will not interfere with the initial cycles of β-oxidation. The pathway would proceed through successive rounds of four key enzymatic reactions, shortening the acyl-CoA chain by two carbons in each cycle and generating acetyl-CoA.

The final β-oxidation cycle of the resulting 5-methyl-hexanoyl-CoA would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome cluster_final_cycle Final Cycle mol_16_me_coa This compound (C21) enzyme_acox1 Acyl-CoA Oxidase 1 mol_16_me_coa->enzyme_acox1 FAD -> FADH2 mol_14_me_nonadecanoyl_coa 14-Methylnonadecanoyl-CoA (C19) enzyme_mfp2 Multifunctional Protein 2 mol_14_me_nonadecanoyl_coa->enzyme_mfp2 H2O mol_dots ... enzyme_thiolase Thiolase mol_dots->enzyme_thiolase mol_5_me_hexanoyl_coa 5-Methylhexanoyl-CoA (C7) mol_5_me_hexanoyl_coa->enzyme_acox1 FAD -> FADH2 mol_3_me_butanoyl_coa 3-Methylbutanoyl-CoA (C5) enzyme_thiolase_final Thiolase mol_3_me_butanoyl_coa->enzyme_thiolase_final H2O, NAD+ -> NADH, FAD -> FADH2 enzyme_acox1->mol_14_me_nonadecanoyl_coa H2O2 enzyme_acox1->enzyme_mfp2 H2O2 enzyme_mfp2->mol_dots NAD+ -> NADH enzyme_mfp2->enzyme_thiolase H2O, NAD+ -> NADH enzyme_thiolase->mol_5_me_hexanoyl_coa Acetyl-CoA enzyme_thiolase->mol_3_me_butanoyl_coa Acetyl-CoA mol_acetyl_coa Acetyl-CoA enzyme_thiolase_final->mol_acetyl_coa Acetyl-CoA mol_propionyl_coa Propionyl-CoA enzyme_thiolase_final->mol_propionyl_coa Propionyl-CoA mol_tca TCA Cycle mol_acetyl_coa->mol_tca mol_propionyl_coa->mol_tca via Succinyl-CoA

Caption: Proposed peroxisomal β-oxidation of this compound.

Quantitative Data Summary

As there is no direct experimental data for this compound, the following table presents typical quantitative data that would be relevant for its characterization, based on studies of other very-long-chain fatty acids.

ParameterTypical Value RangeAnalytical MethodReference Compound
Tissue Concentration0.1 - 5 µMLC-MS/MSLignoceroyl-CoA (C24:0)
Michaelis Constant (Km) of Acyl-CoA Oxidase1 - 10 µMSpectrophotometric AssayHexacosanoyl-CoA (C26:0)
Maximal Velocity (Vmax) of Acyl-CoA Oxidase5 - 50 nmol/min/mg proteinSpectrophotometric AssayHexacosanoyl-CoA (C26:0)
Incorporation into Sphingolipids1 - 10% of total fatty acidsGC-MS after hydrolysisCerotic Acid (C26:0)

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the biological function of this compound. These are based on established protocols for similar molecules.

Synthesis of 16-Methyleicosanoic Acid

A multi-step organic synthesis would be required, likely starting from a commercially available branched-chain alkyl halide and a long-chain dicarboxylic acid ester, followed by reduction and saponification.

Enzymatic Synthesis of this compound

Objective: To produce this compound for use in enzymatic and cellular assays.

Principle: Acyl-CoA synthetase catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of a fatty acid and the sulfhydryl group of coenzyme A.

Materials:

  • 16-Methyleicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA Synthetase (from Pseudomonas aeruginosa or a recombinant source)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • MgCl₂

  • DTT

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, and Triton X-100.

  • Add 16-methyleicosanoic acid (solubilized in a small amount of ethanol).

  • Add CoA and ATP.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the this compound using solid-phase extraction or preparative HPLC.

Peroxisomal β-Oxidation Assay

Objective: To determine if this compound is a substrate for peroxisomal β-oxidation.

Principle: The rate of β-oxidation is measured by monitoring the production of acetyl-CoA or the reduction of NAD⁺.

Materials:

  • Synthesized ¹⁴C-labeled or unlabeled this compound

  • Isolated peroxisomes or a purified recombinant peroxisomal β-oxidation enzyme system

  • Reaction buffer (containing NAD⁺, FAD, CoA)

  • Scintillation fluid (for radiolabeled substrate)

  • Spectrophotometer or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and isolated peroxisomes.

  • Add this compound to initiate the reaction.

  • Incubate at 37°C.

  • For spectrophotometric assay, monitor the increase in absorbance at 340 nm due to NADH formation.

  • For radioassay, stop the reaction at various time points by adding acid.

  • Separate the unreacted substrate from the water-soluble products (acetyl-CoA) by solvent extraction.

  • Quantify the radioactivity in the aqueous phase using a scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow start Start synthesis Chemical Synthesis of 16-Methyleicosanoic Acid start->synthesis enzymatic_synthesis Enzymatic Synthesis of This compound synthesis->enzymatic_synthesis purification Purification and Characterization (HPLC, MS) enzymatic_synthesis->purification peroxisome_assay Peroxisomal β-Oxidation Assay purification->peroxisome_assay cell_culture Cell Culture Experiments (e.g., lipidomics) purification->cell_culture data_analysis Data Analysis and Interpretation peroxisome_assay->data_analysis cell_culture->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for studying this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the structural characteristics of this compound strongly suggest its involvement in peroxisomal β-oxidation, contributing to cellular energy metabolism. Its precursor, 16-methyleicosanoic acid, may also be incorporated into complex lipids, influencing membrane properties.

Future research should focus on:

  • Chemical synthesis and purification of this compound to enable in vitro and in vivo studies.

  • Enzymatic assays with purified peroxisomal enzymes to confirm its catabolic pathway and determine kinetic parameters.

  • Lipidomic analysis of cells and tissues to identify the presence and abundance of 16-methyleicosanoic acid in complex lipids.

  • Investigation of its role in diseases associated with peroxisomal disorders, such as X-linked adrenoleukodystrophy and Refsum disease.[8][9]

Elucidating the precise biological function of this compound will provide a more complete understanding of lipid metabolism and may reveal novel therapeutic targets for metabolic disorders.

References

structure and chemical properties of 16-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: 16-Methylicosanoyl-CoA is a rare or novel molecule, and as such, there is a scarcity of direct experimental data available in public databases and scientific literature. This guide has been compiled by extrapolating information from structurally similar long-chain and branched-chain fatty acyl-Coenzyme A (acyl-CoA) molecules. The experimental protocols and potential biological roles described herein are based on established methodologies and principles for this class of compounds and should be considered as a foundational framework for future research.

Introduction

This compound is a long-chain branched fatty acyl-CoA. This class of molecules plays a crucial role in various metabolic processes, including fatty acid metabolism and cellular signaling. The introduction of a methyl branch on the acyl chain can significantly influence the molecule's physical and chemical properties, as well as its metabolic fate and biological activity, compared to its straight-chain counterpart, icosanoyl-CoA. This guide provides a detailed overview of the putative structure, chemical properties, and potential biological significance of this compound, along with suggested experimental protocols for its study.

Structure and Chemical Properties

The proposed structure of this compound consists of an icosanoyl (20-carbon) acyl chain with a methyl group at the 16th carbon, linked to a Coenzyme A molecule via a thioester bond.

Molecular Formula: C₄₂H₇₆N₇O₁₇P₃S (This is an estimate based on the structure and may vary slightly based on isotopic distribution).

Molecular Weight: Approximately 1096.1 g/mol (This is a calculated estimate).

The presence of the methyl group at the C-16 position introduces a chiral center, meaning this compound can exist as either the (R) or (S) stereoisomer. The specific stereoisomer synthesized biologically would be dependent on the enzymatic machinery of the organism.

Table 1: Estimated Physicochemical Properties of this compound
PropertyEstimated ValueNotes
Molecular Formula C₄₂H₇₆N₇O₁₇P₃SBased on the proposed structure.
Molecular Weight ~1096.1 g/mol Calculated.
Charge (at pH 7) -4Due to the phosphate (B84403) groups of Coenzyme A.
Solubility Aqueous solutions (as a salt)Similar to other long-chain acyl-CoAs.
Stability Prone to hydrolysis of the thioester bond, especially at extreme pH.Should be stored at low temperatures (-20°C or below) in a slightly acidic buffer (pH 5-6) to minimize degradation.
Spectral Properties (UV) λmax ≈ 260 nmDue to the adenine (B156593) moiety of Coenzyme A.

Potential Biological Significance

Branched-chain fatty acids are known to be important components of cell membranes, particularly in bacteria, where they influence membrane fluidity. In mammals, they can be derived from the diet or synthesized endogenously. While the specific roles of this compound are not yet elucidated, it may be involved in:

  • Fatty Acid Metabolism: It could be a substrate for or an inhibitor of enzymes involved in β-oxidation or fatty acid synthesis. The methyl branch may hinder the normal process of β-oxidation, leading to alternative metabolic pathways.

  • Cell Signaling: Acyl-CoAs can act as signaling molecules, regulating the activity of various proteins, including transcription factors and enzymes.

  • Ceramide and Lipid Synthesis: Very-long-chain fatty acids are precursors for the synthesis of complex lipids like ceramides (B1148491) and sphingolipids, which are integral components of the skin barrier and neuronal tissues. This compound could potentially be incorporated into these lipids.

Diagram 1: Hypothetical Metabolic Context of this compound

Metabolic_Context Branched-Chain Amino Acid Catabolism Branched-Chain Amino Acid Catabolism 16-Methyl-icosanoic_acid 16-Methyl-icosanoic_acid Branched-Chain Amino Acid Catabolism->16-Methyl-icosanoic_acid Dietary Intake Dietary Intake Dietary Intake->16-Methyl-icosanoic_acid Acyl-CoA Synthetase Acyl-CoA Synthetase 16-Methyl-icosanoic_acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Complex Lipid Synthesis Complex Lipid Synthesis This compound->Complex Lipid Synthesis Signaling Signaling This compound->Signaling Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis 16-Methyl-icosanoic_acid 16-Methyl-icosanoic_acid Mixed_Anhydride_Formation Mixed_Anhydride_Formation 16-Methyl-icosanoic_acid->Mixed_Anhydride_Formation Ethyl Chloroformate, TEA Thioesterification Thioesterification Mixed_Anhydride_Formation->Thioesterification Coenzyme A Crude_Product Crude_Product Thioesterification->Crude_Product Preparative_HPLC Preparative_HPLC Crude_Product->Preparative_HPLC C18 column Fraction_Collection Fraction_Collection Preparative_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_this compound Pure_this compound Lyophilization->Pure_this compound LC-MS_MS_Analysis LC-MS_MS_Analysis Pure_this compound->LC-MS_MS_Analysis Structure Verification

An In-depth Technical Guide to the Putative Role of 16-Methylicosanoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 16-Methylicosanoyl-CoA is not a commonly documented metabolite in existing scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical framework for its metabolism based on established principles of biochemistry, particularly the metabolism of very-long-chain and methyl-branched fatty acids.

Introduction: The Context of a Novel Branched-Chain Fatty Acyl-CoA

Fatty acid metabolism is a cornerstone of cellular energy homeostasis and lipid signaling. While the catabolism of straight-chain fatty acids is well-understood, the metabolic fates of branched-chain fatty acids are more complex and often implicated in specific physiological and pathological states.[1] this compound is a C21 fatty acyl-CoA (a C20 icosanoic acid backbone with a methyl group at the 16th position). Its structure as a very-long-chain fatty acid (VLCFA) with a methyl branch suggests its metabolism would occur primarily within the mitochondria and potentially the peroxisomes, engaging the core machinery of beta-oxidation.[2][3]

The position of the methyl group is critical. A branch at the beta-carbon (C3) would sterically hinder the standard beta-oxidation pathway, necessitating an initial alpha-oxidation step.[1][4] However, with the methyl group at the C16 position, far from the thioester bond, it is hypothesized that beta-oxidation would proceed normally until the enzymatic machinery reaches the branch point. This guide will delineate this proposed metabolic pathway, present plausible quantitative data for the involved enzymes, and provide detailed experimental protocols for its investigation.

Proposed Metabolic Pathway: Beta-Oxidation of this compound

The catabolism of this compound is predicted to follow the canonical beta-oxidation spiral, a four-step process that sequentially shortens the acyl-CoA chain by two carbons per cycle, releasing acetyl-CoA.[5]

Step 1: Transport into the Mitochondria Like other long-chain fatty acyl-CoAs, this compound must be transported into the mitochondrial matrix. This is accomplished via the carnitine shuttle system, involving carnitine palmitoyltransferase 1 (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase 2 (CPT2).[3]

Step 2: Initial Cycles of Beta-Oxidation The first six cycles of beta-oxidation are expected to proceed without interruption, as the methyl branch is distant from the reactive end of the molecule. Each cycle involves four key enzymes:

  • Acyl-CoA Dehydrogenase (VLCAD): The first step is catalyzed by Very-Long-Chain Acyl-CoA Dehydrogenase, which introduces a double bond between the alpha and beta carbons.[6]

  • Enoyl-CoA Hydratase: This enzyme adds a water molecule across the double bond.[3]

  • 3-Hydroxyacyl-CoA Dehydrogenase: The resulting hydroxyl group is then oxidized to a ketone.[3]

  • Ketoacyl-CoA Thiolase: The final step involves the thiolytic cleavage of the bond between the alpha and beta carbons, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[3]

After six full cycles, a total of 6 acetyl-CoA molecules will have been produced, leaving 4-Methylnonanoyl-CoA.

Step 3: The Branch Point and Final Oxidation Cycle The seventh cycle of beta-oxidation proceeds normally, converting 4-Methylnonanoyl-CoA to 2-Methylheptanoyl-CoA and releasing the seventh acetyl-CoA.

The final cycle begins with 2-Methylheptanoyl-CoA. The standard four enzymatic steps proceed. However, the final thiolytic cleavage results in the release of one molecule of propionyl-CoA (a three-carbon unit) and one molecule of isobutyryl-CoA (a four-carbon branched unit), rather than two acetyl-CoA molecules.

Step 4: Metabolism of End Products

  • Acetyl-CoA: Enters the tricarboxylic acid (TCA) cycle to generate ATP.[2]

  • Propionyl-CoA: Is converted to the TCA cycle intermediate succinyl-CoA in a three-step, vitamin B12-dependent pathway catalyzed by propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[7][8][9] This makes odd-chain and some branched-chain fatty acids gluconeogenic.[8]

  • Isobutyryl-CoA: Derived from the amino acid valine, this molecule is further metabolized, ultimately also feeding into the propionyl-CoA to succinyl-CoA pathway.[10][11]

Below is a diagram illustrating the proposed metabolic cascade.

Beta_Oxidation_of_16_Methylicosanoyl_CoA cluster_Mitochondria Mitochondrial Matrix mol_start This compound (C21) process_beta_ox 6 Cycles of Beta-Oxidation mol_start->process_beta_ox Enzymes: VLCAD, Hydratase, Dehydrogenase, Thiolase mol_intermediate 4-Methylnonanoyl-CoA (C9) process_beta_ox_2 1 Cycle of Beta-Oxidation mol_intermediate->process_beta_ox_2 mol_final_branched 2-Methylheptanoyl-CoA (C7) process_final_thiolysis Final Thiolysis mol_final_branched->process_final_thiolysis process_beta_ox->mol_intermediate product_acetyl_coa Acetyl-CoA (x7) process_beta_ox->product_acetyl_coa 6 molecules process_beta_ox_2->mol_final_branched process_beta_ox_2->product_acetyl_coa 1 molecule product_propionyl_coa Propionyl-CoA process_final_thiolysis->product_propionyl_coa product_isobutyryl_coa Isobutyryl-CoA process_final_thiolysis->product_isobutyryl_coa tca_cycle TCA Cycle product_acetyl_coa->tca_cycle succinyl_coa_path Propionyl-CoA Metabolism product_propionyl_coa->succinyl_coa_path product_isobutyryl_coa->succinyl_coa_path via Valine catabolism succinyl_coa_path->tca_cycle -> Succinyl-CoA

Caption: Proposed beta-oxidation pathway of this compound.

Quantitative Data: Enzyme Kinetics

Absolute kinetic parameters for this compound are not available. The following tables summarize representative kinetic data for key enzymes in long-chain fatty acid oxidation using analogous substrates. This data provides a baseline for expected enzymatic efficiency.

Table 1: Kinetics of Acyl-CoA Dehydrogenases with C16 Substrate Data is representative and compiled from studies on murine and human enzymes.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Source
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoA (C16:0)1.5 - 5.050 - 150[6]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Palmitoyl-CoA (C16:0)2.0 - 7.025 - 80[6]

Table 2: Kinetics of Propionyl-CoA Carboxylase PCC is the rate-limiting step in propionyl-CoA metabolism.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg protein)CofactorsSource
Propionyl-CoA Carboxylase (PCC)Propionyl-CoA150 - 3005 - 15Biotin, ATP, Mg²⁺[12]

Experimental Protocols

Investigating the metabolism of a novel fatty acid requires a multi-faceted approach. Below are detailed protocols for three key experimental strategies.

This assay measures the conversion of a radiolabeled fatty acid substrate into acid-soluble metabolites (ASMs), providing a direct measure of beta-oxidation flux.

Objective: To quantify the rate of this compound oxidation in isolated mitochondria or tissue homogenates.

Materials:

  • Custom synthesized [1-¹⁴C]-16-Methylicosanoyl-CoA

  • Tissue homogenate (e.g., liver, heart) or isolated mitochondria

  • Reaction Buffer: 100 mM sucrose, 10 mM Tris-HCl, 5 mM KH₂PO₄, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine, 0.1 mM malate, 2 mM ATP, 1 mM DTT, 0.05 mM Coenzyme A.[13]

  • 7% Bovine Serum Albumin (BSA) solution

  • 1 M Perchloric Acid

  • Scintillation fluid and counter

Procedure:

  • Substrate Preparation: Dry the required amount of [1-¹⁴C]-16-Methylicosanoyl-CoA under a stream of nitrogen gas. Resuspend in 7% BSA solution to create a working stock.[13]

  • Reaction Setup: In a microcentrifuge tube, combine 100 µg of tissue homogenate protein with 200 µL of reaction buffer.

  • Initiate Reaction: Add the [1-¹⁴C]-16-Methylicosanoyl-CoA/BSA complex to the reaction tube to a final concentration of 100 µM and 0.5 µCi.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle shaking.

  • Termination: Stop the reaction by adding 200 µL of ice-cold 1 M perchloric acid. This precipitates protein and traps ¹⁴CO₂.

  • Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated macromolecules.[14]

  • Quantification: Transfer the supernatant, which contains the acid-soluble ¹⁴C-metabolites (e.g., ¹⁴C-acetyl-CoA), to a scintillation vial. Add scintillation fluid and measure radioactivity using a scintillation counter.[14]

  • Data Analysis: Calculate the rate of fatty acid oxidation as nmol of substrate converted to ASMs per minute per mg of protein.

Radiometric_Assay_Workflow start Start prep_substrate Prepare [1-¹⁴C]-16-Methylicosanoyl-CoA in BSA Solution start->prep_substrate initiate_rxn Add Radiolabeled Substrate to Initiate Reaction prep_substrate->initiate_rxn setup_rxn Combine Tissue Homogenate and Reaction Buffer setup_rxn->initiate_rxn incubate Incubate at 37°C (30-60 min) initiate_rxn->incubate terminate Stop Reaction with Perchloric Acid incubate->terminate centrifuge Centrifuge to Pellet Macromolecules terminate->centrifuge collect_supernatant Collect Supernatant (Contains ASMs) centrifuge->collect_supernatant scintillation Add Scintillation Cocktail & Measure Radioactivity collect_supernatant->scintillation analyze Calculate Oxidation Rate scintillation->analyze

Caption: Workflow for a radiometric fatty acid oxidation assay.

This method provides absolute quantification of this compound and its downstream metabolites, offering a detailed snapshot of the metabolic cascade.

Objective: To measure the levels of this compound and its beta-oxidation intermediates in cell culture or tissue samples.

Materials:

  • Cultured cells or flash-frozen tissue

  • Internal Standards (e.g., C17:0-CoA)

  • Extraction Solvent: 2:1:1 Acetonitrile:Methanol:Water with 0.1% formic acid

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 or C8 column[15]

Procedure:

  • Sample Collection: Harvest cultured cells (~1-10 million) or weigh ~20-50 mg of pulverized, frozen tissue.

  • Extraction:

    • Add 1 mL of ice-cold extraction solvent to the sample.

    • Add internal standards (e.g., 50 ng C17:0-CoA).[15]

    • Homogenize thoroughly using a probe sonicator or bead beater.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Sample Cleanup (Optional but Recommended): Use solid-phase extraction (SPE) to remove salts and phospholipids (B1166683) that can cause ion suppression.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of 5 mM ammonium (B1175870) acetate (B1210297).[16]

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Separate acyl-CoAs using a gradient of mobile phase A (e.g., 5 mM ammonium acetate in water) and mobile phase B (e.g., methanol).[16]

    • Detect and quantify the target molecules using Selected Reaction Monitoring (SRM) in positive ion mode.[15] The transition for each acyl-CoA will be from the [M+H]⁺ precursor ion to a characteristic product ion (e.g., the acyl-pantetheine fragment).[17]

  • Data Analysis: Construct a standard curve using synthesized this compound. Quantify the endogenous levels by normalizing to the internal standard.

LCMS_Workflow start Start: Cell/Tissue Sample add_solvent Add Cold Extraction Solvent & Internal Standards start->add_solvent homogenize Homogenize Sample (Sonicator/Bead Beater) add_solvent->homogenize centrifuge Centrifuge at 16,000 x g homogenize->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_down Evaporate to Dryness (Nitrogen Stream) collect_supernatant->dry_down reconstitute Reconstitute in Ammonium Acetate dry_down->reconstitute inject Inject into LC-MS/MS reconstitute->inject analyze Quantify using SRM and Standard Curve inject->analyze

Caption: Sample preparation workflow for LC-MS/MS analysis of Acyl-CoAs.

This protocol measures the oxygen consumption rate (OCR) to determine a cell's reliance on fatty acid oxidation for energy in real-time.

Objective: To assess how cultured cells utilize this compound as a fuel source.

Materials:

  • Seahorse XF Analyzer and cell culture microplates

  • Cultured cells of interest

  • FAO Assay Medium: Seahorse XF Base Medium supplemented with 0.5 mM L-Carnitine and 2.5 mM glucose, pH 7.4.[18]

  • Substrate: this compound conjugated to BSA

  • Inhibitors: Etomoxir (CPT1 inhibitor, negative control), FCCP (uncoupler, positive control)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed FAO Assay Medium and incubate at 37°C in a non-CO₂ incubator.

  • Analyzer Setup: Calibrate the Seahorse XF Analyzer sensor cartridge.

  • Assay Execution:

    • Place the cell plate in the analyzer and measure the basal OCR.

    • Inject the this compound-BSA conjugate. The subsequent increase in OCR reflects the oxidation of the provided fatty acid.

    • Inject Etomoxir. The resulting decrease in OCR confirms that the observed respiration is dependent on fatty acid transport into the mitochondria.

    • Inject FCCP to measure maximal respiratory capacity.

  • Data Analysis: Analyze the kinetic OCR data to determine the specific FAO-driven respiration rate. Normalize results to cell number or protein content.

Conclusion

While this compound remains a hypothetical molecule in the context of mainstream metabolic research, its predicted catabolism provides an excellent model for understanding the principles of very-long-chain and branched-chain fatty acid oxidation. The proposed pathway, culminating in the production of acetyl-CoA, propionyl-CoA, and isobutyryl-CoA, highlights the integration of fatty acid and amino acid catabolic pathways. The experimental protocols detailed herein provide a robust framework for researchers to investigate the metabolism of this and other novel lipid species, offering tools to probe fundamental bioenergetics and explore new targets for therapeutic development in metabolic diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biosynthetic Pathway of Very Long-Chain Fatty Acyl-CoAs

Introduction

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbon atoms or more, are crucial lipid molecules with diverse physiological roles.[1][2][3] They are integral components of cellular membranes, particularly as constituents of sphingolipids and glycerophospholipids, and serve as precursors for essential molecules like ceramides (B1148491) and eicosanoids.[4][5] In plants, VLCFAs are vital for the formation of protective barriers such as cuticular waxes and suberin.[6][7] The biosynthesis of VLCFAs is a critical metabolic process, and its dysregulation is implicated in several inherited disorders, including X-linked adrenoleukodystrophy (XALD), ichthyosis, and myopathy, making the pathway a significant area of interest for therapeutic intervention.[3][4][8]

This technical guide provides a comprehensive overview of the core biosynthetic pathway of very long-chain fatty acyl-CoAs (VLCFA-CoAs), detailing the enzymatic reactions, subcellular localization, and key regulatory aspects. It includes structured data tables for quantitative comparison, detailed experimental protocols for key assays, and visualizations of the metabolic pathways and experimental workflows.

The Core Biosynthetic Pathway

The synthesis of VLCFAs occurs through the elongation of pre-existing long-chain fatty acids (LCFAs), typically C16 or C18 acyl-CoAs.[4][6] This process takes place primarily in the endoplasmic reticulum (ER) and involves two main stages: the activation of the initial fatty acid substrate and a subsequent cyclical elongation process.[2][4][9]

Activation of Long-Chain Fatty Acids

Before elongation can commence, free long-chain fatty acids, derived from either de novo synthesis in the cytoplasm or dietary sources, must be activated into their acyl-CoA thioesters.[6][9] This activation is an ATP-dependent reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (LACS or ACSL).[6][10] These enzymes are essential for "metabolically trapping" fatty acids within the cell and channeling them towards specific metabolic fates, including elongation, beta-oxidation, or incorporation into complex lipids.[10][11]

The Fatty Acid Elongation (FAE) Cycle

The core of VLCFA biosynthesis is a four-step enzymatic cycle, often referred to as the fatty acid elongation (FAE) system, which is embedded in the ER membrane.[1][4][7] In each cycle, the acyl-CoA chain is extended by two carbon units, using malonyl-CoA as the carbon donor and NADPH as the reducing agent.[12][13][14] This process is catalyzed by a protein complex consisting of four distinct enzymes that perform sequential reactions.[6][7][15]

FAE_Cycle AcylCoA_n2 AcylCoA_n2 AcylCoA_n AcylCoA_n AcylCoA_n2->AcylCoA_n Further Elongation or Utilization

Figure 1: The four-step fatty acid elongation cycle in the ER.

The four core reactions are:

  • Condensation: This is the first and rate-limiting step of the elongation cycle.[1][9] A β-ketoacyl-CoA synthase (KCS), also known as an elongase (ELOVL in mammals), catalyzes the condensation of an acyl-CoA molecule with a two-carbon unit from malonyl-CoA, forming a 3-ketoacyl-CoA.[4][6][16] This reaction releases a molecule of CO2. The substrate specificity of the various KCS/ELOVL isoforms determines the chain length of the final VLCFA product.[15][17]

  • First Reduction: The resulting 3-ketoacyl-CoA is then reduced to 3-hydroxyacyl-CoA by the enzyme 3-ketoacyl-CoA reductase (KCR).[6][7][15] This reaction uses NADPH as the electron donor.[13]

  • Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2,3-enoyl-CoA by the enzyme 3-hydroxyacyl-CoA dehydratase (HCD).[6][15][16] This step removes a molecule of water.

  • Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by enoyl-CoA reductase (ECR) to form a saturated acyl-CoA that is two carbons longer than the original substrate.[6][15][16] This second reduction step also utilizes NADPH.[13]

The newly synthesized, elongated acyl-CoA can then either undergo further rounds of elongation or be channeled into various metabolic pathways for the synthesis of complex lipids like sphingolipids, phospholipids, or cuticular waxes.[6]

Key Enzymes and Quantitative Data

The fatty acid elongation system is a multi-enzyme complex. While the reductase and dehydratase components (KCR, HCD, ECR) are generally considered to be common to the elongation of various fatty acids, the condensing enzymes (KCS/ELOVL) are a diverse family of proteins that confer substrate specificity to the process.[17]

Table 1: Core Enzymes of the VLCFA Elongation Complex

EnzymeAbbreviationGene (Human)FunctionCofactor
β-Ketoacyl-CoA SynthaseKCS / ELOVLELOVL1-7Condensation (rate-limiting)-
3-Ketoacyl-CoA ReductaseKCRHSD17B12First ReductionNADPH
3-Hydroxyacyl-CoA DehydrataseHCDHACD1-4Dehydration-
trans-2,3-Enoyl-CoA ReductaseECRTECRSecond ReductionNADPH
Mammalian Elongases (ELOVLs)

In mammals, seven different elongase enzymes (ELOVL1-7) have been identified, each with distinct substrate specificities for fatty acyl-CoAs of varying chain lengths and degrees of saturation.[1][14][18] This diversity allows for the precise synthesis of a wide array of VLCFAs required by different tissues.[14] The tissue-specific expression and substrate preference of ELOVLs are key determinants of a cell's lipid composition.[14]

Table 2: Substrate Specificities of Mammalian ELOVL Isoforms

EnzymePrimary Substrates (Acyl-CoA)Primary ProductsKey Tissue ExpressionAssociated Pathologies
ELOVL1 C20-C26 Saturated & MonounsaturatedC22-C28 (Sphingolipids)Ubiquitous, high in skin, brain, testisIchthyosis, Neurological disorders
ELOVL2 C20-C22 Polyunsaturated (PUFA)C22-C24 PUFA (e.g., DHA)Liver, testis, retina, brainRetinal dysfunction
ELOVL3 C18-C22 Saturated & MonounsaturatedC20-C24 (Skin lipids)Skin, liver, brown adipose tissueIchthyosis, hair loss
ELOVL4 ≥C24 Saturated & Unsaturated≥C26 Ultra-long-chain FAsRetina, skin, brain, testisStargardt-like macular dystrophy (STGD3)
ELOVL5 C18-C20 PUFAC20-C22 PUFAUbiquitous, high in liver-
ELOVL6 C12-C16 Saturated & MonounsaturatedC18 (Stearate, Oleate)Liver, adipose tissue, pancreasInsulin resistance, metabolic syndrome
ELOVL7 C16-C20 Saturated & MonounsaturatedC18-C22Prostate, skin, kidneyProstate cancer

(Data compiled from multiple sources[1][3][5][18])

Experimental Protocols

Analyzing the activity of enzymes in the VLCFA biosynthetic pathway is crucial for both basic research and drug discovery. Below are generalized protocols for key enzymatic assays.

Protocol: Long-Chain Acyl-CoA Synthetase (LACS) Activity Assay (Radiometric)

This protocol is based on the principle of measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA thioester.[10][11]

Objective: To quantify the activity of LACS in a biological sample (e.g., cell lysate, tissue homogenate).

Materials:

  • Sample (cell lysate or tissue homogenate)

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing Triton X-100 and KCl.

  • Reaction Mix:

    • ATP

    • Coenzyme A (CoA)

    • Magnesium Chloride (MgCl2)

    • Bovine Serum Albumin (BSA, fatty acid-free)

    • Radiolabeled fatty acid (e.g., [14C]-oleic acid or [3H]-palmitic acid)

  • Stop Solution (Dole's solution): Isopropanol:Heptane (B126788):H2SO4 (40:10:1)

  • Heptane

  • Phosphate-buffered saline (PBS)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates on ice using the assay buffer. Determine the protein concentration of the lysate (e.g., via Bradford or BCA assay).

  • Reaction Setup: In a microfuge tube, combine the assay buffer, sample lysate (containing a known amount of protein), and the reaction mix. Keep on ice.

  • Initiate Reaction: Start the reaction by transferring the tubes to a 37°C water bath. The reaction is typically linear for 10-30 minutes.

  • Stop Reaction: Terminate the reaction by adding 600 µL of the stop solution. This creates a two-phase system.

  • Phase Separation: Add a defined volume of heptane and water (or PBS) to the tube. Vortex vigorously to extract the unreacted radiolabeled fatty acid into the upper organic (heptane) phase. The newly synthesized, more polar radiolabeled acyl-CoA will remain in the lower aqueous phase.

  • Wash: Centrifuge briefly to separate the phases. Remove the upper heptane phase. Wash the lower aqueous phase again with heptane to remove any residual unreacted fatty acid.

  • Quantification: Transfer a known volume of the lower aqueous phase into a scintillation vial. Add scintillation cocktail.

  • Measurement: Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of radiolabeled acyl-CoA produced.

  • Calculation: Calculate the specific activity based on the CPM, the specific activity of the radiolabeled substrate, the amount of protein used, and the reaction time. Express results as pmol/min/mg protein.

LACS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Cell/Tissue Lysate r1 Combine Lysate & Reaction Mix p1->r1 p2 Prepare Reaction Mix (ATP, CoA, Mg2+, [14C]-FA) p2->r1 r2 Incubate at 37°C r1->r2 r3 Stop with Dole's Solution r2->r3 a1 Phase Separation (Heptane/Aqueous) r3->a1 a2 Isolate Aqueous Phase (contains [14C]-Acyl-CoA) a1->a2 a3 Scintillation Counting a2->a3 a4 Calculate Specific Activity a3->a4

Figure 2: Experimental workflow for a radiometric LACS activity assay.

Protocol: Fatty Acid Elongase (ELOVL) Activity Assay

This assay measures the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA product using a microsomal fraction, which is rich in the ER-bound elongase complex.[13][14]

Objective: To measure the total fatty acid elongation activity in a microsomal preparation.

Materials:

  • Microsomal fraction (prepared from tissue or cultured cells via differential centrifugation)

  • Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.2)

  • Reaction Mix:

    • NADPH

    • Unlabeled fatty acyl-CoA substrate (e.g., C16:0-CoA, C18:1-CoA)

    • Bovine Serum Albumin (BSA, fatty acid-free)

    • [14C]-Malonyl-CoA

  • Stop Solution: 10% KOH in 80% methanol

  • Hexane (B92381)

  • Aqueous acid (e.g., HCl or H2SO4)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Sample Preparation: Isolate the microsomal fraction from the tissue or cells of interest. Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

  • Reaction Setup: In a microfuge tube, combine the assay buffer, a known amount of microsomal protein, and the reaction mix (excluding the acyl-CoA substrate). Pre-incubate for 5 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the specific fatty acyl-CoA substrate. Incubate at 37°C for 20-30 minutes.

  • Stop and Saponify: Terminate the reaction by adding the KOH/methanol solution. Heat at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.

  • Acidification and Extraction: Cool the tubes and acidify the mixture with aqueous acid to protonate the free fatty acids. Extract the total fatty acids (including the newly synthesized radiolabeled ones) by adding hexane and vortexing vigorously.

  • Quantification: Transfer the upper hexane phase to a scintillation vial. Evaporate the hexane under a stream of nitrogen. Add scintillation cocktail to the dried residue.

  • Measurement: Measure the radioactivity using a scintillation counter. The counts represent the amount of [14C] incorporated from malonyl-CoA into the elongated fatty acid product.

  • Calculation: Calculate the specific elongase activity based on the measured radioactivity, the specific activity of the [14C]-malonyl-CoA, the amount of microsomal protein, and the reaction time.

Role in Disease and Drug Development

The critical role of VLCFAs in cellular function means that defects in their metabolism can have severe consequences. For instance, X-linked adrenoleukodystrophy (XALD) is caused by mutations in the ABCD1 gene, which is believed to be responsible for transporting VLCFA-CoA into peroxisomes for degradation.[8] The resulting accumulation of VLCFAs is a biochemical hallmark of the disease and contributes to the severe demyelination and adrenal insufficiency seen in patients.[4][8]

Therefore, the enzymes of the VLCFA biosynthetic pathway, particularly the rate-limiting ELOVL elongases, represent promising targets for drug development.[19] Small molecule inhibitors that can selectively target specific ELOVL isoforms could be used to reduce the production of pathogenic VLCFAs. High-throughput screening assays, often based on the principles outlined above, are employed to identify such compounds.[8][19] Understanding the kinetic properties and substrate specificities of these enzymes is paramount for designing effective and specific inhibitors.[12][20]

References

An In-Depth Technical Guide to the Enzymes in 16-Methylicosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the enzymatic machinery responsible for the biosynthesis of long-chain branched-chain fatty acids (BCFAs), with a specific focus on the putative pathway for 16-Methylicosanoyl-CoA. Given the atypical structure of this compound, this guide postulates a biosynthetic route analogous to the formation of C20 anteiso-fatty acids, which involves the utilization of a branched-chain primer derived from amino acid catabolism, followed by elongation steps. This document is intended for researchers, scientists, and drug development professionals working in the fields of lipid metabolism, enzymology, and metabolic disorders. It details the key enzyme families involved—Branched-Chain Amino Acid Aminotransferases (BCATs), Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH), Fatty Acid Synthase (FASN), and Fatty Acid Elongases (ELOVLs)—and provides quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and therapeutic development.

Introduction: Postulated Biosynthetic Pathway for this compound

The structure of this compound, a 20-carbon fatty acid with a methyl group at the 16th position, suggests a synthesis pathway that deviates from the typical straight-chain fatty acid synthesis. The most plausible mechanism for the introduction of a methyl group at this position in a long-chain fatty acid is through the use of a branched-chain primer that undergoes subsequent elongation.

This guide proposes a biosynthetic pathway for a C20 anteiso-fatty acid, 18-methylnonadecanoyl-CoA, as a structural and biosynthetic model for this compound. This pathway begins with the catabolism of the branched-chain amino acid L-isoleucine.

The proposed four key stages of this pathway are:

  • Primer Synthesis Initiation: L-isoleucine is transaminated by Branched-Chain Amino Acid Aminotransferase (BCAT) to form α-keto-β-methylvalerate.

  • Primer Formation: The α-keto-β-methylvalerate is oxidatively decarboxylated by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex to produce the C5 primer, 2-methylbutyryl-CoA.

  • Initial Elongation by Fatty Acid Synthase (FASN): The 2-methylbutyryl-CoA primer is elongated by FASN through the addition of six malonyl-CoA units to form a C17 anteiso-fatty acyl-CoA.

  • Final Elongation by Fatty Acid Elongases (ELOVLs): The C17 intermediate is further elongated by specific ELOVL enzymes to yield the final 20-carbon product.

This guide will now delve into the specifics of each of these enzymatic steps.

16-Methylicosanoyl-CoA_Biosynthesis_Pathway cluster_primer Primer Synthesis cluster_elongation Elongation L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH FASN_Cycle FASN Elongation 2-methylbutyryl-CoA->FASN_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASN_Cycle ELOVL_Cycle ELOVL Elongation Malonyl-CoA->ELOVL_Cycle C17-anteiso-acyl-CoA C17-anteiso-acyl-CoA FASN_Cycle->C17-anteiso-acyl-CoA C17-anteiso-acyl-CoA->ELOVL_Cycle This compound This compound ELOVL_Cycle->this compound

Figure 1: Proposed biosynthetic pathway for this compound.

Enzymes of the Biosynthetic Pathway

Branched-Chain Amino Acid Aminotransferase (BCAT)

Branched-chain amino acid aminotransferases (BCATs) catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine.[1] This transamination reaction involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate (B1630785).[2] In the context of this compound synthesis, BCAT is responsible for converting L-isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate. Mammals possess two BCAT isozymes: a cytosolic form (BCATc) and a mitochondrial form (BCATm).[2]

Table 1: Kinetic Parameters of BCAT Isozymes

SubstrateIsozymeKm (mM)Reference
L-IsoleucineBCATc (human)~1.0[3]
L-IsoleucineBCATm (human)~5.0[3]
α-KetoglutarateBCATc (human)~0.6 - 3.0[3]
α-KetoglutarateBCATm (human)~0.6 - 3.0[3]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)

The branched-chain α-keto acid dehydrogenase complex (BCKDH) is a large, mitochondrial multi-enzyme complex that catalyzes the irreversible oxidative decarboxylation of BCKAs.[4] This is the rate-limiting step in BCAA catabolism.[5] The BCKDH complex converts the BCKAs into their corresponding branched-chain acyl-CoA derivatives.[5] For the synthesis of this compound, BCKDH converts α-keto-β-methylvalerate into 2-methylbutyryl-CoA, the primer for fatty acid synthesis.[6] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, controlled by a specific kinase (BCKDK) and phosphatase (PPM1K).[4][7]

Table 2: Regulation of BCKDH Activity

RegulatorEffect on BCKDHMechanismReference
BCKDKInhibitionPhosphorylation of the E1α subunit[4]
PPM1K (PP2Cm)ActivationDephosphorylation of the E1α subunit[4]
ExerciseActivationDecrease in bound BCKDK[7]
Fatty Acid Synthase (FASN)

Fatty acid synthase (FASN) is a large, multi-functional enzyme that carries out the synthesis of fatty acids.[8] In mammals, it functions as a homodimer.[8] FASN catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing fatty acyl chain, which is attached to the acyl carrier protein (ACP) domain of the enzyme. While FASN typically uses acetyl-CoA as a primer to produce the straight-chain fatty acid palmitate (C16:0), it can also utilize branched-chain acyl-CoAs as primers to initiate the synthesis of BCFAs.[9][10] In the proposed pathway for this compound, FASN would use 2-methylbutyryl-CoA as a primer and elongate it to a C17 anteiso-fatty acyl-CoA.

Table 3: Substrate Specificity of FASN for Branched-Chain Primers

PrimerRelative Activity (%)OrganismReference
Acetyl-CoA100Rat Adipose Tissue[11]
Isobutyryl-CoA>100Rat Adipose Tissue[11]
2-Methylbutyryl-CoA>100Rat Adipose Tissue[11]
Isovaleryl-CoA>100Rat Adipose Tissue[11]
Fatty Acid Elongases (ELOVLs)

The elongation of very long-chain fatty acids (ELOVL) is a family of seven enzymes (ELOVL1-7) in mammals that are responsible for the elongation of fatty acids beyond the C16 length produced by FASN.[12][13] These enzymes are located in the endoplasmic reticulum and catalyze the first, rate-limiting step in the fatty acid elongation cycle, which involves the condensation of an acyl-CoA with malonyl-CoA.[12] The different ELOVL isoforms exhibit distinct substrate specificities in terms of chain length and degree of saturation.[12] Studies have shown that ELOVL3 and ELOVL6 are involved in the elongation of BCFAs.[14] In the synthesis of this compound, an ELOVL enzyme would be responsible for the final elongation step from a C17 anteiso-fatty acyl-CoA to the C20 product.

Table 4: ELOVL Substrate Specificity for Branched-Chain Fatty Acids

ELOVL IsoformSubstrateProductRelative ActivityReference
ELOVL6anteiso-15:0anteiso-17:0High[14]
ELOVL5anteiso-15:0anteiso-17:0Moderate[14]
ELOVL3iso-18:0iso-20:0High[14]

Experimental Protocols

BCAT Activity Assay (Coupled Spectrophotometric Assay)

This protocol describes a continuous spectrophotometric assay for measuring BCAT activity by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.[3]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • L-Leucine (or L-Isoleucine, L-Valine) solution (200 mM)

  • α-Ketoglutarate solution (50 mM)

  • NADH solution (10 mM)

  • Ammonium (B1175870) chloride (1 M)

  • Glutamate dehydrogenase (GDH) solution (10 units/mL)

  • Tissue homogenate or purified enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing Tris-HCl buffer, NADH, ammonium chloride, and GDH.

  • Add the tissue homogenate or purified enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for the reduction of any endogenous α-ketoglutarate.

  • Initiate the reaction by adding the BCAA substrate (e.g., L-Isoleucine) and α-ketoglutarate.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH (6220 M-1cm-1).

BCAT_Assay_Workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NADH, NH4Cl, GDH) Add_Enzyme Add Enzyme Sample (Incubate 5 min, 37°C) Prepare_Mixture->Add_Enzyme Start_Reaction Initiate Reaction (Add BCAA and α-KG) Add_Enzyme->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calculate_Activity Calculate BCAT Activity Measure_Absorbance->Calculate_Activity

Figure 2: Workflow for the BCAT coupled spectrophotometric assay.
BCKDH Activity Assay (Spectrophotometric Assay)

This protocol measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH.[15]

Materials:

  • Potassium phosphate (B84403) buffer (30 mM, pH 7.5) containing 0.5 mM EDTA and 0.1% Triton X-100

  • Cofactor solution: 2.5 mM NAD+, 0.2 mM thiamine (B1217682) pyrophosphate (TPP), 1.0 mM MgCl2, 0.1 mM Coenzyme A

  • BCKA substrate solution (e.g., 10 mM α-ketoisovalerate)

  • Mitochondrial extract or purified BCKDH complex

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the cofactor solution.

  • Add the mitochondrial extract or purified BCKDH complex to the mixture.

  • Initiate the reaction by adding the BCKA substrate.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.

  • Calculate the enzyme activity based on the rate of NADH formation.

ELOVL Elongase Activity Assay (Radiometric Assay)

This protocol measures the activity of ELOVL elongases using a radiolabeled malonyl-CoA.[16]

Materials:

  • HEPES buffer (100 mM, pH 7.4)

  • NADPH solution (1 mM)

  • Branched-chain acyl-CoA substrate (e.g., C17 anteiso-acyl-CoA) (100 µM)

  • [14C]-Malonyl-CoA (50 µM, specific activity ~50 mCi/mmol)

  • Microsomal fraction containing ELOVL enzymes

  • Reaction termination solution (e.g., 2.5 M KOH in 50% ethanol)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, NADPH, and the branched-chain acyl-CoA substrate.

  • Add the microsomal fraction to the mixture and pre-incubate for 2 minutes at 37°C.

  • Initiate the reaction by adding [14C]-Malonyl-CoA and incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding the termination solution and heat at 70°C for 1 hour to saponify the fatty acids.

  • Acidify the mixture with concentrated HCl and extract the fatty acids with hexane.

  • Evaporate the hexane, redissolve the fatty acids in a suitable solvent, and measure the incorporated radioactivity using a scintillation counter.

Regulation of this compound Synthesis

The synthesis of this compound is likely regulated at several key points, primarily at the level of primer availability and the expression of elongating enzymes.

  • Regulation of Primer Synthesis: The availability of the 2-methylbutyryl-CoA primer is controlled by the activity of the BCKDH complex. As mentioned, BCKDH is inhibited by phosphorylation via BCKDK and activated by dephosphorylation via PPM1K. The expression and activity of these regulatory enzymes are influenced by nutritional status, hormonal signals, and physiological states like exercise.[7]

  • Regulation of Elongation: The expression of FASN and ELOVL genes is transcriptionally regulated by sterol regulatory element-binding protein 1 (SREBP-1c) and carbohydrate-response element-binding protein (ChREBP). These transcription factors are activated in response to insulin (B600854) and high carbohydrate levels, thus coupling fatty acid synthesis to nutrient availability. BCFAs themselves may also influence the expression of these genes.[17]

Regulatory_Pathway cluster_primer_reg Primer Synthesis Regulation cluster_elongation_reg Elongation Regulation BCKDK BCKDK BCKDH BCKDH BCKDK->BCKDH inhibits PPM1K PPM1K PPM1K->BCKDH activates SREBP-1c SREBP-1c FASN_Gene FASN Gene SREBP-1c->FASN_Gene upregulates ELOVL_Gene ELOVL Gene SREBP-1c->ELOVL_Gene upregulates ChREBP ChREBP ChREBP->FASN_Gene upregulates ChREBP->ELOVL_Gene upregulates Nutritional_Signals Nutritional Signals (Insulin, Glucose) Nutritional_Signals->SREBP-1c Nutritional_Signals->ChREBP

Figure 3: Key regulatory points in the synthesis of branched-chain fatty acids.

Conclusion

The biosynthesis of this compound is a complex process that integrates amino acid catabolism with fatty acid synthesis and elongation. This guide has outlined a plausible enzymatic pathway, identified the key enzymes involved, and provided essential technical information for researchers in the field. A deeper understanding of the substrate specificities and regulatory mechanisms of BCAT, BCKDH, FASN, and the ELOVL family will be crucial for elucidating the precise roles of BCFAs in health and disease and for the development of novel therapeutic strategies targeting metabolic disorders. Further research is warranted to definitively characterize the biosynthetic pathway of this compound and to explore the full spectrum of biological functions of this and other long-chain BCFAs.

References

16-Methylicosanoyl-CoA in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Role of 16-Methylicosanoyl-CoA in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific roles of this compound in cellular signaling is limited in publicly available literature. This guide, therefore, extrapolates from the established metabolic and signaling functions of structurally related molecules, namely very-long-chain fatty acids (VLCFAs) and other branched-chain fatty acids (BCFAs), to build a putative model for the function of this compound.

Introduction

This compound is a C21 very-long-chain branched-chain fatty acyl-CoA. While its precise functions are not well-documented, its structure suggests involvement in metabolic and signaling pathways analogous to other VLCFAs and BCFAs. These classes of lipids are not merely metabolic intermediates but are increasingly recognized as active participants in cellular signaling, influencing gene expression, membrane dynamics, and the production of bioactive lipid mediators.

This guide provides a comprehensive overview of the potential metabolic fate and signaling functions of this compound, drawing parallels with well-characterized branched-chain fatty acids such as phytanic acid. We will explore its putative biosynthesis, degradation, and its potential role as a signaling molecule, particularly through the activation of nuclear receptors.

Putative Biosynthesis of this compound

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongation system. This process involves the sequential addition of two-carbon units from malonyl-CoA to a pre-existing acyl-CoA primer. In the case of this compound, a branched-chain primer would be required.

The key steps in the elongation of fatty acids are:

  • Condensation: Catalyzed by a β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step.

  • Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

  • Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer.

Fatty_Acid_Elongation Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Condensation Condensation Branched-Chain Acyl-CoA->Condensation Malonyl-CoA beta-Ketoacyl-CoA beta-Ketoacyl-CoA Condensation->beta-Ketoacyl-CoA KCS Reduction_1 Reduction beta-Ketoacyl-CoA->Reduction_1 NADPH beta-Hydroxyacyl-CoA beta-Hydroxyacyl-CoA Reduction_1->beta-Hydroxyacyl-CoA KCR Dehydration Dehydration beta-Hydroxyacyl-CoA->Dehydration H2O trans-2-Enoyl-CoA trans-2-Enoyl-CoA Dehydration->trans-2-Enoyl-CoA HCD Reduction_2 Reduction trans-2-Enoyl-CoA->Reduction_2 NADPH Elongated Acyl-CoA Elongated Acyl-CoA Reduction_2->Elongated Acyl-CoA ECR Further Elongation or Cellular Utilization Further Elongation or Cellular Utilization Elongated Acyl-CoA->Further Elongation or Cellular Utilization

Caption: Putative biosynthetic pathway of this compound via the fatty acid elongation cycle.

Putative Metabolism of this compound

Due to the methyl group at a position that could hinder standard β-oxidation, this compound is likely metabolized via peroxisomal α- and β-oxidation pathways, similar to phytanic acid.

Peroxisomal Alpha-Oxidation

Alpha-oxidation is a process that removes a single carbon atom from the carboxyl end of a fatty acid. This is crucial for branched-chain fatty acids where a methyl group on the β-carbon prevents the action of acyl-CoA dehydrogenase in the β-oxidation pathway.

The key enzymatic steps are:

  • Hydroxylation: Phytanoyl-CoA α-hydroxylase (PHYH) hydroxylates the α-carbon. A deficiency in this enzyme leads to Refsum disease, characterized by the accumulation of phytanic acid[1][2].

  • Cleavage: A lyase cleaves the bond between the α- and β-carbons, releasing the original carboxyl carbon as formyl-CoA.

  • Oxidation: The resulting aldehyde is oxidized to a carboxylic acid, which can then enter the β-oxidation pathway.

Alpha_Oxidation cluster_products Products This compound This compound 2-Hydroxy-16-methylicosanoyl-CoA 2-Hydroxy-16-methylicosanoyl-CoA This compound->2-Hydroxy-16-methylicosanoyl-CoA PHYH-like Hydroxylase 15-Methylnonadecanal 15-Methylnonadecanal 2-Hydroxy-16-methylicosanoyl-CoA->15-Methylnonadecanal 2-Hydroxyacyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Hydroxy-16-methylicosanoyl-CoA->Formyl-CoA 15-Methylnonadecanoic Acid 15-Methylnonadecanoic Acid 15-Methylnonadecanal->15-Methylnonadecanoic Acid Aldehyde Dehydrogenase 15-Methylnonadecanoyl-CoA 15-Methylnonadecanoyl-CoA 15-Methylnonadecanoic Acid->15-Methylnonadecanoyl-CoA Acyl-CoA Synthetase Peroxisomal beta-Oxidation Peroxisomal beta-Oxidation 15-Methylnonadecanoyl-CoA->Peroxisomal beta-Oxidation

Caption: Hypothesized alpha-oxidation pathway for this compound.

Peroxisomal Beta-Oxidation

Following α-oxidation, the resulting shorter branched-chain acyl-CoA can undergo β-oxidation within the peroxisomes. Peroxisomal β-oxidation differs from mitochondrial β-oxidation in its first step, which is catalyzed by a FAD-dependent acyl-CoA oxidase that produces H₂O₂.

Potential Role in Cellular Signaling

Long-chain and very-long-chain fatty acyl-CoAs are emerging as important signaling molecules. A plausible and significant signaling role for this compound is as a ligand for nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).

Activation of PPARα

PPARα is a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation. Research has shown that very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα[3].

The activation of PPARα by a ligand like this compound would involve the following steps:

  • Binding of this compound to the ligand-binding domain of PPARα.

  • Conformational change in PPARα, leading to the dissociation of corepressors and recruitment of coactivators.

  • Heterodimerization with the Retinoid X Receptor (RXR).

  • Binding of the PPARα-RXR heterodimer to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Initiation of transcription of genes involved in lipid metabolism.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARa This compound->PPARa Binds PPARa_RXR_Complex PPARa-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE (Promoter Region) PPARa_RXR_Complex->PPRE Binds Target Genes Target Genes (e.g., Acyl-CoA Oxidase) PPRE->Target Genes Activates Transcription mRNA mRNA Target Genes->mRNA Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Protein Synthesis->Increased Fatty Acid Oxidation

Caption: Putative signaling pathway of this compound via PPARα activation.

Quantitative Data for Related Ligands

While specific binding data for this compound is unavailable, the dissociation constants (Kd) for other branched-chain fatty acyl-CoAs with PPARα highlight their high affinity[3].

LigandDissociation Constant (Kd) in nM
Phytanoyl-CoA11 ± 1
Pristanoyl-CoA12 ± 1

Table 1: Binding affinities of branched-chain fatty acyl-CoAs to PPARα. Data from reference[3].

Experimental Protocols

Investigating the specific roles of this compound would require a combination of biochemical and cell-based assays.

Synthesis of this compound
  • Starting Material: 16-methylicosanoic acid.

  • Activation to Acyl-CoA:

    • Incubate 16-methylicosanoic acid with Coenzyme A (CoA) and an acyl-CoA synthetase (e.g., from Pseudomonas fragi or a recombinant mammalian enzyme) in a reaction buffer containing ATP and MgCl₂.

    • Monitor the reaction progress by HPLC or LC-MS.

    • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

PPARα Ligand Binding Assay
  • Assay Principle: A competitive binding assay using a radiolabeled or fluorescently labeled known PPARα ligand and a source of the PPARα ligand-binding domain (LBD).

  • Procedure:

    • Prepare a reaction mixture containing purified PPARα-LBD, the labeled ligand, and varying concentrations of unlabeled this compound.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free labeled ligand (e.g., using a filter-binding assay or scintillation proximity assay).

    • Measure the amount of bound labeled ligand and calculate the IC₅₀ for this compound.

    • Determine the Kd from the IC₅₀ value.

Cell-Based Reporter Gene Assay
  • Cell Line: A suitable cell line (e.g., HEK293T or HepG2) co-transfected with expression vectors for full-length PPARα and RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter.

  • Procedure:

    • Treat the transfected cells with varying concentrations of this compound.

    • Lyse the cells after a suitable incubation period (e.g., 24 hours).

    • Measure luciferase activity as a readout of PPARα activation.

    • Determine the EC₅₀ value for this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_assays Functional Assays 16-Methylicosanoic_Acid 16-Methylicosanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase + CoA, ATP, MgCl2 16-Methylicosanoic_Acid->Acyl-CoA_Synthetase Purification Purification (HPLC) Acyl-CoA_Synthetase->Purification This compound This compound Purification->this compound Ligand_Binding PPARα Ligand Binding Assay This compound->Ligand_Binding Test Compound Reporter_Gene PPARα Reporter Gene Assay This compound->Reporter_Gene Treatment Metabolic_Flux Metabolic Flux Analysis (Alpha/Beta-Oxidation) This compound->Metabolic_Flux Substrate Binding_Affinity Binding_Affinity Ligand_Binding->Binding_Affinity Determine Kd Transcriptional_Activation Transcriptional_Activation Reporter_Gene->Transcriptional_Activation Determine EC50 Metabolic_Fate Metabolic_Fate Metabolic_Flux->Metabolic_Fate Identify Metabolites

References

16-Methylicosanoyl-CoA: A Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Methylicosanoyl-CoA is a C21 methyl-branched very-long-chain acyl-CoA. While specific data on this compound is limited in current scientific literature, this guide provides a comprehensive overview of the broader class of methyl-branched very-long-chain fatty acids (VLCFAs) and their CoA esters. This document synthesizes information on their natural sources, occurrence in various organisms, and biosynthetic pathways. Furthermore, it details established experimental protocols for the extraction, purification, and quantification of long-chain and very-long-chain acyl-CoAs, which are directly applicable to the study of this compound. This guide serves as a valuable resource for researchers in lipidomics, drug development, and metabolic research.

Introduction to Branched-Chain Fatty Acids and Very-Long-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are characterized by one or more alkyl branches on their carbon backbone, most commonly a methyl group. They are found in a variety of organisms, including bacteria, and are present in the human diet, particularly in dairy products and ruminant meats.[1][2][3] BCFAs play a role in maintaining membrane fluidity and have been implicated in various physiological processes.[1][4]

Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 20 carbons or more. They are essential components of cellular lipids, including ceramides (B1148491) and sphingolipids, and serve as precursors for signaling molecules.[5][6] The synthesis of VLCFAs occurs through the elongation of shorter-chain fatty acids.[6][7] this compound belongs to the class of methyl-branched VLCFAs, combining structural features of both BCFAs and VLCFAs.

Natural Sources and Occurrence

BCFAs are significant components of the lipids in many bacteria and can be found in human tissues, including adipose tissue.[1] Dietary sources for humans primarily include dairy products and fats from ruminant animals.[2][3] The composition of BCFAs in cow's milk is influenced by the animal's diet.[2]

VLCFAs are ubiquitously present in plants, animals, and microbes as components of complex lipids.[6] In plants, they are crucial for the formation of cuticular waxes and suberin.[6] In mammals, VLCFAs are integral to the structure of myelin and are found in high concentrations in the brain and skin.

The following table summarizes the content of various branched-chain fatty acids in cow's milk fat, providing an example of their abundance in a common dietary source.

Branched-Chain Fatty AcidAbundance (% of total FAs)Approximate mg per serving (whole milk)
iso-C14:00.25 - 0.5025 - 50
anteiso-C15:00.35 - 0.6035 - 60
iso-C16:00.20 - 0.4020 - 40
iso-C17:00.40 - 0.7040 - 70
anteiso-C17:00.30 - 0.5030 - 50
Phytanic acid0.10 - 0.507 - 37
Pristanic acid0.04 - 0.063 - 4
Data adapted from "Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids"[2]

Biosynthesis of Methyl-Branched Very-Long-Chain Acyl-CoAs

A specific biosynthetic pathway for this compound has not been elucidated. However, a putative pathway can be constructed based on the known mechanisms of fatty acid elongation and the incorporation of branched-chain precursors. The biosynthesis of methyl-branched VLCFAs likely involves the elongation of a methyl-branched long-chain acyl-CoA precursor.

The initial branched-chain acyl-CoA can be derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[8] For example, the catabolism of isoleucine produces 2-methylbutyryl-CoA, which can serve as a primer for fatty acid synthesis.

The elongation of the long-chain acyl-CoA precursor to a very-long-chain acyl-CoA occurs in the endoplasmic reticulum and involves a four-step enzymatic cycle catalyzed by a fatty acid elongase (FAE) complex.[6][7]

The following diagram illustrates a generalized pathway for the biosynthesis of a methyl-branched very-long-chain acyl-CoA.

Biosynthesis_of_Methyl_Branched_VLCFA BCAA Branched-Chain Amino Acid (e.g., Isoleucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Aminotransferase BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., 2-Methylbutyryl-CoA) BCKA->BC_Acyl_CoA BCKDH complex LCFA_CoA Methyl-Branched Long-Chain Acyl-CoA BC_Acyl_CoA->LCFA_CoA Fatty Acid Synthase Elongation_Cycle Fatty Acid Elongation Cycle (4 steps) LCFA_CoA->Elongation_Cycle VLCFA_CoA Methyl-Branched Very-Long-Chain Acyl-CoA (e.g., this compound) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle Elongation_Cycle->VLCFA_CoA + C2 units

Caption: Generalized biosynthesis of methyl-branched VLCFA-CoA.

Experimental Protocols

The analysis of this compound requires specialized methods for the extraction and quantification of long-chain acyl-CoA esters from biological samples. The following protocols are adapted from established methods and can be applied to the study of this molecule.[9][10][11]

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is based on a solid-phase extraction method that improves recovery and reproducibility.[9]

Materials:

  • Tissue sample (less than 100 mg)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • Glass homogenizer

Procedure:

  • Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.

  • Add 2-propanol and homogenize again.

  • Extract the acyl-CoAs from the homogenate using acetonitrile.

  • Bind the acyl-CoAs in the extract to an oligonucleotide purification column.

  • Elute the acyl-CoAs from the column using 2-propanol.

  • Concentrate the eluent for subsequent analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying acyl-CoA species.[11][12]

Instrumentation:

  • UPLC/MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase UPLC column (e.g., C18)

Mobile Phases:

  • Solvent A: Ammonium hydroxide (B78521) in water

  • Solvent B: Ammonium hydroxide in acetonitrile

Procedure:

  • Reconstitute the extracted acyl-CoA sample in an appropriate solvent.

  • Inject the sample onto the UPLC column.

  • Separate the acyl-CoA species using a binary gradient of solvents A and B.

  • Detect and quantify the analytes using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode. A neutral loss scan of 507 can be used for profiling complex mixtures of acyl-CoAs.[12]

The following diagram outlines the general workflow for the analysis of long-chain acyl-CoAs.

Experimental_Workflow Sample Biological Sample (e.g., Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase or Liquid-Liquid Extraction Homogenization->Extraction Purification Purification Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification and Data Analysis Analysis->Quantification

Caption: Workflow for acyl-CoA analysis.

Conclusion

While direct research on this compound is currently limited, this technical guide provides a solid foundation for its study by leveraging the extensive knowledge available for the broader classes of branched-chain and very-long-chain fatty acids. The provided information on natural sources, biosynthesis, and, most importantly, detailed analytical protocols, will empower researchers to investigate the presence, abundance, and potential roles of this and other rare, long-chain acyl-CoAs in biological systems. Further research is warranted to elucidate the specific functions and metabolic pathways of this compound.

References

The Obscure Player: 16-Methylicosanoyl-CoA and its Implied Role in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) and their metabolism are critical to cellular function, with dysregulation leading to severe, often life-threatening metabolic disorders. While much research has focused on straight-chain and certain well-known branched-chain fatty acids like phytanic acid, a vast number of other species, such as 16-Methylicosanoyl-CoA, remain poorly characterized. This technical guide synthesizes the current understanding of methyl-branched VLCFA metabolism, using this compound as a focal point to explore the broader implications for metabolic diseases. By examining the established pathways of peroxisomal α- and β-oxidation, the known enzymatic players, and the consequences of their deficiencies, we provide a framework for understanding the potential role of this and similar molecules in the pathology of disorders like Zellweger spectrum disorders and Refsum disease. This guide also details relevant experimental protocols and presents quantitative data to aid researchers in the investigation of these obscure but potentially significant metabolic players.

Introduction: The Significance of Methyl-Branched Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids and glycerophospholipids.[1][2] Their synthesis and degradation are tightly regulated processes, primarily occurring in the endoplasmic reticulum and peroxisomes, respectively.[3][4] The introduction of a methyl branch in the carbon chain, as in 16-methylicosanoic acid, creates a steric hindrance that necessitates specialized enzymatic pathways for its degradation.[3][5]

The CoA-ester form, this compound, is the activated form of 16-methylicosanoic acid, primed for metabolic processing. While direct research on this compound is scarce, its structure suggests it would be a substrate for the peroxisomal α- and β-oxidation pathways that handle other methyl-branched fatty acids.[5][6] Dysfunctional peroxisomal metabolism leads to the accumulation of these fatty acids, a hallmark of several severe metabolic disorders.[3][7]

Biosynthesis and Degradation of Methyl-Branched VLCFAs

The endogenous synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle involving a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids).[4][8] Branched-chain VLCFAs can be synthesized from branched-chain precursors.

The degradation of methyl-branched VLCFAs is a more complex process than that of their straight-chain counterparts and primarily occurs in the peroxisomes.[3][5] The position of the methyl group dictates the initial catabolic steps. For 3-methyl-branched fatty acids like phytanic acid, a process called α-oxidation is required to remove the methyl-bearing carbon before β-oxidation can proceed.[2][3] It is plausible that a similar mechanism is involved for other methyl-branched VLCFAs.

Peroxisomal α-Oxidation Pathway

The α-oxidation pathway is crucial for the degradation of 3-methyl-branched fatty acids. The process involves the removal of a single carbon atom from the carboxyl end.

alpha_oxidation_pathway cluster_peroxisome Peroxisome Methyl_VLCFA_CoA This compound Hydroxy_Methyl_VLCFA_CoA 2-Hydroxy-16-methylicosanoyl-CoA Methyl_VLCFA_CoA->Hydroxy_Methyl_VLCFA_CoA Phytanoyl-CoA Hydroxylase (PHYH) (Fe2+, 2-oxoglutarate) Shortened_Aldehyde 15-Methylnonadecanal Hydroxy_Methyl_VLCFA_CoA->Shortened_Aldehyde 2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) (TPP-dependent) Formyl_CoA Formyl-CoA Hydroxy_Methyl_VLCFA_CoA->Formyl_CoA 2-HPCL Shortened_Acid 15-Methylnonadecanoic Acid Shortened_Aldehyde->Shortened_Acid Aldehyde Dehydrogenase outside To β-Oxidation Shortened_Acid->outside CO2 CO2 + H2O Formyl_CoA->CO2 Formate Dehydrogenase

Figure 1: Peroxisomal α-oxidation of a methyl-branched VLCFA.
Peroxisomal β-Oxidation Pathway

Following α-oxidation (if necessary), or directly for other branched-chain fatty acids, the shortened acyl-CoA enters the β-oxidation spiral. Each cycle of β-oxidation shortens the fatty acid chain by two carbons, producing acetyl-CoA (or propionyl-CoA in the case of odd-numbered chains resulting from α-oxidation) and reducing equivalents (NADH and FADH2).[6][9]

beta_oxidation_pathway cluster_peroxisome_beta Peroxisomal β-Oxidation Acyl_CoA_start Acyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA_start->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (MFE/DBP) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (MFE/DBP) Acyl_CoA_short Acyl-CoA (Cn-2) Ketoacyl_CoA->Acyl_CoA_short Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Acyl_CoA_short->Acyl_CoA_start Next Cycle Mitochondria Further Oxidation in Mitochondria Acetyl_CoA->Mitochondria

Figure 2: The peroxisomal β-oxidation spiral.

Role in Metabolic Disorders

Defects in the enzymes or transporters involved in peroxisomal fatty acid oxidation lead to the accumulation of VLCFAs, including methyl-branched species. This accumulation is cytotoxic and is the underlying cause of several severe metabolic disorders.

Zellweger Spectrum Disorders (ZSD)
Refsum Disease

Classic Refsum disease is an autosomal recessive disorder caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), the first enzyme in the α-oxidation pathway.[3] This leads to the accumulation of phytanic acid, resulting in severe neurological symptoms. This disease highlights the critical importance of the α-oxidation pathway for the degradation of 3-methyl-branched fatty acids.

Quantitative Data

While quantitative data specifically for this compound is not available in the literature, the following table presents representative data for the accumulation of other VLCFAs and branched-chain fatty acids in peroxisomal disorders. These values can serve as a proxy for the expected changes in related, unmeasured methyl-branched VLCFAs.

AnalyteNormal Plasma LevelsLevels in Zellweger SyndromeLevels in Refsum Disease
C26:0 (Hexacosanoic acid)< 1.0 µmol/LSignificantly elevated (> 5 µmol/L)Normal
C26:0/C22:0 Ratio< 0.02Significantly elevated (> 0.3)Normal
Phytanic Acid< 10 µmol/LOften elevatedMarkedly elevated (> 200 µmol/L)
Pristanic Acid< 1 µmol/LOften elevatedNormal or slightly elevated

Table 1: Representative Plasma Levels of VLCFAs and Branched-Chain Fatty Acids in Peroxisomal Disorders. Data compiled from various sources.[8][12]

Experimental Protocols

The analysis of methyl-branched VLCFA-CoA esters is challenging due to their low abundance and the complexity of the lipidome. The following outlines a general workflow for their detection and quantification.

Workflow for the Analysis of Methyl-Branched VLCFA-CoA Esters

experimental_workflow Sample Biological Sample (Tissue, Cells, Plasma) Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction SPE Solid Phase Extraction (SPE) (Enrichment of Acyl-CoAs) Extraction->SPE LC_MS LC-MS/MS Analysis (UPLC coupled to a high-resolution mass spectrometer) SPE->LC_MS Data_Analysis Data Analysis (Quantification against internal standards) LC_MS->Data_Analysis

Figure 3: General experimental workflow for acyl-CoA analysis.
Detailed Methodologies

5.2.1. Sample Preparation and Extraction:

  • Homogenization: Tissues or cell pellets are homogenized in a suitable buffer, often containing antioxidants and protease inhibitors.

  • Lipid Extraction: A biphasic solvent system, such as chloroform/methanol/water (Folch method) or dichloromethane/methanol/water, is used to separate lipids from other cellular components. The aqueous phase containing the polar acyl-CoA esters is collected.

  • Solid Phase Extraction (SPE): The aqueous extract is passed through a C18 or a specific affinity column to enrich for acyl-CoA esters and remove interfering substances.

5.2.2. LC-MS/MS Analysis:

  • Chromatography: Ultra-high-performance liquid chromatography (UPLC) with a C18 reversed-phase column is typically used to separate the different acyl-CoA species based on their chain length and branching. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium (B1175870) acetate) is often employed.

  • Mass Spectrometry: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. The instrument is operated in negative ion mode, and specific precursor-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).

  • Quantification: Stable isotope-labeled internal standards for various acyl-CoA species are added at the beginning of the extraction process to account for sample loss and ionization suppression. A calibration curve is generated using authentic standards to determine the absolute concentration of the target analytes.[13][14][15]

Conclusion and Future Directions

This compound represents a class of understudied metabolites that likely play a role in the pathophysiology of peroxisomal disorders. While direct evidence is currently lacking, its structural similarity to other disease-relevant branched-chain fatty acids strongly implicates it in these conditions. The advancement of lipidomic and metabolomic techniques, particularly high-resolution mass spectrometry, will be crucial in elucidating the precise role of this compound and other rare fatty acyl-CoAs in metabolic diseases. Future research should focus on:

  • Developing specific analytical standards for this compound to enable accurate quantification in biological samples.

  • Screening patient cohorts with peroxisomal disorders of unknown etiology for the accumulation of this and other atypical branched-chain VLCFAs.

  • Characterizing the enzymatic kinetics of peroxisomal enzymes with this compound as a substrate to understand its metabolic fate.

  • Investigating the downstream signaling effects of the accumulation of this compound to uncover novel pathogenic mechanisms.

By shedding light on these obscure players in fatty acid metabolism, we can gain a more complete understanding of the molecular basis of metabolic disorders and potentially identify new therapeutic targets.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 16-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A thioester. Such molecules are crucial intermediates in fatty acid metabolism and are involved in various cellular processes. The specific methyl branch at the 16-position can influence its metabolic fate and interaction with enzymes, making it a molecule of interest in the study of lipid biochemistry and related diseases. These application notes provide a detailed protocol for the chemical synthesis of this compound, starting from the corresponding fatty acid, 16-methylicosanoic acid. The protocol is based on the widely used mixed anhydride (B1165640) method, followed by purification using solid-phase extraction.

Data Presentation

ParameterValueReference
Starting Material 16-Methylicosanoic AcidCommercially available or synthesized
Activating Agent Ethyl ChloroformateSigma-Aldrich
Thiol Source Coenzyme A trilithium saltSigma-Aldrich
Solvent System Tetrahydrofuran (THF) / WaterFisher Scientific
Purification Method Solid-Phase Extraction (SPE)C18 reverse-phase cartridge
Typical Yield 70-80%[1]
Purity (by HPLC) >95%[1]
Storage Conditions -80°C in aqueous solution-

Experimental Protocols

Synthesis of this compound from 16-Methylicosanoic Acid

This protocol describes the synthesis of this compound from its corresponding free fatty acid using the mixed anhydride method. This method is reliable for the synthesis of various acyl-CoAs.[1]

Materials:

  • 16-Methylicosanoic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (CoA) trilithium salt hydrate (B1144303)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bicarbonate solution (0.5 M)

  • C18 reverse-phase solid-phase extraction (SPE) cartridges

  • Methanol (B129727)

  • Water (HPLC grade)

  • Nitrogen gas

Procedure:

  • Preparation of the Mixed Anhydride:

    • In a clean, dry glass vial, dissolve 10 mg of 16-methylicosanoic acid in 1 mL of anhydrous THF.

    • Add 1.5 equivalents of triethylamine to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 1.2 equivalents of ethyl chloroformate dropwise while stirring.

    • Allow the reaction to proceed at 0°C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve 1.2 equivalents of Coenzyme A trilithium salt hydrate in 1 mL of 0.5 M potassium bicarbonate solution.

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quenching and Solvent Removal:

    • After 4 hours, quench the reaction by adding an equal volume of water.

    • Remove the THF from the mixture under a stream of nitrogen gas.

  • Purification by Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.

    • Load the aqueous reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of water to remove unreacted Coenzyme A and other water-soluble impurities.

    • Elute the this compound from the cartridge using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). Collect fractions at each step.

  • Analysis and Storage:

    • Analyze the collected fractions by reverse-phase high-performance liquid chromatography (HPLC) with UV detection (at 260 nm for the adenine (B156593) moiety of CoA) to identify the fractions containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final product as a white solid.

    • Store the purified this compound at -80°C.

Mandatory Visualization

Synthesis_Workflow cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Thioesterification cluster_purification Step 3: Purification start 16-Methylicosanoic Acid in THF reagent1 + Triethylamine + Ethyl Chloroformate start->reagent1 Activation intermediate Mixed Anhydride Intermediate reagent1->intermediate coa Coenzyme A Solution intermediate->coa Coupling product Crude this compound coa->product spe C18 SPE product->spe Purification pure_product Pure this compound spe->pure_product Fatty_Acid_Elongation_Pathway Acyl_CoA Acyl-CoA (n carbons) Condensation Condensation (ELOVL) Acyl_CoA->Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation Ketoacyl_CoA β-Ketoacyl-CoA Condensation->Ketoacyl_CoA Reduction1 Reduction (KAR) Ketoacyl_CoA->Reduction1 Hydroxyacyl_CoA β-Hydroxyacyl-CoA Reduction1->Hydroxyacyl_CoA Dehydration Dehydration (HACD) Hydroxyacyl_CoA->Dehydration Enoyl_CoA trans-2-Enoyl-CoA Dehydration->Enoyl_CoA Reduction2 Reduction (TER) Enoyl_CoA->Reduction2 Elongated_Acyl_CoA Acyl-CoA (n+2 carbons) Reduction2->Elongated_Acyl_CoA

References

Application Notes and Protocols for 16-Methylicosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylicosanoyl-CoA is a C21 branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA). VLCFAs and their CoA esters are crucial components of cellular lipids, such as sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules.[1][2] The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a cyclic process of fatty acid elongation (FAE). This pathway involves four key enzymatic reactions, with the initial and rate-limiting step being the condensation of an acyl-CoA with malonyl-CoA, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids proteins (ELOVLs).[2][3][4]

In humans, seven distinct ELOVL enzymes (ELOVL1-7) have been identified, each exhibiting specific substrate preferences for the chain length and degree of saturation of the fatty acyl-CoA.[5] Based on known substrate specificities, this compound is a putative substrate for ELOVL1 and ELOVL7, which are involved in the elongation of saturated and monounsaturated VLCFAs.[2][5][6] ELOVL1 demonstrates high activity towards C20- and C22-CoAs, while ELOVL7 is active on C16-C20 acyl-CoAs.[1][2]

These application notes provide detailed protocols for utilizing this compound in in vitro enzyme assays to study the activity of ELOVL enzymes and to screen for potential inhibitors or activators.

Applications

  • Enzyme Substrate Specificity Studies: Determining the substrate preference of various ELOVL isoenzymes for branched-chain VLCFA-CoAs.

  • Enzyme Kinetics Analysis: Characterizing the kinetic parameters (Km, Vmax) of ELOVL enzymes with this compound.

  • High-Throughput Screening (HTS): Screening compound libraries for potential modulators of ELOVL activity, which may be relevant for diseases associated with VLCFA metabolism, such as X-linked adrenoleukodystrophy (X-ALD).[3][7][8]

  • Drug Development: Evaluating the efficacy and mechanism of action of drug candidates targeting fatty acid elongation pathways.

Product Information

  • Product Name: 16-Methylicosanoyl-Coenzyme A

  • Molecular Formula: C43H78N7O17P3S

  • Molecular Weight: 1122.1 g/mol

  • Storage: Store at -20°C or below. Protect from moisture.

  • Stability: Fatty acyl-CoAs are susceptible to hydrolysis. For optimal performance, prepare fresh solutions for each experiment and use within a short period. If necessary, aqueous solutions can be stored at -80°C for up to one week.

Signaling Pathway

The enzymatic reaction involving this compound is part of the fatty acid elongation cycle, a fundamental metabolic pathway.

FattyAcidElongation cluster_ER Endoplasmic Reticulum AcylCoA This compound (C21) ELOVL ELOVL1 / ELOVL7 (Condensation) AcylCoA->ELOVL MalonylCoA Malonyl-CoA MalonylCoA->ELOVL KetoacylCoA 3-Keto-18-methyltricosanoyl-CoA (C23) KAR 3-Ketoacyl-CoA Reductase (KAR) KetoacylCoA->KAR NADPH -> NADP+ HydroxyacylCoA 3-Hydroxy-18-methyltricosanoyl-CoA HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) HydroxyacylCoA->HACD H2O EnoylCoA trans-2,3-Enoyl-18-methyltricosanoyl-CoA TECR trans-2,3-Enoyl-CoA Reductase (TECR) EnoylCoA->TECR NADPH -> NADP+ ElongatedAcylCoA 18-Methyltricosanoyl-CoA (C23) ELOVL->KetoacylCoA CO2 + CoA KAR->HydroxyacylCoA HACD->EnoylCoA TECR->ElongatedAcylCoA

Caption: Fatty Acid Elongation Cycle.

Experimental Protocols

Protocol 1: In Vitro ELOVL Activity Assay using Radiolabeled Malonyl-CoA

This protocol is a standard method for measuring the activity of ELOVL enzymes by quantifying the incorporation of a radiolabeled two-carbon unit from malonyl-CoA into the acyl-CoA substrate.

Materials:

  • This compound

  • [14C]Malonyl-CoA (or [3H]Malonyl-CoA)

  • Microsomal preparations containing the ELOVL enzyme of interest (e.g., from cells overexpressing a specific ELOVL)

  • NADPH

  • Bovine Serum Albumin (BSA, fatty acid-free)

  • Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Stop Solution: 5 M KOH in 10% methanol

  • Neutralization Solution: 5 M HCl

  • Hexane (B92381)

  • Scintillation cocktail

  • Scintillation vials

  • Microcentrifuge tubes

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction contains:

    • 10 µL of 10x Reaction Buffer

    • 10 µL of 1 mM this compound

    • 10 µL of 1 mM NADPH

    • 5 µL of 4 mg/mL BSA

    • 1-10 µg of microsomal protein

    • Deionized water to a final volume of 90 µL

  • Initiate Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Start the reaction by adding 10 µL of 100 µM [14C]Malonyl-CoA (specific activity ~50-60 mCi/mmol).

  • Incubation: Incubate the reaction at 37°C for 20 minutes. The incubation time may need to be optimized for linearity.

  • Stop Reaction and Saponification: Stop the reaction by adding 100 µL of Stop Solution. This step also hydrolyzes the CoA thioester bond. Incubate at 65°C for 1 hour.

  • Neutralization and Extraction: Cool the tubes to room temperature. Add 100 µL of Neutralization Solution. Extract the elongated fatty acid by adding 500 µL of hexane, vortexing vigorously, and centrifuging at 1,000 x g for 5 minutes.

  • Quantification: Transfer the upper hexane phase to a scintillation vial. Repeat the hexane extraction and combine the organic phases. Add 5 mL of scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Controls:

    • No substrate control: Replace this compound with water.

    • No enzyme control: Replace microsomal preparation with buffer.

    • No NADPH control: Replace NADPH with water.

Data Analysis:

Calculate the specific activity of the enzyme as nmol of malonyl-CoA incorporated per mg of protein per minute.

Experimental Workflow

ExperimentalWorkflow A Prepare Reaction Mixture (Buffer, Substrate, NADPH, BSA, Enzyme) B Pre-incubate at 37°C for 5 min A->B C Initiate with [14C]Malonyl-CoA B->C D Incubate at 37°C for 20 min C->D E Stop Reaction & Saponify (KOH/Methanol, 65°C for 1h) D->E F Neutralize with HCl E->F G Extract with Hexane F->G H Quantify Radioactivity (Scintillation Counting) G->H I Data Analysis H->I

Caption: Workflow for ELOVL Activity Assay.
Protocol 2: Fluorometric Assay for ELOVL Activity

This protocol adapts a commercial fluorometric assay for fatty acyl-CoAs to measure the activity of ELOVL enzymes by detecting the consumption of the substrate, this compound. This method is suitable for high-throughput screening.

Materials:

  • This compound

  • Malonyl-CoA

  • Microsomal preparations containing the ELOVL enzyme of interest

  • NADPH

  • Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4)

  • Fluorometric Fatty Acyl-CoA Assay Kit (e.g., from BioAssay Systems)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 530/585 nm)

Procedure:

  • Enzymatic Reaction: In a microcentrifuge tube, set up the ELOVL reaction as described in Protocol 1 (steps 1-3), but without the radiolabeled malonyl-CoA. Use unlabeled malonyl-CoA instead.

  • Sample Preparation for Fluorometric Assay: At different time points (e.g., 0, 5, 10, 20 minutes), take an aliquot of the ELOVL reaction mixture and stop the reaction by heating at 95°C for 5 minutes or by adding a suitable inhibitor. Centrifuge to pellet any precipitated protein.

  • Fluorometric Detection: Follow the manufacturer's instructions for the fatty acyl-CoA assay kit. Typically, this involves adding the supernatant from the stopped ELOVL reaction to the assay kit's reaction mixture in a 96-well plate.

  • Measurement: Incubate as recommended by the kit manufacturer (e.g., 40 minutes at room temperature). Measure the fluorescence intensity at Ex/Em = 530/585 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of this compound to determine the amount of substrate remaining at each time point.

Data Analysis:

Calculate the rate of this compound consumption over time. The enzyme activity can be expressed as nmol of substrate consumed per mg of protein per minute.

Data Presentation

The following tables present hypothetical kinetic data for ELOVL1 and ELOVL7 with this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Michaelis-Menten Kinetic Parameters

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)
ELOVL1This compound152.5
ELOVL7This compound251.8
ELOVL1Behenoyl-CoA (C22:0)103.2
ELOVL7Stearoyl-CoA (C18:0)202.1

Table 2: Optimal Assay Conditions

ParameterOptimal Value
pH7.4
Temperature (°C)37
Microsomal Protein (µg)1 - 10
This compound (µM)20 - 100
Malonyl-CoA (µM)50 - 200
NADPH (µM)100 - 500
Incubation Time (min)10 - 30

Troubleshooting

  • Low Enzyme Activity:

    • Ensure the integrity of the microsomal preparation.

    • Verify the concentration and purity of substrates.

    • Optimize the reaction conditions (pH, temperature, incubation time).

  • High Background Signal:

    • Use fatty acid-free BSA.

    • Include appropriate negative controls.

    • In radiolabeled assays, ensure complete separation of the product from the substrate.

  • Non-linear Reaction Rate:

    • Reduce the incubation time or enzyme concentration.

    • Ensure substrate concentrations are not limiting.

References

Application Notes and Protocols for 16-Methylicosanoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylicosanoyl-CoA is a C21 branched-chain fatty acyl-CoA. While specific research on this particular molecule is limited, it belongs to the class of very-long-chain and branched-chain fatty acyl-CoAs (VLC-BCFA-CoAs), which are gaining increasing interest in lipidomics due to their significant biological roles. These molecules are not only intermediates in fatty acid metabolism but also act as signaling molecules, notably as potent ligands for peroxisome proliferator-activated receptor alpha (PPARα). The activation of PPARα regulates the transcription of genes involved in lipid metabolism and inflammation. Therefore, the accurate quantification of specific VLC-BCFA-CoAs like this compound in biological samples is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

These application notes provide a comprehensive overview of the potential applications of this compound in lipidomics and detailed protocols for its analysis.

Applications in Lipidomics

The study of this compound can be pivotal in several research areas:

  • Metabolic Disorders: Aberrant levels of branched-chain fatty acids have been linked to metabolic diseases such as diabetes and insulin (B600854) resistance. Investigating this compound could provide insights into the pathophysiology of these conditions.

  • Neurological Diseases: Very-long-chain fatty acids are known to accumulate in certain neurological disorders. The analysis of branched-chain variants like this compound may reveal novel biomarkers or therapeutic targets for these diseases.

  • Cancer Research: Altered lipid metabolism is a hallmark of cancer. As branched-chain fatty acids can influence cell membrane properties and signaling pathways, studying this compound could uncover its role in cancer cell proliferation and survival.

  • Drug Development: As a potential PPARα ligand, this compound could be a target for the development of drugs aimed at modulating lipid metabolism and inflammatory responses.

Data Presentation

Given the absence of specific published data for this compound, the following table presents a hypothetical yet representative quantitative dataset for a C21 branched-chain acyl-CoA, based on typical concentrations observed for other very-long-chain acyl-CoAs in mammalian tissues. This table is intended to serve as a template for researchers to populate with their own experimental data.

Sample TypeConditionConcentration (pmol/mg protein)Method of QuantificationReference
Mouse LiverWild-Type0.5 ± 0.1LC-MS/MS(Hypothetical Data)
Mouse LiverPPARα Knockout0.8 ± 0.2LC-MS/MS(Hypothetical Data)
Human PlasmaHealthy Control0.02 ± 0.005LC-MS/MS(Hypothetical Data)
Human PlasmaMetabolic Syndrome0.05 ± 0.01LC-MS/MS(Hypothetical Data)

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol describes the solid-phase extraction (SPE) method for isolating acyl-CoAs from biological tissues.

Materials:

  • Tissue sample (e.g., liver, heart, brain)

  • Homogenization buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled C21 branched-chain acyl-CoA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • Formic Acid

  • Oasis HLB SPE cartridges

  • Centrifuge

  • Homogenizer

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Add 1 mL of ice-cold homogenization buffer and the internal standard.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of ACN/MeOH (1:1, v/v) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an Oasis HLB SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% formic acid.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid

  • Mobile Phase B: 10 mM ammonium acetate in ACN/MeOH (1:1, v/v) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]⁺) for this compound (C₂₁H₄₂O₁₇N₇P₃S) is calculated to be m/z 1088.6. The characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).[1][2]

    • Hypothetical MRM Transition for this compound: Q1: 1088.6 -> Q3: 581.5

    • MRM Transition for Internal Standard (C17:0-CoA): Q1: 1018.5 -> Q3: 511.4

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument and compound.

Visualization of Pathways and Workflows

metabolic_pathway cluster_fatty_acid_synthesis Fatty Acid Elongation & Modification cluster_signaling PPARα Signaling Malonyl-CoA Malonyl-CoA Elongase Elongase Malonyl-CoA->Elongase Fatty Acyl-CoA (C20) Fatty Acyl-CoA (C20) Fatty Acyl-CoA (C20)->Elongase 16-Methyleicosanoic Acid 16-Methyleicosanoic Acid Elongase->16-Methyleicosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 16-Methyleicosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound PPARa PPARa This compound->PPARa activates RXR RXR PPARa->RXR heterodimerizes PPRE PPRE RXR->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression regulates

Caption: Hypothetical metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Tissue_Homogenization Tissue Homogenization (with Internal Standard) Protein_Precipitation Protein Precipitation Tissue_Homogenization->Protein_Precipitation Solid_Phase_Extraction Solid-Phase Extraction Protein_Precipitation->Solid_Phase_Extraction Drying_and_Reconstitution Drying and Reconstitution Solid_Phase_Extraction->Drying_and_Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) Drying_and_Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing LC_MSMS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biological_Interpretation Biological Interpretation Pathway_Analysis->Biological_Interpretation

Caption: Experimental workflow for this compound analysis.

References

proper handling and storage conditions for 16-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and utilization of 16-Methylicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A derivative. Given the limited specific data available for this particular molecule, the following protocols and recommendations are based on established best practices for handling similar long-chain and branched-chain fatty acyl-CoAs.

Product Information and Storage

1.1. General Properties

This compound is a C21 methyl-branched fatty acyl-CoA. Its structure suggests a role in lipid metabolism, potentially as a substrate for enzymes involved in fatty acid oxidation and as a signaling molecule.

1.2. Storage and Stability

Long-chain fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation. Proper storage is critical to maintain the integrity of the compound.

Table 1: Recommended Storage Conditions for this compound

ConditionTemperatureDurationAtmosphereNotes
Dry Powder -20°C to -80°CLong-termInert gas (Argon or Nitrogen)Protect from moisture and light.
Stock Solution -80°CShort-term (days to weeks)Inert gas (Argon or Nitrogen)Prepare in a suitable buffer (e.g., phosphate (B84403) or HEPES) at a slightly acidic to neutral pH. Avoid repeated freeze-thaw cycles.
Working Dilution 0-4°CFor immediate use (within hours)N/APrepare fresh for each experiment.

Note: The stability of acyl-CoA solutions is pH-dependent, with optimal stability at a slightly acidic pH. Alkaline conditions can lead to rapid hydrolysis of the thioester bond.

Handling and Preparation of Solutions

2.1. Safety Precautions

While specific toxicity data for this compound is not available, it is prudent to handle it with standard laboratory precautions.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the powdered form in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

2.2. Preparation of Stock Solutions

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of powder under an inert atmosphere if possible.

  • Dissolve the powder in an appropriate aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). The solubility of long-chain acyl-CoAs in aqueous solutions can be low. To aid dissolution, gentle vortexing or sonication may be employed. The use of a small amount of a suitable organic solvent like ethanol (B145695) or DMSO prior to adding the aqueous buffer may also be necessary, but ensure the final concentration of the organic solvent is compatible with downstream applications.

  • Once dissolved, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Flush the vials with an inert gas (argon or nitrogen) before capping and storing at -80°C.

Experimental Protocols

The following are example protocols that can be adapted for the use of this compound.

3.1. Protocol 1: Acyl-CoA Oxidase Activity Assay

This assay measures the activity of acyl-CoA oxidase, the first enzyme in the peroxisomal β-oxidation pathway. The assay is based on the quantification of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Workflow for Acyl-CoA Oxidase Assay

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, HRP, Amplex Red, and this compound solution reaction_mix Combine assay buffer, HRP, Amplex Red, and enzyme source (e.g., cell lysate) reagent_prep->reaction_mix start_reaction Initiate reaction by adding this compound reaction_mix->start_reaction incubation Incubate at 37°C start_reaction->incubation measure_fluorescence Measure fluorescence (Ex/Em = 571/585 nm) over time incubation->measure_fluorescence calculate_activity Calculate enzyme activity based on the rate of fluorescence increase measure_fluorescence->calculate_activity

Caption: Workflow for the fluorometric acyl-CoA oxidase assay.

Materials:

  • This compound

  • Acyl-CoA Oxidase (purified or in cell/tissue lysate)

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ detection reagent)

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Prepare a reaction master mix: In a microcentrifuge tube, combine the assay buffer, HRP, and Amplex® Red reagent to their final working concentrations.

  • Add the enzyme source: To the wells of a microplate, add the appropriate amount of purified enzyme or cell/tissue lysate.

  • Initiate the reaction: Add the this compound solution to each well to start the reaction. The final concentration of this compound should be optimized for the specific enzyme being tested.

  • Measure fluorescence: Immediately place the microplate in a plate reader and measure the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 571/585 nm for Amplex® Red) over a set period.

  • Calculate activity: Determine the rate of reaction from the linear portion of the fluorescence versus time curve. A standard curve using known concentrations of H₂O₂ should be prepared to convert the fluorescence units to the amount of H₂O₂ produced.

3.2. Protocol 2: Carnitine Palmitoyltransferase (CPT) Activity Assay

This assay measures the activity of CPT enzymes, which are crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The assay follows the transfer of a radiolabeled acyl group from acyl-CoA to carnitine.

Workflow for Carnitine Palmitoyltransferase Assay

cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_detection Detection reagent_prep Prepare reaction buffer, [³H]L-carnitine, and this compound reaction_mix Combine reaction buffer, [³H]L-carnitine, and enzyme source (e.g., mitochondrial fraction) reagent_prep->reaction_mix start_reaction Initiate reaction by adding this compound reaction_mix->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop reaction with perchloric acid incubation->stop_reaction separation Separate [³H]acylcarnitine from unreacted [³H]L-carnitine using an ion-exchange column stop_reaction->separation scintillation_counting Quantify radioactivity in the eluate by liquid scintillation counting separation->scintillation_counting

Caption: Workflow for the radiometric carnitine palmitoyltransferase assay.

Materials:

  • This compound

  • CPT enzyme source (e.g., isolated mitochondria or cell lysate)

  • Reaction Buffer: e.g., 116 mM Tris-HCl, pH 7.4, 0.25 mM EDTA

  • [³H]L-carnitine

  • Perchloric acid

  • Dowex ion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the reaction buffer, [³H]L-carnitine, and the enzyme source.

  • Initiate the reaction: Add this compound to the tube to start the reaction.

  • Incubate: Incubate the reaction mixture at 37°C for a predetermined time.

  • Stop the reaction: Terminate the reaction by adding a small volume of cold perchloric acid.

  • Separate the product: Apply the reaction mixture to a small column packed with Dowex ion-exchange resin. The positively charged [³H]acylcarnitine will be retained by the resin, while the unreacted [³H]L-carnitine will pass through.

  • Elute and quantify: Elute the [³H]acylcarnitine from the resin with a suitable buffer. Add the eluate to a scintillation vial with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate activity: The amount of radioactivity is proportional to the CPT activity.

Potential Signaling Pathways

Branched-chain fatty acyl-CoAs, like their straight-chain counterparts, are known to be ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).[1] this compound may act as a signaling molecule by activating PPARα, a key regulator of lipid metabolism.

Potential PPARα Signaling Pathway for this compound

Met_CoA This compound PPARa PPARα Met_CoA->PPARa Binds and activates RXR RXR PPARa->RXR PPRE PPRE (in target gene promoter) RXR->PPRE Binds to Transcription Transcription of target genes PPRE->Transcription Metabolic_Effects Increased Fatty Acid Oxidation and other metabolic effects Transcription->Metabolic_Effects

Caption: Proposed PPARα activation by this compound.

This activation can lead to the upregulation of genes involved in fatty acid uptake, transport, and oxidation, thereby influencing cellular lipid homeostasis.

Disclaimer: The information provided is based on the general properties of long-chain fatty acyl-CoAs and should be used as a guideline. It is essential to consult the manufacturer's specific product information and to optimize protocols for your specific experimental conditions.

References

Application Notes and Protocols for Radiolabeling 16-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylicosanoyl-CoA is a C21 branched-chain very-long-chain fatty acyl-CoA. The study of its metabolic fate and its role in various cellular processes necessitates the use of radiolabeling techniques. Radiolabeled this compound serves as a crucial tracer to investigate its absorption, distribution, metabolism, and excretion (ADME) in biological systems. These application notes provide a comprehensive overview of the available techniques for radiolabeling this compound, including detailed protocols for synthesis, purification, and characterization.

Core Concepts in Radiolabeling

Radiolabeling involves the incorporation of a radioactive isotope into a molecule of interest. The choice of isotope and labeling position is critical and depends on the specific research application. For long-chain fatty acids and their CoA esters, the most commonly employed radioisotopes are Carbon-14 (¹⁴C) and Tritium (B154650) (³H).

  • Carbon-14 (¹⁴C): Offers the advantage of being a stable label integrated into the carbon backbone of the molecule. Its long half-life (5730 years) is suitable for long-term studies. However, it typically provides lower specific activity compared to ³H.

  • Tritium (³H): Provides significantly higher specific activity, leading to greater sensitivity in detection.[1] Its shorter half-life (12.3 years) is sufficient for most experimental timelines.

Radiolabeling Strategies for this compound

Two primary strategies can be employed for the radiolabeling of this compound:

  • Chemical Synthesis: This approach involves the de novo synthesis of 16-methylicosanoic acid followed by its activation to the corresponding CoA thioester using a radiolabeled precursor. This method offers precise control over the label's position.

  • Enzymatic Synthesis: This method utilizes enzymes, such as acyl-CoA synthetases, to catalyze the formation of the acyl-CoA from the corresponding fatty acid and Coenzyme A. This can be a highly efficient and specific method.

Protocol 1: Chemical Synthesis of [¹⁴C]-16-Methylicosanoyl-CoA

This protocol outlines a multi-step chemical synthesis approach to label this compound with ¹⁴C. The strategy is adapted from the synthesis of similar branched-chain fatty acids.

Part A: Synthesis of [¹⁴C]-16-Methylicosanoic Acid

The synthesis of the C21 branched-chain fatty acid, 16-methylicosanoic acid, can be adapted from the synthesis of 18-methyleicosanoic acid.[2][3] A plausible synthetic route involves the coupling of two smaller, radiolabeled fragments. For introducing a ¹⁴C label, a common precursor is [¹⁴C]methyl iodide or a [¹⁴C]Grignard reagent.

Materials:

  • Appropriate long-chain alkyl halide and a branched, radiolabeled Grignard reagent (e.g., [¹⁴C]methylmagnesium iodide).

  • Anhydrous solvents (e.g., diethyl ether, THF).

  • Reagents for subsequent chain elongation and functional group manipulation (details would depend on the specific retrosynthetic analysis).

  • Silica (B1680970) gel for column chromatography.

Procedure:

  • Grignard Reaction: React a suitable long-chain keto-ester with a [¹⁴C]-labeled Grignard reagent (e.g., [¹⁴C]methylmagnesium bromide) to introduce the labeled methyl group at the desired position.

  • Chain Elongation: Employ a series of chain elongation reactions, such as the Wittig reaction or malonic ester synthesis, using appropriate precursors to build the C21 carbon chain.

  • Hydrolysis: Hydrolyze the resulting ester to yield the free fatty acid, [¹⁴C]-16-methylicosanoic acid.

  • Purification: Purify the product by column chromatography on silica gel.

Part B: Conversion to [¹⁴C]-16-Methylicosanoyl-CoA

The radiolabeled fatty acid is then activated to its CoA thioester.

Materials:

  • [¹⁴C]-16-Methylicosanoic acid (from Part A)

  • Coenzyme A (CoA)

  • 1,1'-Carbonyldiimidazole (CDI) or N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

  • Anhydrous solvents (e.g., THF, DMF)

  • HPLC system for purification

Procedure:

  • Activation of the Fatty Acid:

    • Using CDI: Dissolve [¹⁴C]-16-methylicosanoic acid in anhydrous THF and add CDI. Stir the reaction at room temperature for 1-2 hours to form the acyl-imidazole intermediate.

    • Using DCC/NHS: Dissolve [¹⁴C]-16-methylicosanoic acid and NHS in anhydrous DMF. Add DCC and stir at room temperature for 4-6 hours.

  • Thioesterification: Prepare a solution of Coenzyme A in an appropriate buffer (e.g., sodium bicarbonate). Add the activated fatty acid solution dropwise to the CoA solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Purification: Purify the resulting [¹⁴C]-16-Methylicosanoyl-CoA by reverse-phase HPLC.

Experimental Workflow for Chemical Synthesis

cluster_synthesis Synthesis of [14C]-16-Methylicosanoic Acid cluster_activation Conversion to [14C]-16-Methylicosanoyl-CoA Precursor Radiolabeled Precursor ([14C]CH3I or similar) Grignard Grignard Reaction Precursor->Grignard Elongation Chain Elongation Grignard->Elongation Hydrolysis Hydrolysis Elongation->Hydrolysis Purification_FA Purification (Column Chromatography) Hydrolysis->Purification_FA FA [14C]-16-Methylicosanoic Acid Purification_FA->FA Activation Fatty Acid Activation (CDI or DCC/NHS) FA->Activation Thioesterification Thioesterification Activation->Thioesterification CoA Coenzyme A CoA->Thioesterification Purification_CoA Purification (HPLC) Thioesterification->Purification_CoA AcylCoA [14C]-16-Methylicosanoyl-CoA Purification_CoA->AcylCoA

Caption: Workflow for the chemical synthesis of [¹⁴C]-16-Methylicosanoyl-CoA.

Protocol 2: Enzymatic Synthesis of [³H]-16-Methylicosanoyl-CoA

This protocol utilizes an acyl-CoA synthetase to catalyze the formation of the radiolabeled acyl-CoA. Tritiation of the precursor fatty acid can be achieved through catalytic hydrogenation of an unsaturated precursor with tritium gas.

Part A: Synthesis of [³H]-16-Methylicosanoic Acid

Materials:

  • Unsaturated precursor of 16-methylicosanoic acid (e.g., containing a double or triple bond).

  • Tritium gas (³H₂)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethyl acetate)

  • HPLC system for purification

Procedure:

  • Catalytic Tritiation: In a specialized radiolabeling apparatus, dissolve the unsaturated precursor in an anhydrous solvent. Add the Pd/C catalyst. Introduce tritium gas and stir the mixture under a positive pressure of ³H₂ for a specified period.

  • Purification: Purify the resulting [³H]-16-methylicosanoic acid using reverse-phase HPLC to remove unreacted starting material and byproducts.[1]

Part B: Enzymatic Conversion to [³H]-16-Methylicosanoyl-CoA

Materials:

  • [³H]-16-Methylicosanoic acid (from Part A)

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (commercially available or purified)

  • ATP

  • MgCl₂

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, MgCl₂, CoA, and [³H]-16-methylicosanoic acid.

  • Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., isopropanol/acetonitrile).

  • Purification:

    • SPE: Pass the reaction mixture through a C18 SPE cartridge. Wash the cartridge to remove unreacted precursors and elute the [³H]-16-Methylicosanoyl-CoA.

    • HPLC: For higher purity, further purify the eluted product by reverse-phase HPLC.

Experimental Workflow for Enzymatic Synthesis

cluster_synthesis Synthesis of [3H]-16-Methylicosanoic Acid cluster_activation Enzymatic Conversion to [3H]-16-Methylicosanoyl-CoA Unsaturated_Precursor Unsaturated Precursor Tritiation Catalytic Tritiation (3H2, Pd/C) Unsaturated_Precursor->Tritiation Purification_FA Purification (HPLC) Tritiation->Purification_FA FA [3H]-16-Methylicosanoic Acid Purification_FA->FA Reaction_Mix Reaction Mix (CoA, ATP, MgCl2) FA->Reaction_Mix Incubation Incubation (37°C) Reaction_Mix->Incubation Enzyme Acyl-CoA Synthetase Enzyme->Incubation Purification_CoA Purification (SPE and/or HPLC) Incubation->Purification_CoA AcylCoA [3H]-16-Methylicosanoyl-CoA Purification_CoA->AcylCoA

Caption: Workflow for the enzymatic synthesis of [³H]-16-Methylicosanoyl-CoA.

Quality Control and Data Presentation

Radiochemical Purity

The radiochemical purity of the final product is crucial for accurate experimental results. It is defined as the proportion of the total radioactivity in the desired chemical form.[4]

Method:

  • Thin-Layer Chromatography (TLC): A simple and rapid method for routine checks. The synthesized product is spotted on a TLC plate and developed in a suitable solvent system. The distribution of radioactivity is then determined using a radio-TLC scanner.

  • High-Performance Liquid Chromatography (HPLC): A more accurate and quantitative method. The sample is injected into an HPLC system equipped with a radioactivity detector. The radiochemical purity is calculated as the percentage of the total radioactivity that elutes at the retention time of the desired product.[5]

Representative Data for Radiochemical Purity:

RadiopharmaceuticalMethodRadiochemical Purity (%)Reference
[⁶⁸Ga]Ga-FAPI-46HPLC98.2 ± 0.2[6]
[⁶⁸Ga]Ga-DOTA-TOCHPLC98.4 ± 0.9[6]
⁹⁹ᵐTc-labeled compoundsTLC/HPLC>95% (typical)[7][8]
Specific Activity

Specific activity is the amount of radioactivity per unit mass of the compound, typically expressed in Curies per millimole (Ci/mmol) or Becquerels per mole (Bq/mol). High specific activity is desirable for studies requiring high sensitivity.

Method:

The specific activity is determined by measuring the total radioactivity of a purified sample and quantifying the mass of the compound in that sample, often by UV absorbance in HPLC compared to a standard curve.

Representative Data for Specific Activity:

IsotopeTheoretical Max. Specific ActivityTypical Achieved Specific ActivityReference
¹⁴C62.4 mCi/mmol50-60 mCi/mmol[9]
³H28.8 Ci/mmol20-100 Ci/mmol (per tritium atom)[9]
Tritiated neuropeptides-0.6 - 2.8 TBq/mmol[10]

Application in Metabolic Studies

Radiolabeled this compound can be used to trace the metabolic fate of this very-long-chain fatty acid. Very-long-chain fatty acids (VLCFAs) are metabolized primarily through peroxisomal β-oxidation.[9]

Metabolic Pathway of Very-Long-Chain Fatty Acyl-CoAs

cluster_peroxisomal Peroxisomal β-Oxidation cluster_mitochondrial Mitochondrial β-Oxidation VLCFA This compound (C21) AcylCoA_Oxidase Acyl-CoA Oxidase VLCFA->AcylCoA_Oxidase Peroxisome Peroxisome Mitochondrion Mitochondrion Bifunctional_Enzyme Bifunctional Enzyme AcylCoA_Oxidase->Bifunctional_Enzyme Thiolase Thiolase Bifunctional_Enzyme->Thiolase Shortened_AcylCoA Shortened Acyl-CoA Thiolase->Shortened_AcylCoA AcetylCoA_P Acetyl-CoA Thiolase->AcetylCoA_P Further_Oxidation Further β-Oxidation Shortened_AcylCoA->Further_Oxidation TCA_Cycle TCA Cycle AcetylCoA_P->TCA_Cycle AcetylCoA_M Acetyl-CoA Further_Oxidation->AcetylCoA_M AcetylCoA_M->TCA_Cycle

Caption: Peroxisomal and mitochondrial β-oxidation of very-long-chain fatty acyl-CoAs.

Experimental Protocol: Tracing Metabolism in Cell Culture

  • Cell Culture: Culture cells of interest to the desired confluency.

  • Labeling: Incubate the cells with a medium containing radiolabeled this compound for a specific period.

  • Cell Lysis and Fractionation: Harvest the cells, lyse them, and perform subcellular fractionation to isolate organelles like mitochondria and peroxisomes.

  • Lipid Extraction: Extract lipids from the cell lysates and subcellular fractions.

  • Analysis: Analyze the distribution of radioactivity in different lipid classes and metabolites using TLC or HPLC coupled with a radioactivity detector. This allows for the determination of the rate of β-oxidation and incorporation into complex lipids.

Conclusion

The radiolabeling of this compound with ¹⁴C or ³H is a powerful tool for elucidating its metabolic roles. The choice between chemical and enzymatic synthesis will depend on the available resources, expertise, and the desired position of the radiolabel. Rigorous purification and quality control are paramount to ensure the reliability of experimental data. The protocols and data presented herein provide a comprehensive guide for researchers embarking on studies involving this specific very-long-chain fatty acyl-CoA.

References

Commercial Suppliers of Purified 16-Methylicosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of purified 16-Methylicosanoyl-CoA in scientific research. It is intended for professionals in the fields of biochemistry, cell biology, and drug development.

Commercial Availability

Purified this compound is available from the following commercial supplier for research purposes:

SupplierCatalog NumberProduct Name
MedChemExpressHY-CE00494This compound

Introduction

This compound is a long-chain, methyl-branched acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The presence of a methyl group on the acyl chain suggests a role in specific metabolic pathways that handle branched-chain fatty acids. Such fatty acids are known to be metabolized via peroxisomal α- and β-oxidation.

Defects in the metabolism of branched-chain fatty acids are associated with several inherited metabolic disorders. Therefore, this compound is a valuable tool for studying the enzymes and pathways involved in these processes and for investigating the pathophysiology of related diseases.

Applications

  • Enzyme Substrate: Serve as a substrate for enzymes involved in methyl-branched fatty acid metabolism, such as acyl-CoA dehydrogenases and enzymes of the peroxisomal α-oxidation pathway.

  • Metabolic Studies: Investigate the metabolism of methyl-branched fatty acids in cell culture systems or isolated organelles (e.g., peroxisomes, mitochondria).

  • Disease Modeling: Used in in vitro and cell-based models to study inherited metabolic disorders related to branched-chain fatty acid oxidation.

  • Drug Discovery: As a tool in screening for inhibitors or modulators of enzymes that metabolize methyl-branched acyl-CoAs.

Signaling Pathways and Experimental Workflows

The metabolism of methyl-branched acyl-CoAs is a complex process primarily occurring in peroxisomes. The following diagrams illustrate the proposed metabolic pathway for this compound and a general workflow for an in vitro enzyme activity assay.

metabolic_pathway Proposed Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Alpha-Oxidation_Enzymes α-Oxidation Enzymes This compound->Alpha-Oxidation_Enzymes Pristanoyl-CoA Pristanoyl-CoA Alpha-Oxidation_Enzymes->Pristanoyl-CoA Beta-Oxidation_Enzymes β-Oxidation Enzymes Pristanoyl-CoA->Beta-Oxidation_Enzymes Propionyl-CoA Propionyl-CoA Beta-Oxidation_Enzymes->Propionyl-CoA Acetyl-CoA Acetyl-CoA Beta-Oxidation_Enzymes->Acetyl-CoA TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle experimental_workflow In Vitro Acyl-CoA Dehydrogenase Activity Assay Workflow Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Electron Acceptor) Add_Enzyme Add Purified Enzyme or Cell Lysate Prepare_Reaction_Mixture->Add_Enzyme Initiate_Reaction Initiate Reaction with This compound Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Signal Change (e.g., Absorbance, Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data and Calculate Enzyme Activity Measure_Signal->Analyze_Data

Application Notes and Protocols for Sample Preparation of 16-Methylicosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Methylicosanoyl-CoA is a long-chain branched fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs in tissues is crucial for understanding various physiological and pathological processes. This document provides detailed application notes and protocols for the extraction, purification, and preparation of tissue samples for the analysis of this compound, typically by mass spectrometry. The methodologies described are based on established protocols for long-chain acyl-CoA analysis and are adapted for this specific branched-chain species.

Data Presentation

Quantitative data from literature on the recovery of long-chain acyl-CoAs from tissues using various extraction methods are summarized below. While specific data for this compound is not extensively available, the recovery rates for structurally similar long-chain acyl-CoAs provide a reasonable expectation for the performance of these protocols.

Analyte (or similar)Tissue TypeExtraction MethodRecovery Rate (%)Reference
Long-Chain Acyl-CoAsRat Heart, Kidney, MuscleSolid-Phase Extraction70-80%[1]
Malonyl-CoARat LiverSolid-Phase Extraction28.8 ± 0.9%[2]
Malonyl-CoARat HeartSolid-Phase Extraction48.5 ± 1.8%[2]
Malonyl-CoARat Skeletal MuscleSolid-Phase Extraction44.7 ± 4.4%[2]
Various Acyl-CoAsRat LiverAcetonitrile/2-propanol extraction followed by SPE83-90% (SPE step)
Various Acyl-CoAsRat LiverAcetonitrile/2-propanol extraction93-104% (extraction step)

Experimental Protocols

This section details a comprehensive protocol for the sample preparation of this compound from tissue samples.

Materials and Reagents:

  • Tissues: Freshly collected and immediately frozen in liquid nitrogen.

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.

  • Extraction Solvents: Acetonitrile (ACN), 2-Propanol (IPA), Methanol (B129727) (MeOH), Chloroform.

  • Internal Standard (IS): A structurally similar, stable isotope-labeled long-chain acyl-CoA (e.g., [U-13C]palmitoyl-CoA) or an odd-chain long-chain acyl-CoA (e.g., heptadecanoyl-CoA).

  • Solid-Phase Extraction (SPE) Columns: C18 or oligonucleotide purification columns.

  • SPE Conditioning Solvent: Methanol.

  • SPE Equilibration Solvent: Water.

  • SPE Wash Solution 1: 2% Formic Acid in water.

  • SPE Wash Solution 2: Methanol.

  • SPE Elution Buffer: 2% Ammonium (B1175870) Hydroxide (B78521) in Methanol, followed by 5% Ammonium Hydroxide in Methanol.

  • Reconstitution Solvent: 50% Methanol in water or a solvent compatible with the analytical platform (e.g., LC-MS/MS).

  • Equipment: Glass homogenizer, centrifuge, sonicator, nitrogen evaporator, SPE manifold.

Protocol:

  • Tissue Homogenization:

    • Weigh approximately 40-100 mg of frozen tissue.

    • Place the frozen tissue in a pre-chilled glass homogenizer.

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 0.5 mL of an organic solvent mixture, such as ACN:2-propanol:methanol (3:1:1) or acetonitrile/2-propanol (3:1, v/v).[3][4]

    • Spike the sample with a known amount of the internal standard.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Extraction:

    • Transfer the homogenate to a polypropylene (B1209903) tube.

    • Vortex the homogenate for 2 minutes.

    • Sonicate the sample for 3 minutes in an ice bath.

    • Centrifuge the homogenate at 16,000 x g for 10-15 minutes at 4°C.[4]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Purification:

    • Column Conditioning: Condition a C18 SPE column with 3 mL of methanol.

    • Column Equilibration: Equilibrate the column with 3 mL of water.

    • Sample Loading: Load the supernatant from the extraction step onto the SPE column.

    • Washing:

      • Wash the column with 2.4 mL of 2% formic acid in water to remove polar impurities.

      • Wash the column with 2.4 mL of methanol to remove non-polar impurities.

    • Elution:

      • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide in methanol.

      • Perform a second elution with 2.4 mL of 5% ammonium hydroxide in methanol.

    • Combine the two eluates.

  • Sample Concentration and Reconstitution:

    • Dry the combined eluates under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a suitable solvent, such as 50% methanol in water, for subsequent analysis.

  • Analysis:

    • Analyze the reconstituted sample using a sensitive analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Frozen Tissue Sample (~40-100 mg) homogenization 1. Homogenization - Add ice-cold KH2PO4 buffer (pH 4.9) - Add organic solvent (e.g., ACN/IPA) - Spike with Internal Standard start->homogenization extraction 2. Extraction - Vortex (2 min) - Sonicate (3 min, on ice) - Centrifuge (16,000 x g, 10-15 min, 4°C) homogenization->extraction supernatant Collect Supernatant (Contains Acyl-CoAs) extraction->supernatant spe 3. Solid-Phase Extraction (SPE) Purification supernatant->spe spe_steps a. Condition (Methanol) b. Equilibrate (Water) c. Load Sample d. Wash (Formic Acid, Methanol) e. Elute (Ammonium Hydroxide in Methanol) spe->spe_steps concentration 4. Concentration - Dry eluate under Nitrogen spe_steps->concentration reconstitution 5. Reconstitution - Resuspend in a small volume of solvent (e.g., 50% Methanol) concentration->reconstitution analysis 6. Analysis - LC-MS/MS reconstitution->analysis

Caption: Experimental workflow for the sample preparation of this compound from tissues.

Metabolic Pathway: Alpha-Oxidation of Branched-Chain Fatty Acids

Branched-chain fatty acids such as this compound, particularly those with a methyl group on the β-carbon, cannot be directly metabolized by β-oxidation. Instead, they first undergo α-oxidation in the peroxisome to remove a single carbon atom and the methyl branch, allowing the resulting molecule to enter the β-oxidation pathway.[3]

alpha_oxidation_pathway pathway_node pathway_node start This compound (in Cytosol/Mitochondria) activation Activation to Acyl-CoA (if starting from free fatty acid) start->activation If necessary peroxisome Transport into Peroxisome start->peroxisome activation->peroxisome alpha_ox α-Oxidation Pathway peroxisome->alpha_ox hydroxylation 1. Hydroxylation (Phytanoyl-CoA Dioxygenase-like enzyme) alpha_ox->hydroxylation Step 1 cleavage 2. Cleavage (2-Hydroxyphytanoyl-CoA Lyase-like enzyme) hydroxylation->cleavage Step 2 oxidation 3. Oxidation (Aldehyde Dehydrogenase) cleavage->oxidation Step 3 product Pristanoyl-CoA analog (C19 branched acyl-CoA) oxidation->product beta_ox β-Oxidation (in Peroxisomes/Mitochondria) product->beta_ox end_products End Products: - Propionyl-CoA - Acetyl-CoA beta_ox->end_products

Caption: Proposed metabolic pathway for this compound via peroxisomal α-oxidation.

References

Application Note: A Targeted Acyl-CoA Profiling Method for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2][3] Their concentrations within cells and tissues reflect the metabolic state and can be indicative of disease or the effects of therapeutic interventions.[4] Consequently, the accurate and robust quantification of a wide range of acyl-CoA species is of significant interest to researchers in academia and the pharmaceutical industry. This application note provides a detailed protocol for a targeted acyl-CoA profiling method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals. The method is suitable for the analysis of short-, medium-, and long-chain acyl-CoAs in biological matrices such as cultured cells and tissues.

Principle

This method utilizes a robust sample preparation procedure to extract acyl-CoAs from biological samples, followed by their separation using reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[5][6][7] The use of stable isotope-labeled or odd-chain internal standards ensures accurate quantification by correcting for matrix effects and variations in extraction efficiency and instrument response.

Materials and Reagents

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Isopropanol (IPA), LC-MS grade

  • Water, LC-MS grade

  • Ammonium hydroxide (B78521) (NH4OH), certified ACS

  • Potassium phosphate (B84403) monobasic (KH2PO4)

  • Acyl-CoA standards (e.g., C2-C26)

  • Internal standards (e.g., C17:0-CoA or 13C-labeled acyl-CoAs)

  • Cultured cells or tissue samples

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C8 or C18 reverse-phase, ~2.1 x 150 mm, <2 µm particle size)[5]

Experimental Protocols

Sample Preparation

a) Cultured Cells:

  • Aspirate the culture medium and wash the cells (typically 1-10 million cells) twice with ice-cold PBS.

  • Immediately add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 2:2:1, v/v/v) to the cell pellet.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Add the internal standard solution to each sample.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 15 mM NH4OH).

b) Tissue Samples:

  • Weigh approximately 20-50 mg of frozen tissue.

  • Add 0.5 mL of freshly prepared, ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9) and 0.5 mL of an organic solvent mixture (Acetonitrile:Isopropanol:Methanol, 3:1:1, v/v/v).[5]

  • Add the internal standard solution.

  • Homogenize the sample on ice using a mechanical homogenizer.

  • Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[5]

  • Collect the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the extract in the initial mobile phase as described for cell samples.

LC-MS/MS Analysis

a) Liquid Chromatography Conditions:

  • Column: C8 reverse-phase, 2.1 x 150 mm, 1.7 µm

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water[5]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[5]

  • Flow Rate: 0.4 mL/min[5]

  • Gradient:

    • 0-2.8 min: 20% to 45% B

    • 2.8-3.0 min: 45% to 25% B

    • 3.0-4.0 min: 25% to 65% B

    • 4.0-4.5 min: 65% to 20% B

    • 4.5-5.0 min: Hold at 20% B[5]

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

b) Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

MRM Transitions: The precursor ion for each acyl-CoA is its [M+H]+ ion. A common product ion for acyl-CoAs results from the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da).[7][8] Therefore, the product ion monitored is often [M+H - 507]+. Specific MRM transitions for a selection of acyl-CoAs are provided in the table below. These should be optimized for the specific instrument being used.

Data Presentation

Quantitative Data Summary

The following table presents example quantitative data for a selection of acyl-CoAs in two different cell lines, demonstrating the type of comparative data that can be generated with this method.

Acyl-CoA SpeciesCell Line A (pmol/10^6 cells)Cell Line B (pmol/10^6 cells)
Acetyl-CoA (C2:0)15.2 ± 1.825.6 ± 2.5
Malonyl-CoA (C3:0)1.2 ± 0.20.8 ± 0.1
Succinyl-CoA (C4:0)3.5 ± 0.45.1 ± 0.6
Palmitoyl-CoA (C16:0)2.1 ± 0.34.8 ± 0.5
Oleoyl-CoA (C18:1)3.8 ± 0.57.2 ± 0.9
Stearoyl-CoA (C18:0)1.5 ± 0.23.1 ± 0.4
Lignoceroyl-CoA (C24:0)0.5 ± 0.11.2 ± 0.2
MRM Transitions for Selected Acyl-CoAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Acetyl-CoA810.1303.135
Malonyl-CoA854.1347.135
Succinyl-CoA868.1361.135
Palmitoyl-CoA1006.5499.540
Oleoyl-CoA1032.5525.540
Stearoyl-CoA1034.5527.540
Lignoceroyl-CoA1118.7611.745
C17:0-CoA (IS)1020.5513.540

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Cells or Tissue) is_addition Internal Standard Addition sample->is_addition extraction Acyl-CoA Extraction (Organic Solvents) centrifugation Centrifugation extraction->centrifugation is_addition->extraction evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (Reverse Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Standard Curve) peak_integration->quantification data_reporting Data Reporting quantification->data_reporting

Caption: Experimental workflow for targeted acyl-CoA profiling.

Fatty Acid Beta-Oxidation Signaling Pathway

beta_oxidation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Fatty Acyl-CoA acyl_coa_synthetase->acyl_coa cpt1 CPT1 acyl_coa->cpt1 Carnitine beta_oxidation_spiral Beta-Oxidation Spiral acyl_coa->beta_oxidation_spiral acyl_carnitine Acyl-Carnitine cpt1->acyl_carnitine mitochondria Mitochondrial Matrix acyl_carnitine->mitochondria acetyl_coa Acetyl-CoA beta_oxidation_spiral->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Overview of the fatty acid beta-oxidation pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the targeted analysis of acyl-CoAs in biological samples. The described method is sensitive, robust, and suitable for high-throughput applications in both academic research and drug development. By enabling the accurate quantification of a wide range of acyl-CoA species, this method can provide valuable insights into cellular metabolism and the mechanisms of disease.

References

Application Notes and Protocols for Cellular Uptake Assays of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cellular uptake of long-chain fatty acids (LCFAs) and their subsequent conversion to long-chain fatty acyl-CoAs (LCFA-CoAs) are critical processes in lipid metabolism, cellular signaling, and energy homeostasis. Dysregulation of these pathways is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. Consequently, robust and reliable assays to quantify the cellular uptake and intracellular accumulation of LCFA-CoAs are indispensable for basic research and drug development.

It is important to note that LCFA-CoAs themselves are generally not directly transported across the plasma membrane. Instead, LCFAs are taken up by cells and are then "trapped" intracellularly through their rapid esterification to Coenzyme A, a process catalyzed by Acyl-CoA synthetases (ACSs). This mechanism, often referred to as "vectorial acylation," is a key driver of cellular fatty acid uptake. Therefore, assays designed to measure the cellular accumulation of LCFA-CoAs typically assess the uptake of LCFAs and their subsequent conversion.

This document provides detailed application notes and protocols for the most common assays used to investigate the cellular uptake of LCFAs and the formation of intracellular LCFA-CoAs. These include radiometric assays, fluorescent assays, and liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Signaling Pathways and Experimental Workflows

Diagram 1: Overview of Long-Chain Fatty Acid Uptake and Activation

LCFA Uptake and Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LCFA_Alb LCFA-Albumin Complex FATP FATP LCFA_Alb->FATP Dissociation & Transport CD36 CD36 LCFA_Alb->CD36 Binding & Transport LCFA_free Free LCFA FATP->LCFA_free CD36->LCFA_free ACSL ACSL LCFA_free->ACSL Activation LCFA_CoA LCFA-CoA ACSL->LCFA_CoA Metabolism Metabolic Pathways (β-oxidation, TAG synthesis, etc.) LCFA_CoA->Metabolism Radiometric Assay Workflow start Start: Culture cells to desired confluency step1 Incubate cells with radiolabeled LCFA (e.g., [3H]-oleic acid) start->step1 step2 Wash cells with ice-cold stop solution (e.g., PBS with 0.1% BSA) step1->step2 step3 Lyse cells step2->step3 step4 Perform differential phase partitioning to separate LCFAs and LCFA-CoAs step3->step4 step5 Quantify radioactivity in the LCFA-CoA containing phase via scintillation counting step4->step5 end End: Data analysis step5->end Fluorescent Assay Workflow start Start: Seed cells in a microplate step1 Incubate cells with a fluorescent LCFA analog (e.g., BODIPY-C12) start->step1 step2 Add quench reagent to block extracellular fluorescence step1->step2 step3 Measure intracellular fluorescence using a plate reader, microscope, or flow cytometer step2->step3 end End: Data analysis step3->end LCMSMS Workflow start Start: Incubate cells with LCFAs step1 Wash cells and quench metabolism start->step1 step2 Lyse cells and extract metabolites, including LCFA-CoAs step1->step2 step3 Perform Solid Phase Extraction (SPE) to purify LCFA-CoAs step2->step3 step4 Analyze samples by LC-MS/MS step3->step4 end End: Data quantification and analysis step4->end

Troubleshooting & Optimization

Technical Support Center: Synthetic 16-Methylicosanoyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 16-Methylicosanoyl-CoA. Our aim is to address common challenges encountered during the purification process to ensure high-purity yields for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and effective method for the chemical synthesis of long-chain acyl-CoAs like this compound is through the use of an activated ester of the corresponding fatty acid, such as an N-hydroxysuccinimide (NHS) ester.[1] This activated fatty acid is then reacted with Coenzyme A (CoA) to form the desired thioester.

Q2: What are the primary challenges in purifying synthetic this compound?

The main challenges in purifying synthetic this compound include:

  • Low Recovery: Due to its amphipathic nature, the molecule can adhere to surfaces or be lost during extraction and chromatography steps.

  • Presence of Impurities: Common impurities include unreacted Coenzyme A, the free fatty acid (16-methylicosanoic acid), and byproducts from the synthesis reaction.

  • Product Degradation: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.

  • Poor Chromatographic Resolution: Co-elution of the product with structurally similar impurities can make obtaining a pure fraction difficult.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored under acidic conditions at low temperatures. It is recommended to store it as a lyophilized powder or in an acidic buffer (pH 4-5) at -80°C.[2] Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Low Product Yield After Purification
Potential Cause Recommended Solution
Product loss during Solid-Phase Extraction (SPE) Optimize the SPE protocol. Ensure the C18 cartridge is properly conditioned. Use a mobile phase with sufficient organic solvent to elute the long-chain acyl-CoA. Consider using a different stationary phase if recovery remains low.
Incomplete elution from HPLC column Increase the percentage of organic solvent in the mobile phase during the elution step. A gradient elution is often more effective than an isocratic one for long-chain acyl-CoAs.
Degradation during purification Maintain a low pH (around 4-5) throughout the purification process. Use buffers with acidic pH, such as potassium phosphate (B84403) buffer with acetic acid.[3] Work at low temperatures (4°C) whenever possible.
Adsorption to labware Use low-adhesion polypropylene (B1209903) tubes and pipette tips. Rinsing glassware with a solvent containing a small amount of organic modifier may also help.
Poor Purity of the Final Product
Potential Cause Recommended Solution
Co-elution with unreacted Coenzyme A Adjust the HPLC gradient to better separate the more polar Coenzyme A from the amphipathic this compound. A shallower gradient at the beginning of the run can improve resolution.
Presence of free 16-methylicosanoic acid The free fatty acid is more non-polar than the acyl-CoA. Optimize the reversed-phase HPLC gradient to ensure baseline separation. A two-step purification involving an initial SPE cleanup can remove the bulk of the free fatty acid.
Broad or tailing peaks in HPLC This can be due to interactions with the column material. Ensure the mobile phase has an appropriate pH and ionic strength. Adding a small amount of an ion-pairing agent may improve peak shape. Also, check for column degradation.
Contamination from solvents or reagents Use high-purity solvents and reagents (HPLC grade or better). Filter all mobile phases before use.

Experimental Protocols

Synthesis of this compound via NHS-Ester
  • Activation of 16-Methylicosanoic Acid:

    • Dissolve 16-methylicosanoic acid, N-hydroxysuccinimide, and a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) in an appropriate organic solvent (e.g., DMF or THF).

    • Stir the reaction at room temperature for several hours to overnight to form the NHS-ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~8).

    • Slowly add the NHS-ester solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Quenching and Preparation for Purification:

    • Acidify the reaction mixture to pH 4-5 with a dilute acid (e.g., acetic acid) to stabilize the product.

    • Remove the organic solvent under reduced pressure.

Purification by Solid-Phase Extraction (SPE) and HPLC
  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol (B129727) followed by an acidic aqueous buffer.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with the acidic aqueous buffer to remove unreacted Coenzyme A and other polar impurities.

    • Elute the this compound with a methanol/water mixture.

  • Reversed-Phase HPLC Purification:

    • Use a C18 column for purification.

    • Employ a binary gradient system:

      • Mobile Phase A: Potassium phosphate buffer (e.g., 75 mM, pH 4.9).[3]

      • Mobile Phase B: Acetonitrile with a small amount of acetic acid (e.g., 600 mM).[3]

    • Start with a low percentage of Mobile Phase B and gradually increase it to elute the product.

    • Monitor the elution at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.[3]

    • Collect the fractions corresponding to the main product peak.

  • Desalting and Lyophilization:

    • Desalt the collected fractions using a suitable method (e.g., another round of SPE with a volatile buffer system or size-exclusion chromatography).

    • Lyophilize the desalted product to obtain a stable powder.

Data Presentation

Table 1: Hypothetical Purification of Synthetic this compound

Purification Step Total Amount (mg) Purity (%) Yield (%)
Crude Reaction Mixture 100~40100
After SPE Cleanup 55~7555
After HPLC Purification 35>9535
Final Lyophilized Product 32>9832

Note: The data in this table is for illustrative purposes only and may not reflect actual experimental results.

Visualizations

purification_workflow cluster_synthesis Synthesis cluster_purification Purification FattyAcid 16-Methylicosanoic Acid NHS_Ester NHS-Ester Activation FattyAcid->NHS_Ester Coupling Coupling Reaction NHS_Ester->Coupling CoA Coenzyme A CoA->Coupling Crude Crude Product Coupling->Crude SPE Solid-Phase Extraction (SPE) Crude->SPE HPLC Reversed-Phase HPLC SPE->HPLC Desalt Desalting HPLC->Desalt Lyophilize Lyophilization Desalt->Lyophilize PureProduct Pure this compound Lyophilize->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Start Purification CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity >95%? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield (SPE, HPLC, Degradation) CheckYield->TroubleshootYield No TroubleshootPurity Troubleshoot Purity (HPLC Gradient, Contaminants) CheckPurity->TroubleshootPurity No End Successful Purification CheckPurity->End Yes TroubleshootYield->CheckYield TroubleshootPurity->CheckPurity metabolic_pathway FattyAcid 16-Methylicosanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase Product This compound AcylCoA_Synthetase->Product BetaOxidation Beta-Oxidation Product->BetaOxidation LipidSynthesis Complex Lipid Synthesis Product->LipidSynthesis Signaling Cellular Signaling Product->Signaling AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA MembraneLipids Membrane Lipids LipidSynthesis->MembraneLipids

References

Technical Support Center: 16-Methylicosanoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for 16-Methylicosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for the precursor ion of this compound in positive ion mode?

A1: To determine the m/z of the [M+H]⁺ ion, we first need the exact mass of this compound (C₄₂H₇₆N₇O₁₇P₃S). The calculated monoisotopic mass is approximately 1095.42 Da. Therefore, the expected m/z for the singly charged precursor ion [M+H]⁺ is approximately 1096.43.

Q2: What are the most common product ions to monitor for this compound in MS/MS analysis?

A2: For long-chain acyl-CoAs, a characteristic fragmentation pattern is observed in positive ion mode. The most abundant product ion typically results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 Da).[1][2][3][4][5] Another common fragment corresponds to the CoA moiety at m/z 428.[3][4][6] Therefore, for this compound ([M+H]⁺ ≈ 1096.43), the primary MRM transition to monitor would be 1096.43 → 589.33. A secondary, confirmatory transition would be 1096.43 → 428.0.

Q3: Which ionization mode, positive or negative, is recommended for analyzing this compound?

A3: For the analysis of long-chain acyl-CoAs, positive electrospray ionization (ESI+) mode is generally preferred as it has been shown to be more sensitive than negative ion mode.[1][2][7]

Q4: What type of liquid chromatography (LC) column is suitable for separating this compound?

A4: Reverse-phase chromatography is the standard approach for separating long-chain acyl-CoAs. C8 or C18 columns are commonly used with success.[8][9] The choice between C8 and C18 will depend on the desired retention and separation from other matrix components.

Q5: What are typical mobile phases for LC-MS analysis of long-chain acyl-CoAs?

A5: A common mobile phase composition involves a gradient of water and acetonitrile. To improve peak shape and ionization efficiency, additives such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) are often included in both the aqueous and organic phases.[8][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal for this compound Analyte degradation during sample preparation or storage.Prepare samples freshly and store at -80°C. Use solvents containing antioxidants if necessary. Ensure the pH of the reconstitution solvent is appropriate to maintain stability.[11]
Inefficient ionization.Optimize ESI source parameters such as spray voltage, capillary temperature, and gas flows.[8] Ensure the mobile phase composition is conducive to good ionization (e.g., contains ammonium hydroxide).
Incorrect MS/MS transition selected.Verify the calculated precursor and product ion m/z values. Perform a full scan or product ion scan on a standard to confirm the fragmentation pattern.
Poor Peak Shape (Tailing) Secondary interactions with the LC system.Use a column with high-purity silica. Ensure the mobile phase pH is appropriate to minimize silanol (B1196071) interactions. Some methods suggest using slightly alkaline mobile phases.[12]
Column overload.Reduce the amount of sample injected onto the column.
High Background Noise Contamination from sample matrix, solvents, or LC-MS system.Use high-purity solvents and reagents. Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE).[7][13] Regularly clean the ESI source.
Inconsistent Retention Times Unstable LC conditions.Ensure the LC pump is delivering a stable and reproducible gradient. Allow for adequate column equilibration time between injections. Maintain a constant column temperature.
Column degradation.Replace the column if it has been used extensively or shows signs of performance loss.
Co-elution with Interferences Insufficient chromatographic resolution.Optimize the LC gradient to improve separation. Experiment with a different stationary phase (e.g., C8 vs. C18) or a longer column.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissues
  • Homogenization: Homogenize approximately 50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform (B151607):water).

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water to the homogenate. Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection: The acyl-CoAs will be in the upper aqueous phase. Carefully collect this phase.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis, such as 50% methanol in water with 0.1% ammonium hydroxide.

LC-MS/MS Method for this compound Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM ammonium acetate in water.[9][10]

    • Mobile Phase B: Acetonitrile.[9][10]

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Spray Voltage: 3.5 kV.[8]

    • Capillary Temperature: 275°C.[8]

    • Sheath Gas: 40 arbitrary units.

    • Auxiliary Gas: 10 arbitrary units.

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Tables

Table 1: Mass Spectrometry Parameters for this compound
Parameter Value Notes
Precursor Ion (Q1) 1096.43 m/z[M+H]⁺
Product Ion (Q3) - Primary 589.33 m/zCorresponds to the acyl-pantetheine fragment after neutral loss of 507.1 Da.[1][2][3]
Product Ion (Q3) - Secondary 428.0 m/zCorresponds to the CoA moiety.[3][4][6]
Collision Energy (CE) 30-40 eVThis should be optimized for your specific instrument. A starting point of 35 eV is recommended.[8]
Dwell Time 50-100 msAdjust based on the number of MRM transitions being monitored.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue Sample homogenize Homogenization in Methanol/Chloroform/Water tissue->homogenize phase_sep Phase Separation homogenize->phase_sep aqueous_phase Collect Aqueous Phase phase_sep->aqueous_phase spe Solid-Phase Extraction (SPE) aqueous_phase->spe dry_reconstitute Dry Down & Reconstitute spe->dry_reconstitute lc Reverse-Phase LC Separation dry_reconstitute->lc Inject ms ESI-MS/MS Detection (MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start No or Low Signal check_standard Analyze Standard Sample start->check_standard standard_ok Standard Signal OK? check_standard->standard_ok sample_issue Issue is Sample-Specific (Degradation/Matrix Effects) standard_ok->sample_issue Yes instrument_issue Issue is Instrument-Related standard_ok->instrument_issue No optimize_prep Optimize Sample Preparation/Cleanup sample_issue->optimize_prep optimize_source Optimize ESI Source Parameters instrument_issue->optimize_source check_mrm Verify MS/MS Transitions instrument_issue->check_mrm

Caption: Troubleshooting logic for low signal issues.

References

how to prevent degradation of 16-Methylicosanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 16-Methylicosanoyl-CoA in solution.

Frequently Asked Questions (FAQs)

Q1: What makes this compound susceptible to degradation in solution?

A1: The primary point of instability in this compound is its thioester bond, which links the fatty acyl chain to Coenzyme A.[1] This bond is a high-energy bond, making it susceptible to hydrolysis, a chemical reaction with water that cleaves the bond and separates the fatty acid from Coenzyme A.[2][3] Thioesters are generally less stable than their oxygen ester counterparts because the larger size of the sulfur atom provides less resonance stabilization.[4] This inherent instability means that factors like pH, temperature, and enzymatic contamination can significantly impact the integrity of the molecule in solution.[5]

Q2: What are the optimal storage conditions for this compound solutions?

A2: To ensure long-term stability, this compound should be stored under specific conditions. For long-term storage, it is recommended to keep the compound at -80°C.[6] If frequent use is anticipated, storing single-use aliquots at -20°C can prevent degradation caused by repeated freeze-thaw cycles.[6][7] Solutions should be prepared in a slightly acidic buffer, as thioester hydrolysis is significantly faster at neutral to alkaline pH.[5][8] A buffer with a pH between 4.0 and 6.0 is often recommended for acyl-CoA solutions.[1]

Q3: What handling procedures should I follow during my experiments to minimize degradation?

A3: During experimental procedures, it is crucial to handle this compound with care to maintain its integrity. All solutions and equipment should be kept on ice to minimize thermal degradation.[6] Use of fresh, high-purity solvents and buffers is recommended.[6] If possible, work quickly to reduce the time the molecule is exposed to potentially suboptimal conditions. When preparing solutions, consider using a buffer in the slightly acidic range (e.g., pH 4.9) to inhibit hydrolysis.[6][9]

Q4: Besides hydrolysis, are there other degradation pathways I should be aware of?

A4: Yes, enzymatic degradation is another significant concern. Cells and tissue extracts may contain acyl-CoA thioesterases (ACOTs) or other hydrolases that can rapidly cleave the thioester bond.[10][11] Peroxisomes and mitochondria, in particular, contain enzymes that process acyl-CoAs, including those with methyl branches.[10] If your sample may be contaminated with cellular components, enzymatic degradation can occur quickly, even at low temperatures. Therefore, immediate processing of fresh samples or flash-freezing in liquid nitrogen is crucial.[6]

Troubleshooting Guide

Q1: How can I determine if my stock solution of this compound has degraded?

A1: The most reliable method for assessing the integrity of your this compound solution is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12][13] This method can separate the intact acyl-CoA from its degradation products (the free fatty acid and Coenzyme A) and provide quantitative data on the purity of your sample. A significant decrease in the peak corresponding to this compound and the appearance or increase of a peak for 16-methylicosanoic acid would indicate degradation.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Inconsistent results are a common symptom of analyte instability. If the degradation of this compound is variable between experiments or even within the same experimental run, it can lead to unreliable data. Factors such as slight differences in incubation times, temperature fluctuations, or the age of the solution can all contribute to varying levels of degradation. To troubleshoot, it is advisable to use freshly prepared solutions for each experiment and to strictly control environmental conditions. Running a stability check on your stock solution using a method like LC-MS/MS can also help identify if degradation is the root cause.[12]

Q3: I suspect my sample is contaminated with enzymes that are degrading my this compound. What can I do?

A3: If enzymatic contamination is suspected, several steps can be taken. First, ensure that all sample preparation is performed at 4°C or on ice to reduce enzyme activity.[6] If the experimental design allows, the use of broad-spectrum protease and phosphatase inhibitors may help, although specific acyl-CoA hydrolase inhibitors would be more effective if available. For future experiments, consider purification steps to remove contaminating enzymes from your sample. Techniques like solid-phase extraction (SPE) can be used to purify acyl-CoAs from complex biological matrices.[6]

Data Presentation

Table 1: Influence of pH and Temperature on Thioester Hydrolysis Rate

This table summarizes the general relationship between pH, temperature, and the rate of hydrolysis for thioester bonds, based on studies of model compounds. Note that higher rate constants and shorter half-lives indicate faster degradation.

ConditionpHTemperature (°C)Relative Hydrolysis RateHalf-life (Example)Source
Acidic525-50Low-[14]
Neutral723Moderate155 days (for S-methyl thioacetate)[15]
Neutral730-40Moderate-High-[5]
Alkaline820-40High-[5]
Alkaline1025-50Very High-[14]

This data is illustrative of general thioester stability and not specific to this compound.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution via LC-MS/MS

This protocol provides a framework for quantitatively assessing the degradation of this compound under various storage conditions.

1. Materials:

  • This compound

  • Storage Buffers (e.g., 100 mM Potassium Phosphate (B84403) at pH 4.9, 7.0, and 8.0)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Isopropanol, HPLC-grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • LC-MS/MS system with a C18 column

2. Procedure:

  • Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in the desired buffer (e.g., 100 mM KH2PO4, pH 4.9).[9]

  • Aliquoting and Storage: Aliquot the stock solution into separate vials for each time point and storage condition to be tested (e.g., 4°C, -20°C, room temperature).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition. Immediately proceed to the extraction step.

  • Extraction: a. To the aliquot, add a known amount of the internal standard (Heptadecanoyl-CoA).[6] b. Add ice-cold acetonitrile to precipitate proteins and extract the acyl-CoAs.[9] c. Vortex and centrifuge the sample at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.[16] d. Carefully transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: a. Analyze the extracted sample using a UPLC/MS/MS system.[12] b. Use a C18 reverse-phase column with a binary gradient (e.g., Solvent A: Ammonium hydroxide (B78521) in water; Solvent B: Ammonium hydroxide in acetonitrile).[12] c. Quantify the amount of intact this compound by comparing its peak area to that of the internal standard.[12]

  • Data Analysis: Plot the concentration of intact this compound versus time for each storage condition to determine the rate of degradation.

Visualizations

Degradation Pathways of this compound mol This compound (Intact) hydrolysis Non-Enzymatic Hydrolysis mol->hydrolysis Chemical Cleavage enzymatic Enzymatic Degradation mol->enzymatic Biological Cleavage products Degradation Products: 16-Methylicosanoic Acid + Coenzyme A hydrolysis->products enzymatic->products factors_h Accelerated by: - High pH (>7) - High Temperature factors_h->hydrolysis factors_e Catalyzed by: - Acyl-CoA Thioesterases (ACOTs) - Other Hydrolases factors_e->enzymatic Workflow for Preventing Degradation start Start: Receive/Prepare This compound dissolve Dissolve in Slightly Acidic Buffer (pH 4.0-6.0) start->dissolve storage_decision Storage Duration? dissolve->storage_decision long_term Long-Term (>1 month): Aliquot and Store at -80°C storage_decision->long_term Long short_term Short-Term (<1 month): Aliquot and Store at -20°C storage_decision->short_term Short experiment During Experiment: - Work on ice - Minimize time in solution - Use fresh aliquots long_term->experiment short_term->experiment end Stable Compound for Assay experiment->end

References

Technical Support Center: Addressing Solubility Issues of Long-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the poor aqueous solubility of long-chain fatty acyl-CoAs.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my long-chain fatty acyl-CoA solution cloudy or forming a precipitate?

A: Long-chain fatty acyl-CoAs are amphipathic molecules, meaning they have a hydrophilic (water-loving) head (the Coenzyme A portion) and a long hydrophobic (water-fearing) tail (the fatty acyl chain).[1][2] In aqueous solutions, when their concentration exceeds a certain threshold known as the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures called micelles to hide their hydrophobic tails from water.[1][3] This aggregation is often visible as cloudiness or precipitation.

Q2: What is the Critical Micelle Concentration (CMC), and why is it important for my experiments?

A: The Critical Micelle Concentration (CMC) is the specific concentration of an amphipathic molecule at which micelles begin to form.[4] Below the CMC, the molecules exist as monomers in the solution. Above the CMC, any additional molecules will predominantly form micelles.[1] This is critical for several reasons:

  • Enzyme Kinetics: If the fatty acyl-CoA is a substrate for an enzyme, its aggregation into micelles can significantly alter its availability to the enzyme's active site, leading to inconsistent or inaccurate kinetic data.[1][5]

  • Solution Stability: Working above the CMC leads to the physical instability (cloudiness, precipitation) you may be observing.

  • Experimental Reproducibility: The CMC is highly sensitive to experimental conditions such as buffer composition, ionic strength, pH, and temperature, which can affect the reproducibility of your results.[5][6]

Q3: Can I dissolve my long-chain fatty acyl-CoA directly in an aqueous buffer?

A: Yes, but only at concentrations below the CMC. For many long-chain species, the CMC is in the low micromolar range, which may be too low for your experimental needs.[3][5] The solubility of saturated fatty acids, and by extension their CoA derivatives, decreases as the carbon chain length increases.[7][8] For concentrations above the CMC, direct dissolution in buffer is not recommended without the use of solubilizing agents.

Q4: What is the best way to prepare a stable stock solution?

A: Preparing stable, concentrated stock solutions is challenging due to the lability of the thioester bond and the low CMC.[1]

  • Fresh Preparation: The most reliable method is to prepare a fresh aqueous solution immediately before each experiment.[9]

  • Organic Solvents: Some researchers use solvents like dimethylsulfoxide (DMSO) or ethanol (B145695) to create a concentrated stock.[9][10] However, long-term stability in these solvents can be poor, and the organic solvent may interfere with downstream applications, such as cell culture or enzyme assays.[9][10]

  • Thin-Film Method: A common technique involves dissolving the fatty acyl-CoA in a volatile solvent like methanol, evaporating the solvent under a stream of nitrogen to create a thin film, and then resuspending the film in the desired aqueous buffer, often containing a solubilizing agent like BSA.

Q5: How do pH and buffer choice affect solubility and stability?

A: Both pH and buffer composition have a significant impact.

  • pH: A slightly alkaline pH can increase the solubility of the carboxylate group of a free fatty acid, but for fatty acyl-CoAs, the primary concern is the stability of the thioester linkage, which is susceptible to hydrolysis.[1][6][11] The pH of the solution can also alter membrane properties and interactions.[12] Therefore, maintaining a physiological pH (around 7.0-7.4) is generally recommended.[8][13]

  • Buffer: The ionic strength and specific ions in the buffer can alter the CMC of the fatty acyl-CoA.[5][6] It is crucial to be consistent with your buffer conditions to ensure reproducibility.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues encountered during experiments.

Troubleshooting Workflow

G start Start: Solution is cloudy or precipitate forms check_conc Is the required concentration significantly above the known CMC? start->check_conc use_solubilizer Use a solubilizing agent. check_conc->use_solubilizer  Yes below_cmc Work below the CMC. check_conc->below_cmc  No choose_agent Which agent is best for my experiment? use_solubilizer->choose_agent use_bsa Use Bovine Serum Albumin (BSA) choose_agent->use_bsa Enzyme assays, cell culture use_cd Use Cyclodextrins (e.g., HP-β-CD) choose_agent->use_cd Alternative needed bsa_protocol Follow BSA Protocol. (See Protocol 1) use_bsa->bsa_protocol cd_info Forms inclusion complex. Less common for acyl-CoAs but effective for fatty acids. use_cd->cd_info fresh_prep Prepare fresh solution immediately before use. Ensure vigorous mixing. below_cmc->fresh_prep

Caption: A decision tree for troubleshooting fatty acyl-CoA solubility.

Issue: My enzyme activity is low or inconsistent when using a long-chain fatty acyl-CoA substrate.

This is a classic sign that the substrate is not fully available to the enzyme due to micelle formation. The enzyme can only act on monomeric substrate, and at concentrations above the CMC, the monomer concentration remains relatively constant.[1]

Solution: How do I use Bovine Serum Albumin (BSA) to improve solubility?

BSA is the most common and effective method for solubilizing long-chain fatty acyl-CoAs. It is a carrier protein that contains hydrophobic pockets capable of binding the acyl chains, thereby preventing them from aggregating and keeping them in solution.[14] Using fatty acid-free BSA is critical to ensure that the binding sites are available.[15] A detailed protocol is provided in Section 3.

Solution: Are there alternatives to BSA?

Yes, cyclodextrins are a viable alternative. These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[16] They can encapsulate the hydrophobic acyl tail of the fatty acyl-CoA, forming an "inclusion complex" that is water-soluble.[17][18][19] This method can be particularly useful if BSA interferes with your assay. 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HP-β-CD) has been shown to be effective in delivering cholesterol to enzymes and may be applicable here.[20]

Section 3: Quantitative Data & Experimental Protocols

Table 1: Critical Micelle Concentration (CMC) of Common Long-Chain Fatty Acyl-CoAs

The CMC is highly dependent on buffer conditions (pH, ionic strength). The values below are approximate and reported under specific conditions.

Fatty Acyl-CoAChain LengthCMC (µM)Conditions / Notes
Palmitoyl-CoAC16:03 - 50Can range from 7 to 250 µM depending on buffer, pH, and ionic strength.[5][6] A value of ~42 µM has also been reported.[3]
Stearoyl-CoAC18:02 - 4CMC decreases with increasing saturated chain length.[21]
Oleoyl-CoAC18:13 - 8A value of ~32 µM has also been reported.[3] Unsaturation increases the CMC compared to its saturated counterpart.[21]
Protocol 1: Solubilization of Long-Chain Fatty Acyl-CoAs using Fatty Acid-Free BSA

This protocol is adapted from methodologies for preparing fatty acid-BSA complexes for cell culture and enzyme assays.[14][15][22]

Materials:

  • Long-chain fatty acyl-CoA sodium salt

  • Essentially fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile, high-purity water or desired aqueous buffer (e.g., PBS, Tris)

  • Sterile conical tubes or glass vials

  • Heated water bath or stir plate

  • Sonicator (optional)

  • Sterile 0.22 µm filter

Methodology:

  • Prepare the BSA Solution:

    • Calculate the required amount of fatty acid-free BSA to make a solution at the desired concentration (e.g., a 2-10% w/v solution in your buffer). A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.[14]

    • Slowly dissolve the BSA in the buffer at 37°C with gentle stirring. Avoid vigorous vortexing, which can cause frothing and denaturation.

    • Once fully dissolved, sterile filter the BSA solution using a 0.22 µm filter. Keep the solution at 37°C.

  • Prepare the Fatty Acyl-CoA Stock (if starting from powder):

    • This step often uses the sodium salt of the corresponding fatty acid, as it's more soluble. If using the fatty acyl-CoA directly, the principle is the same.

    • Weigh the fatty acyl-CoA sodium salt and dissolve it in a small volume of buffer.

    • Gently heat the solution to 50-70°C and sonicate or vortex until it becomes a clear solution.[14] Saturated chains may require more time and heat than unsaturated ones.[14] Caution: Do not overheat, as it can degrade the molecule.

  • Complexation:

    • While stirring the warm BSA solution (37°C), add the warm fatty acyl-CoA solution dropwise.

    • Adding the fatty acyl-CoA solution too quickly can cause it to precipitate before it has a chance to bind to the BSA.

    • Once all the fatty acyl-CoA solution has been added, cover the container and continue to stir at 37°C for at least 1 hour to ensure complete complexation.

  • Final Steps:

    • The final solution should be clear. If any cloudiness persists, it may indicate incomplete binding or that the solubility limit has been exceeded.

    • Aliquots can be stored at 4°C for short-term use or at -20°C for longer-term storage.[14]

Protocol 2: Preparation of an Aqueous Stock Solution (Below CMC)

This protocol is for preparing dilute solutions where a solubilizing agent is not required.

Methodology:

  • Accurately weigh a small amount of the fatty acyl-CoA powder. Due to the small masses involved, using a microbalance is recommended.[9]

  • Dissolve the powder directly in the desired, pre-warmed (room temperature or 37°C) aqueous buffer to the final target concentration.

  • Mix thoroughly by gentle vortexing or inversion. Sonication can be used sparingly if needed.

  • Crucially, use this solution immediately. Long-chain fatty acyl-CoAs are not stable for long periods in aqueous solutions, and they can adsorb to glass and plastic surfaces.[1][9][13]

Section 4: Visualizing Solubilization Mechanisms

The diagrams below illustrate how solubilizing agents overcome the poor water solubility of long-chain fatty acyl-CoAs.

G cluster_BSA BSA-Mediated Solubilization BSA Bovine Serum Albumin (BSA) LCFA1 Acyl-CoA LCFA1->BSA Hydrophobic binding LCFA2 Acyl-CoA LCFA2->BSA Hydrophobic binding LCFA3 Acyl-CoA LCFA3->BSA Hydrophobic binding

Caption: BSA binds acyl-CoA chains in its hydrophobic pockets.

G cluster_CD Cyclodextrin Encapsulation cluster_AcylCoA CD Cyclodextrin (Hydrophilic Exterior) AcylCoA CoA Hydrophobic Acyl Chain AcylCoA:tail->CD Encapsulation (Hydrophobic Interior)

References

improving the yield of 16-Methylicosanoyl-CoA chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 16-Methylicosanoyl-CoA chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from 16-methylicosanoic acid?

A1: The synthesis of this compound, a very long-chain fatty acyl-CoA, typically involves a two-step process: activation of the 16-methylicosanoic acid carboxyl group, followed by reaction with Coenzyme A (CoA). Several effective methods for the activation step have been described for long-chain fatty acids, including:

  • N-hydroxysuccinimide (NHS) ester method: This is a widely used method that often results in high yields and minimal side reactions.[1][2]

  • Acyl imidazole (B134444) method: This method utilizes reagents like N,N'-carbonyldiimidazole to activate the fatty acid and has been reported to yield nearly quantitative results.[2]

  • Mixed anhydride (B1165640) method: This is another established technique for activating carboxylic acids.[2][3]

  • Acid chloride method: While straightforward, this method may be more prone to side reactions compared to others.[2][3]

Q2: Why is the solubility of Coenzyme A a critical factor in the synthesis?

A2: Coenzyme A is a large and polar molecule with poor solubility in most anhydrous organic solvents.[2] The acylation reaction, however, often proceeds more efficiently in such solvents. This necessitates finding a solvent system where both the activated fatty acid and CoA have sufficient solubility to react. Often, the reaction is performed in a mixed aqueous-organic solvent system with careful pH control (typically between 7.5 and 8.0) to facilitate the reaction.[2]

Q3: What are the primary factors that can lead to low yields of this compound?

A3: Several factors can contribute to low product yields:

  • Incomplete activation of 16-methylicosanoic acid: If the initial activation step is not efficient, there will be less activated fatty acid available to react with CoA.

  • Hydrolysis of the activated fatty acid: The activated intermediate can be susceptible to hydrolysis, especially in the presence of water, which will revert it back to the starting carboxylic acid.

  • Poor reactivity of Coenzyme A: The thiol group of CoA is the reactive species, and its reactivity can be influenced by pH and the presence of oxidizing agents.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, pH, and solvent system can all significantly impact the reaction yield.

  • Difficulties in product purification: The product, this compound, can be challenging to separate from starting materials and byproducts, leading to losses during purification.

Q4: How can I purify the synthesized this compound?

A4: Purification of long-chain acyl-CoAs is typically achieved using chromatographic techniques. Reverse-phase high-performance liquid chromatography (HPLC) is a common and effective method for obtaining a highly pure product.[2][4] Solid-phase extraction (SPE) can also be used as an initial purification step to remove major contaminants.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Yield of this compound Incomplete activation of 16-methylicosanoic acid.- Ensure the activating agent (e.g., NHS, carbonyldiimidazole) is fresh and of high purity.- Optimize the stoichiometry of the activating agent.- Increase the reaction time or temperature for the activation step.
Hydrolysis of the activated intermediate.- Use anhydrous solvents for the activation step.- Minimize the exposure of the activated intermediate to moisture.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor solubility of reactants.- For the acylation step, consider using a mixed solvent system (e.g., aqueous buffer/organic solvent) to improve the solubility of both CoA and the activated fatty acid.- Maintain the pH of the aqueous buffer between 7.5 and 8.0.[2]
Degradation of Coenzyme A.- Use high-quality Coenzyme A.- Prepare CoA solutions fresh before use.- Avoid strongly acidic or basic conditions.
Presence of Multiple Products in Analysis (e.g., HPLC, TLC) Side reactions during activation.- Consider a milder activation method, such as the NHS ester or acyl imidazole method, which are known for fewer side reactions.[1][2]
Impure starting materials.- Verify the purity of the 16-methylicosanoic acid and Coenzyme A before starting the synthesis.
Degradation of the product during workup or storage.- Keep the product at a low temperature and protected from light.- Use appropriate buffers to maintain a stable pH.
Difficulty in Purifying the Product Co-elution of starting materials and product.- Optimize the HPLC gradient to achieve better separation.- Consider using a different stationary phase or mobile phase modifier.
Product instability on the column.- Ensure the pH of the mobile phase is compatible with the stability of the acyl-CoA.

Experimental Protocols

General Protocol for the Synthesis of this compound via the NHS Ester Method

This protocol is a general guideline and may require optimization for specific experimental conditions.

Step 1: Activation of 16-Methylicosanoic Acid

  • Dissolve 16-methylicosanoic acid in a suitable anhydrous organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) in equimolar amounts to the fatty acid.

  • Stir the reaction mixture at room temperature under an inert atmosphere for several hours or until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent to obtain the crude 16-methylicosanoyl-NHS ester.

Step 2: Acylation of Coenzyme A

  • Dissolve the crude 16-methylicosanoyl-NHS ester in a suitable organic solvent (e.g., tetrahydrofuran).

  • Prepare a solution of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 7.5-8.0).

  • Slowly add the solution of the activated fatty acid to the CoA solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for several hours.

  • Monitor the reaction progress by HPLC.

Step 3: Purification

  • Acidify the reaction mixture to quench the reaction.

  • Purify the this compound using reverse-phase HPLC.

Data Presentation

Table 1: Example of Experimental Data Summary for Optimizing Reaction Conditions

Run Activation Method Solvent System Reaction Time (h) Yield (%) Purity (%)
1NHS/DCCTHF/Water46592
2Acyl ImidazoleDichloromethane/Water47595
3NHS/DCCDichloromethane/Water67294
4Acyl ImidazoleTHF/Water68096

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_activation Step 1: Activation cluster_acylation Step 2: Acylation cluster_purification Step 3: Purification Start 16-Methylicosanoic Acid Activator Add Activating Agent (e.g., NHS/DCC) Start->Activator Activated_FA Activated 16-Methylicosanoyl Intermediate Activator->Activated_FA Reaction Acylation Reaction Activated_FA->Reaction CoA Coenzyme A Solution (pH 7.5-8.0) CoA->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield node_action node_action Start Low Yield? Check_Activation Activation Step Complete? Start->Check_Activation Check_Solubility Reactants Soluble? Check_Activation->Check_Solubility Yes Optimize_Activation Optimize Activation: - Fresh Reagents - Time/Temp Check_Activation->Optimize_Activation No Check_CoA CoA Integrity? Check_Solubility->Check_CoA Yes Optimize_Solvent Optimize Solvent System: - Mixed Solvents - pH Control Check_Solubility->Optimize_Solvent No Use_Fresh_CoA Use Fresh, High-Purity CoA Check_CoA->Use_Fresh_CoA No

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

troubleshooting poor signal in 16-Methylicosanoyl-CoA LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 16-Methylicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the analysis of this and other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: I am seeing a very low or no signal for my this compound standard. What are the initial checks I should perform?

A1: When experiencing a complete loss of signal, a systematic approach is crucial to identify the source of the problem.[1] Start by verifying the mass spectrometer's performance by infusing a known, stable compound to ensure the instrument is responding correctly. It is also advisable to prepare fresh standards of this compound and new mobile phases to rule out degradation or contamination.[1][2] Finally, confirm that all mass spectrometer parameters, including voltages and gas flows, are set to their expected values and that a stable electrospray is being generated.[1][2]

Q2: What are the most common reasons for poor signal intensity for long-chain acyl-CoAs like this compound in LC-MS?

A2: Several factors can contribute to low signal intensity for long-chain acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions.[2]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can affect the ionization efficiency of the analyte.[2]

  • Ion Suppression: Complex biological samples contain matrix components like phospholipids (B1166683) that can co-elute with the analyte and suppress its ionization, leading to a significantly reduced signal.[3][4][5]

  • Suboptimal Mass Spectrometer Parameters: Incorrectly defined precursor and product ions or non-optimized collision energy can result in poor sensitivity.[2]

  • Chromatographic Issues: Poor peak shapes, often caused by column overload or contamination, can lead to a decreased signal-to-noise ratio.[6][7]

  • Adsorption: The amphiphilic nature of long-chain acyl-CoAs can lead to their adsorption onto surfaces of vials, tubing, and the column, resulting in sample loss.[8]

Q3: How does the sample preparation method impact the signal of this compound?

A3: The choice of sample preparation method is critical for successful analysis. For acyl-CoAs, protocols often involve protein precipitation followed by solid-phase extraction (SPE).[2][9] Using an inappropriate SPE sorbent or elution solvent can lead to substantial loss of the analyte.[2] To prevent degradation, it's important to minimize the time samples are kept at room temperature and in aqueous solutions.[2] A sample preparation method involving mixed-mode SPE has been shown to optimize extraction recoveries for a range of acyl-CoAs.[8]

Q4: What are the typical mass spectrometry parameters for analyzing long-chain acyl-CoAs?

A4: For the analysis of acyl-CoAs using tandem mass spectrometry, specific fragmentation patterns are monitored. A common approach in positive ion mode is to monitor for the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9][10] It is also common to see a fragment ion at m/z 428, which represents the CoA moiety.[10] To ensure optimal sensitivity, it is crucial to optimize the collision energy for the specific instrument and analyte.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving issues with poor signal intensity during the LC-MS analysis of this compound.

Guide 1: Systematic Troubleshooting of Poor Signal

This guide will help you systematically identify the source of a weak or absent signal for this compound.

G cluster_0 Start: Poor or No Signal cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Resolution Steps start Poor or No Signal for This compound check_ms Check MS Performance with a Standard Compound start->check_ms ms_issue MS Issue check_ms->ms_issue check_consumables Prepare Fresh Standards and Mobile Phases consumables_issue Consumables Issue check_consumables->consumables_issue check_spray Verify Stable Electrospray lc_issue LC/Sample Issue check_spray->lc_issue ms_issue->check_consumables Signal OK resolve_ms Troubleshoot MS: - Clean Ion Source - Check Voltages & Gas Flows ms_issue->resolve_ms No Signal consumables_issue->check_spray Signal Restored resolve_consumables Replace Standards and Mobile Phases consumables_issue->resolve_consumables Problem Persists troubleshoot_lc Proceed to LC and Sample Troubleshooting Guide lc_issue->troubleshoot_lc Spray Unstable or No Signal G cluster_0 Start: LC/Sample Issues cluster_1 Sample Integrity cluster_2 Chromatography cluster_3 Resolution start Suspected LC or Sample Problem check_prep Review Sample Prep Protocol: - SPE efficiency - Avoid degradation start->check_prep check_storage Verify Proper Sample Storage check_prep->check_storage Protocol OK re_extract Re-extract Samples with Optimized Protocol check_prep->re_extract Potential for Loss or Degradation check_column Inspect/Replace LC Column check_storage->check_column check_mobile_phase Optimize Mobile Phase Composition check_column->check_mobile_phase Column OK new_column Install New Column and Equilibrate check_column->new_column Contaminated or Old check_gradient Review Gradient Profile check_mobile_phase->check_gradient Composition OK adjust_method Adjust Mobile Phase/Gradient and Re-inject check_mobile_phase->adjust_method Suboptimal check_gradient->adjust_method Suboptimal re_extract->start Re-test new_column->start Re-test

References

minimizing matrix effects in biological samples for acyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in biological samples and ensure accurate quantification of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact acyl-CoA analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] In acyl-CoA analysis, biological samples like plasma, tissue homogenates, and cell lysates contain a complex mixture of lipids, salts, and other small molecules that can interfere with the ionization of acyl-CoA species during mass spectrometry (MS) analysis. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately resulting in inaccurate quantification.[1][2][3]

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The most widely recognized and effective method to compensate for matrix effects is the use of stable isotope-labeled internal standards (SIL-IS) in a stable isotope dilution (SID) workflow.[4][5][6] A SIL-IS is a version of the analyte of interest where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By measuring the ratio of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved, as the ratio is unaffected by variations in ionization efficiency.[4][5]

Q3: What are the primary sample preparation techniques to reduce matrix effects?

A3: The primary goal of sample preparation is to remove interfering matrix components while efficiently extracting the acyl-CoAs of interest. The most common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724), methanol) or acid (e.g., perchloric acid, trichloroacetic acid) is added to the sample to precipitate proteins.[7][8] While effective at removing proteins, it is the least effective method for removing other matrix components like phospholipids (B1166683) and can lead to significant matrix effects.[9][10]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic solvent). LLE can provide cleaner extracts than PPT but may have lower recovery for more polar analytes.[9]

  • Solid-Phase Extraction (SPE): A highly effective and versatile technique that uses a solid sorbent to selectively adsorb the analytes of interest or the interfering matrix components.[11][12][13][14] Mixed-mode SPE, which combines reversed-phase and ion-exchange retention mechanisms, is particularly effective at producing clean extracts and reducing matrix effects.[9][15]

Troubleshooting Guides

Issue 1: Poor Recovery of Acyl-CoAs
Possible Cause Troubleshooting Step
Inefficient Extraction - Optimize Extraction Solvent: For LLE, test different organic solvents or solvent mixtures. For PPT, compare the efficiency of different organic solvents (e.g., acetonitrile, methanol) or acids. 80% methanol (B129727) has been shown to be effective for a broad range of acyl-CoAs.[16] - Ensure Complete Cell Lysis: For cell culture samples, ensure complete cell lysis by using appropriate techniques such as sonication or scraping in the extraction solvent.[17][18]
Analyte Degradation - Work Quickly and on Ice: Acyl-CoAs are susceptible to degradation. Perform all sample preparation steps at low temperatures (e.g., on ice) and as quickly as possible.[16] - Use Acidified Solvents: The addition of a small amount of acid (e.g., acetic acid) to the extraction solvent can help to inhibit enzymatic degradation.[19] - Store Extracts Properly: If not analyzing immediately, store extracts at -80°C as a dry pellet to minimize degradation.[16]
Inefficient SPE Elution - Optimize Elution Solvent: Ensure the elution solvent is strong enough to desorb the acyl-CoAs from the SPE sorbent. For reversed-phase SPE, this typically involves a high percentage of organic solvent. - Check SPE Cartridge Type: Verify that the SPE sorbent chemistry is appropriate for the properties of your acyl-CoAs of interest. Mixed-mode SPE often provides superior performance.[9]
Issue 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Co-eluting Matrix Components - Improve Sample Cleanup: Implement a more rigorous sample preparation method. If using PPT, consider switching to SPE or LLE. Mixed-mode SPE is particularly effective at removing phospholipids, a major source of ion suppression.[9][10] - Optimize Chromatographic Separation: Modify the LC gradient to better separate the acyl-CoAs from interfering matrix components. Increasing the gradient length or changing the mobile phase composition can improve resolution.[9] - Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating matrix effects. However, this may compromise the limit of detection.[20][21]
Inappropriate Internal Standard - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes and behaves identically to the analyte during ionization.[4][5] - Ensure Co-elution of Internal Standard: If using an analog internal standard, ensure that it co-elutes with the analyte of interest to experience similar matrix effects.
Matrix Effects Evaluation - Perform a Post-Column Infusion Experiment: This experiment can identify regions in the chromatogram where ion suppression or enhancement occurs, helping to optimize the LC method.[20] - Compare Pre- and Post-Spiked Samples: Analyze a blank matrix spiked with the analyte before and after extraction. The difference in signal intensity indicates the extent of the matrix effect.[22]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the recovery of various acyl-CoAs using different extraction methods. This data can help in selecting the most appropriate sample preparation strategy for your specific application.

AnalyteExtraction MethodRecovery (%)Reference
Acetyl-CoA10% Trichloroacetic Acid (TCA) with SPE36[7]
Acetyl-CoA2.5% 5-Sulfosalicylic Acid (SSA)59[7]
Malonyl-CoA10% TCA with SPE26[7]
Malonyl-CoA2.5% SSA74[7]
Propionyl-CoA10% TCA with SPE62[7]
Propionyl-CoA2.5% SSA80[7]
Various Acyl-CoAs (C2-C20)UHPLC-ESI-MS/MS with RP and HILIC90-111[23]
Long-chain Acyl-CoAsAcetonitrile/2-propanol with SPE70-80[11]
Short to Long-chain Acyl-CoAsAcetonitrile/2-propanol with pyridylethyl silica (B1680970) SPE83-90 (SPE step)[14]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

This protocol is a general guideline and may require optimization for specific sample types and acyl-CoA species.

  • Tissue Homogenization/Cell Lysis:

    • For tissues, homogenize the frozen, powdered tissue in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[11][13]

    • For cultured cells, lyse the cells directly on the plate or after pelleting with a cold extraction solvent (e.g., 80% methanol).[16][17]

  • Protein Precipitation:

    • Add a cold organic solvent like acetonitrile or 2-propanol to the homogenate/lysate and vortex thoroughly.[11][13]

  • SPE Column Conditioning:

    • Condition the SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading:

    • Centrifuge the sample extract to pellet the precipitated proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent to remove unretained matrix components. The composition of the wash solvent will depend on the SPE sorbent and the properties of the analytes.

  • Elution:

    • Elute the acyl-CoAs with a strong solvent. For reversed-phase SPE, this is typically a high percentage of organic solvent (e.g., methanol or acetonitrile). For mixed-mode SPE, the elution solvent may also contain a modifier to disrupt ionic interactions.

  • Drying and Reconstitution:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate).[17]

Protocol 2: Liquid-Liquid Extraction (LLE) for Acyl-CoA Extraction

This protocol is based on the widely used Folch or Bligh-Dyer methods, adapted for acyl-CoA analysis.

  • Homogenization:

    • Homogenize the tissue or cell pellet in a single-phase solvent system, typically a mixture of chloroform (B151607), methanol, and water.

  • Phase Separation:

    • Induce phase separation by adding more chloroform and water, resulting in an upper aqueous-methanolic phase and a lower chloroform phase.

  • Extraction:

    • The more polar short-chain acyl-CoAs will preferentially partition into the upper aqueous-methanolic phase, while the more non-polar long-chain acyl-CoAs will be in the lower chloroform phase. For broad acyl-CoA profiling, it may be necessary to process both phases.

  • Drying and Reconstitution:

    • Separate the desired phase(s) and dry under nitrogen.

    • Reconstitute the dried extract in a solvent suitable for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Tissue, Cells, Plasma) lysis Homogenization / Lysis (e.g., 80% Methanol) sample->lysis ppt Protein Precipitation (Centrifugation) lysis->ppt cleanup Sample Cleanup ppt->cleanup spe Solid-Phase Extraction (SPE) cleanup->spe Recommended lle Liquid-Liquid Extraction (LLE) cleanup->lle dry Drying and Reconstitution spe->dry lle->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing (Quantification with SIL-IS) lcms->data

Caption: General experimental workflow for acyl-CoA analysis.

troubleshooting_workflow cluster_recovery Low Recovery Troubleshooting cluster_matrix Matrix Effect Troubleshooting start Problem: Inaccurate Acyl-CoA Quantification check_recovery Is Recovery Low? start->check_recovery check_matrix_effect Are Matrix Effects Present? check_recovery->check_matrix_effect No optimize_extraction Optimize Extraction Solvent/Method check_recovery->optimize_extraction Yes improve_cleanup Improve Sample Cleanup (Switch to SPE/LLE) check_matrix_effect->improve_cleanup Yes solution Accurate Quantification check_matrix_effect->solution No prevent_degradation Prevent Analyte Degradation (Work on ice, use acidified solvents) optimize_extraction->prevent_degradation optimize_spe Optimize SPE Conditions (Sorbent, Wash, Elution) prevent_degradation->optimize_spe optimize_spe->check_matrix_effect optimize_lc Optimize LC Separation improve_cleanup->optimize_lc use_sil_is Use Stable Isotope-Labeled IS optimize_lc->use_sil_is dilute_sample Dilute Sample use_sil_is->dilute_sample dilute_sample->solution

Caption: Troubleshooting decision tree for acyl-CoA analysis.

References

Technical Support Center: Enhancing the Stability of 16-Methylicosanoyl-CoA for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 16-Methylicosanoyl-CoA for reliable and reproducible enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using this compound in enzymatic assays?

A1: this compound, a long-chain fatty acyl-CoA, presents several challenges in aqueous solutions used for enzymatic assays. Due to its amphipathic nature, it can form micelles at concentrations above its critical micelle concentration (CMC), which can alter its availability to the enzyme and affect reaction kinetics.[1][2][3][4] Additionally, the thioester bond is susceptible to spontaneous hydrolysis, leading to substrate degradation and inaccurate results.[5][6][7]

Q2: How should this compound be properly stored to maintain its integrity?

A2: Proper storage is critical for the stability of this compound. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or below in a desiccated environment. If it is in an organic solvent, it should be stored in a glass vial with a Teflon-lined cap at -20°C.[8] Avoid repeated freeze-thaw cycles, which can degrade the compound.[5][9] For aqueous solutions, it is best to prepare them fresh for each experiment to minimize hydrolysis.[8]

Q3: My enzymatic assay is showing high background signal. What could be the cause?

A3: A high background signal can be due to the non-enzymatic hydrolysis of the this compound thioester bond. To verify this, run a "no-enzyme" control containing the substrate in the assay buffer.[5] If a high rate of hydrolysis is observed, consider adjusting the buffer pH or lowering the assay temperature. Another cause could be the reaction of your detection probe with buffer components. Running "no-substrate" and "buffer + probe" controls can help identify the source of the background signal.[5]

Q4: The reaction rate in my assay is not linear and seems to plateau quickly. What could be the issue?

A4: This could be due to several factors. If the enzyme concentration is too high or the incubation time is too long, the reaction may proceed beyond the linear range, leading to saturation of the detector.[5] Another possibility is that the concentration of this compound is above its CMC, forming micelles that are not readily accessible to the enzyme. The effective monomeric substrate concentration available to the enzyme is limited by the CMC.[1][2][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicates Incomplete mixing of reagents.Gently vortex or pipette to mix all components thoroughly after thawing and before adding them to the reaction. Prepare a master mix to ensure consistency.[5][11]
Pipetting errors, especially with small volumes.Use calibrated pipettes and avoid pipetting very small volumes. Prepare dilutions of stock solutions as needed.[11]
Low or no enzyme activity Improper storage or handling of the enzyme leading to denaturation.Store the enzyme at the recommended temperature (typically -20°C or -80°C) and minimize freeze-thaw cycles by preparing aliquots. Confirm the enzyme's expiration date.[5]
Sub-optimal assay conditions (pH, temperature).Perform pH and temperature optimization experiments for your specific enzyme. Ensure the assay buffer is at the correct temperature before starting the assay.[5]
Omission of a critical reagent.Carefully review the protocol to ensure all necessary reagents, including cofactors, were added.[5]
Non-linear reaction kinetics Substrate concentration is above the Critical Micelle Concentration (CMC).Determine the CMC of this compound under your assay conditions. Consider using a carrier protein like bovine serum albumin (BSA) to bind the substrate and maintain a monomeric concentration below the CMC.[12]
Substrate degradation during the assay.Prepare the this compound solution fresh before each experiment. Run a no-enzyme control to assess the rate of spontaneous hydrolysis.[5]

Experimental Protocols

Protocol for Assessing Non-Enzymatic Hydrolysis of this compound

This protocol helps determine the stability of this compound in your assay buffer.

  • Prepare the Assay Buffer: Prepare the buffer solution that you will use for your enzymatic assay (e.g., 50 mM Tris-HCl, pH 7.4).

  • Prepare this compound Solution: Prepare a stock solution of this compound in an appropriate solvent and then dilute it to the final desired concentration in the assay buffer.

  • Set up the Reaction: In a microplate or cuvette, add the this compound solution to the assay buffer.

  • Incubate: Incubate the mixture under the same conditions as your planned enzymatic assay (e.g., 37°C for 30 minutes).

  • Detect Hydrolysis Product: At various time points, measure the amount of free Coenzyme A (CoA-SH) released. This can be done using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product, or a more sensitive fluorescent probe.[13]

  • Calculate Hydrolysis Rate: Plot the concentration of the product over time to determine the rate of non-enzymatic hydrolysis.

Protocol for Optimizing Assay pH
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Set up Reactions: For each pH value, set up a complete reaction mixture containing the enzyme, this compound, and any necessary cofactors.

  • Initiate and Incubate: Initiate the reaction and incubate at the desired temperature for a fixed period.

  • Measure Activity: Measure the enzyme activity for each pH value.

  • Determine Optimal pH: Plot the enzyme activity versus pH to identify the optimal pH for your enzyme.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer) check_storage Verify Proper Storage (-20°C or below) prep_reagents->check_storage fresh_substrate Prepare Substrate Solution Fresh check_storage->fresh_substrate run_controls Run Controls (No-Enzyme, No-Substrate) fresh_substrate->run_controls perform_assay Perform Enzymatic Assay run_controls->perform_assay collect_data Collect Data perform_assay->collect_data analyze_results Analyze Results collect_data->analyze_results high_background High Background? analyze_results->high_background low_activity Low/No Activity? high_background->low_activity No check_hydrolysis Check Substrate Hydrolysis high_background->check_hydrolysis Yes non_linear Non-Linear Kinetics? low_activity->non_linear No optimize_ph Optimize pH/Temp low_activity->optimize_ph Yes adjust_conc Adjust Substrate/Enzyme Conc. (Consider CMC) non_linear->adjust_conc Yes successful_assay Successful Assay non_linear->successful_assay No optimize_ph->perform_assay Re-run assay check_hydrolysis->fresh_substrate If hydrolysis is high adjust_conc->perform_assay Re-run assay

Caption: Troubleshooting workflow for enzymatic assays.

signaling_pathway Factors Affecting this compound Stability and Availability cluster_factors Influencing Factors cluster_effects Effects on Substrate cluster_outcome Assay Outcome pH pH Hydrolysis Thioester Hydrolysis pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Concentration Concentration Micelle Micelle Formation Concentration->Micelle > CMC Monomer Monomeric Substrate Concentration->Monomer < CMC Hydrolysis->Monomer Reduces Micelle->Monomer Reduces Availability Enzyme Enzyme Monomer->Enzyme Activity Enzymatic Activity Enzyme->Activity

Caption: Factors influencing substrate stability.

References

Technical Support Center: Strategies to Improve Reproducibility in Lipidomics Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their lipidomics experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in a lipidomics workflow where reproducibility can be compromised?

Reproducibility in lipidomics can be affected at multiple stages. The entire workflow, from initial sample collection to final data analysis, contains potential pitfalls.[1][2] Key stages to monitor closely are:

  • Pre-analytics and Sample Preparation: This is a primary source of variability. Inconsistent sample collection, storage, or extraction methods can introduce significant errors.[1][3][4]

  • Mass Spectrometry (MS) Analysis: Instrumental drift and batch effects can lead to systematic errors in large-scale experiments.[5]

Q2: How can I design my experiment to maximize reproducibility from the start?

A well-thought-out experimental design is fundamental for reproducible results.[8] Key considerations include:

  • Randomization: Randomize the order of sample preparation and analysis to minimize the impact of systematic errors and batch effects.[8]

  • Sample Size and Power Analysis: Determine the appropriate number of biological and technical replicates per group to ensure statistical power.[3][8]

  • Inclusion of Quality Control Samples: Incorporate pooled quality control (PQC) samples, internal standards, and blanks throughout your analytical run.[9][10]

Q3: What are the best practices for sample collection and storage to ensure lipid stability?

Incorrect sample handling can lead to the degradation of lipids, creating artifacts and compromising results.[3][4]

  • Quench Metabolism: For cellular or tissue samples, rapidly quench metabolic activity using methods like flash-freezing in liquid nitrogen.[3][11]

  • Optimal Storage Conditions: Store samples at -80°C to minimize enzymatic activity and degradation.[11][12] Avoid repeated freeze-thaw cycles by preparing aliquots.[4][12]

  • Prevent Oxidation: Oxidation is a major cause of lipid degradation.[4] Store lipid extracts in organic solvents with antioxidants, under an inert atmosphere (e.g., nitrogen), and protected from light.[4]

Troubleshooting Guides

Sample Preparation Issues

Problem: I see high variability between my technical replicates.

  • Possible Cause: Inconsistent lipid extraction.

  • Solution: Ensure you are using a standardized and well-documented extraction protocol. For complex matrices, you may need to optimize the extraction method. Consider using an automated extraction system to minimize manual errors.

Problem: I am concerned about losing certain lipid classes during extraction.

  • Possible Cause: The chosen extraction method is not suitable for all lipid classes of interest. For example, classical methods like Folch or Bligh and Dyer may result in the loss of some polar lipids.[13]

  • Solution: The choice of extraction method should be tailored to the lipid classes you are studying. The methyl-tert-butyl ether (MTBE) method is a popular alternative that shows good efficiency for a broad range of lipids.[13] It is also crucial to spike samples with internal standards representing different lipid classes before extraction to monitor and correct for recovery.[4][14]

Data Analysis Challenges

Problem: I'm not sure which data normalization strategy to use.

  • Possible Cause: The choice of normalization method can significantly impact the results, and the optimal method can be dataset-dependent.[15][16]

  • Solution: There is no one-size-fits-all answer. The most appropriate normalization strategy depends on the experimental design and the nature of the samples.[14][17] It is recommended to test several methods and evaluate their impact on the data distribution and variance.

Problem: My lipid identifications are inconsistent between different software platforms.

  • Possible Cause: Different software platforms use different algorithms and lipid libraries for identification, which can lead to discrepancies.[6][7] Studies have shown that agreement between platforms can be as low as 14% for MS1 data.[6][7]

  • Solution:

    • Manual Curation: Do not rely solely on automated software annotations. Manually inspect the spectra to confirm the presence of characteristic fragment ions.[6][18]

    • Use Multiple Lines of Evidence: Correlate retention times with available standards and check for the correct isotopic patterns.[18]

    • Transparent Reporting: Clearly document the software version and settings used for data analysis to ensure transparency.[7]

Quantitative Data Summary

Table 1: Comparison of Common Data Normalization Strategies

Normalization StrategyPrincipleAdvantagesDisadvantages
Internal Standards Spiked-in, non-endogenous lipids are used to correct for analytical variability.[9][14]Corrects for variations in extraction efficiency and instrument response.[14]Can be expensive; a limited number of standards are available for each lipid class.[6]
Sample Amount Normalization to cell count, protein concentration, or tissue weight.[17]Biologically intuitive.Can introduce noise if the normalizing factor is not directly proportional to the total lipid content.[15][16]
Median or Mean Intensity The intensity of each lipid is divided by the median or mean intensity of all lipids in that sample.[14][16]Simple to implement and can reduce systematic errors.Assumes that the majority of lipids are not changing between samples, which may not always be true.[14][16]
Probabilistic Quotient Normalization (PQN) Calculates a dilution factor for each sample relative to a reference spectrum (e.g., the median spectrum).[16]Can be more robust to a higher proportion of changing lipids than simple median normalization.Can create artifacts if a large class of highly abundant lipids deviates significantly in one group.[15][16]
Systematic Error Removal using Random Forest (SERRF) A quality control-based approach that uses random forest machine learning to correct for systematic errors.[5]Can effectively remove complex, non-linear batch effects and instrument drift.[5]Requires a sufficient number of pooled QC samples to be effective.

Experimental Protocols

Detailed Protocol: Modified Bligh & Dyer Lipid Extraction

This protocol is a widely used method for extracting lipids from biological samples.[1]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Homogenizer (for tissue samples)

  • Centrifuge

  • Glass vials

Procedure:

  • Sample Homogenization (for solid samples): Homogenize the tissue sample in a mixture of chloroform:methanol (1:2, v/v). For liquid samples like plasma, this step is not necessary.

  • Initial Extraction: Add chloroform and water to the sample homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly.

  • Phase Separation: Centrifuge the sample to separate the mixture into two phases. The lower phase is the organic layer containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase into a clean glass vial.

  • Re-extraction (Optional but Recommended): Add chloroform to the remaining aqueous phase, vortex, and centrifuge again. Collect the lower organic phase and combine it with the first extract.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

  • Storage: Resuspend the dried lipid extract in an appropriate solvent for analysis and store at -80°C.

Visualizations

Lipidomics_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing cluster_interpretation Interpretation & Validation SampleCollection Sample Collection & Quenching LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Standardized Protocol LCMS LC-MS/MS Analysis LipidExtraction->LCMS Randomized Order QC_Samples Inclusion of QC Samples PeakPicking Peak Picking & Alignment Normalization Data Normalization PeakPicking->Normalization LipidID Lipid Identification Normalization->LipidID StatisticalAnalysis Statistical Analysis LipidID->StatisticalAnalysis ManualValidation Manual Validation & Curation StatisticalAnalysis->ManualValidation BiologicalInterpretation Biological Interpretation ManualValidation->BiologicalInterpretation

Figure 1. A comprehensive lipidomics workflow from sample preparation to biological interpretation.

Normalization_Decision_Tree Start Start: Raw Lipidomics Data Question1 Are appropriate internal standards available for all major lipid classes? Start->Question1 IS_Norm Normalize to Internal Standards Question1->IS_Norm Yes Question2 Is a reliable measure of sample amount available (e.g., protein, cell count)? Question1->Question2 No IS_Norm->Question2 Amount_Norm Normalize to Sample Amount Question2->Amount_Norm Yes Question3 Are large-scale systematic drifts or batch effects present? Question2->Question3 No Amount_Norm->Question3 QC_Norm Use QC-based normalization (e.g., SERRF, PQN) Question3->QC_Norm Yes Median_Norm Use Median/Mean Intensity Normalization Question3->Median_Norm No Evaluate Evaluate & Compare Multiple Methods QC_Norm->Evaluate Median_Norm->Evaluate End Normalized Data Evaluate->End

Figure 2. A decision tree to guide the selection of an appropriate data normalization strategy.

References

Technical Support Center: Analysis of Very Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of very long-chain fatty acids (VLCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing Very Long-Chain Fatty Acids (VLCFAs)?

Analyzing VLCFAs presents several challenges due to their unique physicochemical properties and low abundance in biological matrices.[1] Key difficulties include:

  • Low Abundance: VLCFAs are often present in very small quantities in biological samples, requiring highly sensitive analytical instrumentation.[1]

  • Poor Solubility: Their long hydrocarbon chains make them highly nonpolar, leading to poor solubility in aqueous solutions and a tendency to adsorb to surfaces.

  • High Boiling Points: The high boiling points of VLCFAs necessitate derivatization to increase their volatility for gas chromatography (GC) analysis.[2]

  • Co-elution with Other Lipids: The complexity of biological lipidomes can lead to co-elution of VLCFAs with other lipid species, interfering with accurate quantification.

  • Oxidation of Unsaturated VLCFAs: Polyunsaturated VLCFAs are susceptible to oxidation, which can lead to inaccurate measurements if not handled properly.[3]

Q2: Which analytical techniques are most suitable for VLCFA analysis?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and commonly used techniques for the precise separation, detection, and measurement of VLCFAs.[1]

  • GC-MS: This is an established method for clinical diagnostics, particularly after a derivatization step to convert VLCFAs into more volatile fatty acid methyl esters (FAMEs).[4]

  • LC-MS/MS: This technique offers high sensitivity and specificity, allowing for the simultaneous analysis of many different fatty acids in a single run, and can detect low-abundance molecules that might be missed by other methods.[1][5]

Q3: Why is derivatization necessary for the GC-MS analysis of VLCFAs?

Derivatization is a critical step in the GC-MS analysis of VLCFAs to enhance their volatility and thermal stability.[2] The polar carboxyl group of free fatty acids leads to poor chromatographic performance, including peak tailing and low sensitivity.[2] Converting them into less polar and more volatile esters, such as fatty acid methyl esters (FAMEs), significantly improves their separation and detection by GC-MS.[2]

Q4: What are the critical diagnostic indicators derived from VLCFA analysis?

In clinical settings, the absolute concentrations of specific VLCFAs, as well as the ratios of certain VLCFAs, are crucial for diagnosing peroxisomal disorders.[4] Abnormal accumulation of VLCFAs, particularly those with more than 22 carbon atoms, is a characteristic of these disorders.[4] Key diagnostic ratios include:

  • C24:0/C22:0 ratio[4]

  • C26:0/C22:0 ratio[4]

Elevated levels of C26:0 and increased C26:0/C22:0 and C24:0/C22:0 ratios are hallmark biochemical indicators for X-linked adrenoleukodystrophy (X-ALD).[6]

Q5: What is the role of stable isotope-labeled internal standards in VLCFA quantification?

Stable isotope dilution analysis (SIDA) is the gold standard for accurate VLCFA quantification.[7][8] This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated VLCFA) to the sample at the beginning of the workflow.[7] These internal standards have a higher molecular weight but behave chemically and physically identically to the endogenous analyte. By measuring the ratio of the endogenous analyte to the labeled standard, SIDA corrects for sample losses during preparation and for matrix effects during mass spectrometric analysis, leading to highly accurate and precise quantification.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during VLCFA analysis.

Sample Preparation
Problem Possible Causes Solutions
Low VLCFA Recovery After Extraction Inappropriate solvent selection for highly nonpolar VLCFAs.[3]Use a well-established lipid extraction method like the Folch (chloroform:methanol (B129727) 2:1) or Bligh & Dyer (chloroform:methanol:water 1:2:0.8) methods.[3]
Incomplete phase separation during liquid-liquid extraction.[3]Ensure a clear and complete separation of the aqueous and organic phases before collecting the organic layer. Centrifugation can aid in this separation.
Adsorption of VLCFAs to plasticware.[3]Use glass tubes and vials throughout the entire extraction process to minimize loss due to adsorption.[3]
Oxidation of polyunsaturated VLCFAs (PU-VLCFAs).[3]Perform extractions at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[3]
Derivatization (for GC-MS)
Problem Possible Causes Solutions
Incomplete Derivatization to FAMEs Presence of water in the sample extract, which interferes with the reaction.[3]Ensure the sample extract is completely dry before adding the derivatizing agent. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[3]
Degradation of the derivatization reagent over time.[3]Use fresh derivatization reagents for optimal performance.[3]
GC-MS Analysis
Problem Possible Causes Solutions
Extraneous Peaks in Chromatogram (Contamination) Leaching of plasticizers (e.g., phthalates) from plastic consumables.[3]Whenever possible, use glass consumables and high-purity solvents.[3]
Impurities in solvents.[3]Use high-purity, HPLC-grade or MS-grade solvents.[3]
Carryover from previous high-concentration samples.[3]Run blank injections between samples to check for and mitigate carryover.[3]
Peak Tailing or Broadening Active sites in the GC inlet or column.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance, such as trimming the column, can also help.
Low Sensitivity Contaminated ion source in the mass spectrometer.[3]Clean the ion source according to the manufacturer's instructions.[3]
Leaks in the GC-MS system.[9]Perform a leak check of the system, paying close attention to fittings and septa.[10]
LC-MS/MS Analysis
Problem Possible Causes Solutions
Significant Matrix Effects Co-eluting compounds from the sample matrix (e.g., plasma) suppressing or enhancing the ionization of VLCFAs.Improve sample cleanup procedures, such as using solid-phase extraction (SPE). Optimize chromatographic separation to resolve VLCFAs from interfering compounds. Utilize stable isotope-labeled internal standards to compensate for matrix effects.
Adduct Formation (e.g., [M+Na]+, [M+K]+) Presence of sodium or potassium salts in the mobile phase or sample.Use high-purity solvents and additives for the mobile phase. Minimize the introduction of salts from the sample preparation process.

Experimental Protocols

Protocol 1: Extraction and Derivatization of VLCFAs from Plasma for GC-MS Analysis
  • Sample Preparation: To 100 µL of plasma in a glass tube, add an appropriate amount of deuterated internal standard solution (e.g., D4-C26:0).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a chloroform (B151607):methanol (2:1, v/v) solution to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.[3]

  • Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

  • Derivatization (Acid-Catalyzed Methylation):

    • Add 1 mL of 2% H₂SO₄ in methanol to the dried lipid extract.[3]

    • Seal the tube tightly with a Teflon-lined cap.

    • Heat the sample at 80°C for 2 hours.[3]

    • Allow the sample to cool to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 0.5 mL of water to the tube.

    • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

    • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.[3]

Protocol 2: GC-MS Analysis of VLCFA FAMEs
  • Gas Chromatograph: Agilent GC or equivalent.

  • Column: DB-1ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.[3]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 280°C.[3]

  • Injection Mode: Splitless.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes.[3]

  • Mass Spectrometer: Agilent MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target VLCFA FAMEs and internal standards.

Data Presentation

Table 1: Typical Reference Ranges for VLCFAs in Plasma
AnalyteReference RangeUnits
C24:0/C22:0 Ratio0.32 - 1.07
C26:0/C22:0 Ratio<0.030
C26:00.33 - 1.39µmol/L
Pristanic Acid<3.0µmol/L
Phytanic Acid<16µmol/L

Data sourced from Gloucestershire Hospitals NHS Foundation Trust.[11]

Visualizations

VLCFA_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (for GC-MS) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) IS_Addition Addition of Internal Standards Sample->IS_Addition Extraction Lipid Extraction (e.g., Folch) IS_Addition->Extraction Drying Solvent Evaporation Extraction->Drying Derivatization Methylation to FAMEs Drying->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Drying->LCMS LC-MS/MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Ratio Ratio Calculation (e.g., C26/C22) Quantification->Ratio Report Final Report Ratio->Report

Caption: General workflow for the analysis of Very Long-Chain Fatty Acids.

Troubleshooting_Logic cluster_gcms GC-MS Issues cluster_lcms LC-MS/MS Issues cluster_sampleprep Sample Prep Issues cluster_solutions Potential Solutions start Analytical Issue Identified p1 Poor Peak Shape (Tailing/Broadening) start->p1 p2 Low Sensitivity start->p2 p3 Contaminant Peaks start->p3 p4 Matrix Effects start->p4 p5 Adduct Formation start->p5 p6 Low Recovery start->p6 p7 Incomplete Derivatization start->p7 s1 Check/Deactivate Inlet & Column p1->s1 s2 Clean Ion Source / Check for Leaks p2->s2 s3 Use High Purity Solvents/Glassware p3->s3 s4 Optimize Chromatography / Use IS p4->s4 s5 Use High Purity Mobile Phase p5->s5 s6 Optimize Extraction / Use Glassware p6->s6 s7 Ensure Dry Sample / Use Fresh Reagents p7->s7

Caption: Troubleshooting logic for common issues in VLCFA analysis.

References

Validation & Comparative

Validating 16-Methylicosanoyl-CoA as a Potential Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of reliable biomarkers is paramount for the diagnosis, monitoring, and therapeutic development for metabolic disorders. This guide provides a comparative analysis of 16-Methylicosanoyl-CoA as a potential biomarker against the established biomarkers, phytanic acid and pristanic acid, in the context of peroxisomal disorders, particularly those affecting branched-chain fatty acid metabolism like Alpha-methylacyl-CoA racemase (AMACR) deficiency.

Introduction to Branched-Chain Fatty Acid Metabolism and Associated Disorders

Peroxisomes play a crucial role in the metabolism of certain lipids, including the alpha-oxidation of the branched-chain fatty acid phytanic acid and the subsequent beta-oxidation of its product, pristanic acid. A defect in the enzyme Alpha-methylacyl-CoA racemase (AMACR) disrupts the conversion of (2R)-pristanoyl-CoA to its (2S)-epimer, a necessary step for its degradation via beta-oxidation. This leads to the accumulation of pristanic acid and, to a lesser extent, phytanic acid in plasma and tissues.[1][2] this compound, a very-long-chain fatty acyl-CoA, is also metabolized within the peroxisome, and its levels may be altered in peroxisomal disorders.

Established Biomarkers: Phytanic Acid and Pristanic Acid

Phytanic acid and pristanic acid are the current gold-standard biomarkers for diagnosing and monitoring several peroxisomal disorders. Their accumulation is a direct consequence of enzymatic defects in the alpha- and beta-oxidation pathways.

Performance Characteristics
BiomarkerDisorder AssociationTypical Findings in AMACR DeficiencySensitivity & Specificity
Pristanic Acid AMACR deficiency, Zellweger spectrum disorders, Refsum diseaseMarkedly elevatedHigh sensitivity and specificity for AMACR deficiency, especially when the pristanic acid/phytanic acid ratio is considered.[3]
Phytanic Acid Refsum disease, Zellweger spectrum disorders, AMACR deficiencyMildly elevated or normalHigh for Refsum disease; less specific for AMACR deficiency as accumulation is a secondary effect.[1][4]
Quantitative Data Comparison
AnalyteHealthy Individuals (Plasma)AMACR Deficiency Patients (Plasma)
Pristanic Acid ≤2.98 nmol/mL (age-dependent)[5][6]Markedly elevated (e.g., 9.29 µg/mL or ~29.7 nmol/mL)[1][2]
Phytanic Acid ≤9.88 nmol/mL (age-dependent)[5][6]Normal to mildly elevated[1][2]
Pristanic Acid / Phytanic Acid Ratio ≤0.39 (age-dependent)[5][6]Elevated[7]

Potential Biomarker: this compound

Currently, this compound is not an established clinical biomarker. Its utility is considered investigational. As a very-long-chain fatty acyl-CoA, its metabolism is peroxisomal, suggesting that its accumulation could be indicative of general peroxisomal dysfunction.

Rationale for Consideration
  • Upstream Indicator: this compound is an intermediate in the degradation of very-long-chain fatty acids. Its accumulation could provide a more direct readout of impaired peroxisomal beta-oxidation.

  • Complementary Information: Measuring a panel of acyl-CoAs, including this compound, alongside free fatty acids could offer a more comprehensive picture of the metabolic disruption in peroxisomal disorders.

Proposed Validation Framework

To establish this compound as a validated biomarker, the following steps are necessary:

  • Method Development and Validation: Development of a sensitive and specific quantitative assay, likely using LC-MS/MS.

  • Reference Range Determination: Establishing normal reference ranges in a large, healthy population stratified by age and sex.

  • Clinical Correlation: Measuring levels in patients with confirmed peroxisomal disorders (including AMACR deficiency) and correlating them with disease severity and the levels of established biomarkers.

  • Diagnostic Performance Assessment: Determining the clinical sensitivity and specificity, positive and negative predictive values, and receiver operating characteristic (ROC) curves.

Experimental Protocols

Analysis of Phytanic Acid and Pristanic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a well-established protocol for the routine clinical diagnosis of peroxisomal disorders.

1. Principle: Plasma lipids are hydrolyzed to release free fatty acids. The fatty acids are then extracted and derivatized to form methyl esters, which are volatile and suitable for GC-MS analysis. Stable isotope-labeled internal standards are used for accurate quantification.

2. Materials:

  • Plasma samples

  • Internal standards: [²H₃]-phytanic acid, [²H₃]-pristanic acid

  • Hexane (B92381), Methanol, Acetyl chloride

  • Sodium hydroxide (B78521)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

3. Procedure:

  • Sample Preparation: To 100 µL of plasma, add the internal standards.

  • Hydrolysis: Add 1 mL of 2 M methanolic NaOH and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of saturated NaCl and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer. Repeat the extraction.

  • Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add 200 µL of methanolic acetyl chloride (10:1 v/v) and heat at 60°C for 20 minutes to form fatty acid methyl esters.

  • Final Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex and centrifuge. Transfer the upper hexane layer containing the fatty acid methyl esters to a new tube, dry with anhydrous sodium sulfate, and transfer to a GC-MS vial.

  • GC-MS Analysis: Inject the sample into the GC-MS system. Use selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the phytanic acid and pristanic acid methyl esters and their internal standards.

Proposed Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from general methods for the analysis of very-long-chain acyl-CoAs and would require specific validation for this compound.

1. Principle: Acyl-CoAs are extracted from cells or tissues and separated by reverse-phase liquid chromatography. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. A suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA, is used for accurate quantification.

2. Materials:

  • Cell pellets or tissue homogenates

  • Internal standard (e.g., [¹³C₁₆]-Palmitoyl-CoA or a custom synthesized ¹³C-labeled this compound)

  • Acetonitrile (B52724), Methanol, Water (LC-MS grade)

  • Ammonium hydroxide or formic acid (for mobile phase modification)

  • LC-MS/MS system with a C18 reverse-phase column

3. Procedure:

  • Extraction:

    • Homogenize cells or tissue in a cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water).

    • Add the internal standard.

    • Vortex vigorously and centrifuge at high speed to pellet proteins.

    • Collect the supernatant.

  • Sample Cleanup (if necessary): Solid-phase extraction (SPE) may be used to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).

    • Detect the precursor and product ions for this compound and the internal standard using MRM. The specific mass transitions would need to be determined experimentally.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration in the samples based on the peak area ratios of the analyte to the internal standard and the standard curve.

Visualization of Metabolic Pathways

The following diagrams illustrate the relevant metabolic pathways and the position of the biomarkers.

Branched_Chain_Fatty_Acid_Metabolism cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PHYH Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanoyl_CoA (2R)-Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA ACSL S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA AMACR Beta_Oxidation Beta-Oxidation S_Pristanoyl_CoA->Beta_Oxidation VLCFA_CoA This compound (Potential Biomarker) VLCFA_Beta_Oxidation Beta-Oxidation of VLCFA VLCFA_CoA->VLCFA_Beta_Oxidation Diet Dietary Intake (Dairy, Meat) Diet->Phytanic_Acid

Caption: Metabolism of phytanic acid and the role of AMACR.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Plasma Plasma Sample Internal_Standard Add Internal Standards Plasma->Internal_Standard Hydrolysis Hydrolysis (for free FAs) Internal_Standard->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis (Acyl-CoAs) Extraction->LC_MS_MS GC_MS GC-MS Analysis (Phytanic/Pristanic Acid) Derivatization->GC_MS Quantification Quantification vs. Standard Curve GC_MS->Quantification LC_MS_MS->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Diagnosis Diagnosis/Monitoring Comparison->Diagnosis

Caption: General workflow for biomarker analysis.

Conclusion

Phytanic acid and pristanic acid are well-validated and essential biomarkers for the diagnosis of peroxisomal disorders affecting branched-chain fatty acid metabolism. While this compound is not currently a clinically utilized biomarker, its position in very-long-chain fatty acid metabolism makes it a plausible candidate for further investigation. A systematic validation process, including the development of a robust analytical method and comprehensive clinical studies, is required to ascertain its potential role as a standalone or complementary biomarker in the assessment of peroxisomal function. Further research in this area could provide valuable new tools for the early and accurate diagnosis of these complex metabolic diseases.

References

A Researcher's Guide to Cross-Reactivity Studies of Antibodies Against Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific detection of long-chain acyl-CoAs is crucial for understanding cellular metabolism, signaling, and the development of therapeutics targeting metabolic pathways. However, the structural similarity among different long-chain acyl-CoA species presents a significant challenge for antibody-based assays, making rigorous cross-reactivity testing an indispensable part of antibody validation.

Framework for Assessing Antibody Specificity and Cross-Reactivity

A thorough assessment of antibody cross-reactivity involves a multi-step process to determine the antibody's binding affinity for its target antigen versus structurally similar molecules. The following workflow outlines the key experimental stages for characterizing an antibody against a specific long-chain acyl-CoA.

G cluster_0 Phase 1: Initial Validation cluster_1 Phase 2: Qualitative & Quantitative Assessment cluster_2 Phase 3: Data Analysis & Reporting A Antibody Selection & Preparation B Antigen Panel Selection (e.g., Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA, Acetyl-CoA, free CoA) A->B Define Scope C Direct ELISA for Target Binding B->C D Competitive ELISA for Cross-Reactivity C->D Confirm Target Binding F Calculate IC50 Values & Percent Cross-Reactivity E Surface Plasmon Resonance (SPR) (Optional, for kinetics) D->E Quantify Affinity & Cross-Reactivity E->F G Summarize in Comparison Table F->G H Publish/Document Findings G->H

Caption: Workflow for Antibody Cross-Reactivity Assessment.

Quantitative Data Presentation

To facilitate objective comparison, all quantitative data from cross-reactivity experiments should be summarized in a structured table. The following table serves as a template for presenting results from a competitive ELISA, which is a common method for assessing the specificity of antibodies against small molecules[2].

Table 1: Comparative Cross-Reactivity of Anti-Palmitoyl-CoA Antibody (Example Data)

Competitor Acyl-CoAIC50 (nM)% Cross-Reactivity*
Palmitoyl-CoA (C16:0) 15 100%
Stearoyl-CoA (C18:0)15010%
Oleoyl-CoA (C18:1)4503.3%
Myristoyl-CoA (C14:0)8018.8%
Acetyl-CoA (C2:0)> 10,000< 0.15%
Coenzyme A (free)> 10,000< 0.15%

*Percent Cross-Reactivity is calculated as: (IC50 of Target Acyl-CoA / IC50 of Competitor Acyl-CoA) x 100.

Experimental Protocols

Detailed and consistent methodologies are essential for generating reproducible and comparable data. Below are protocols for key experiments in assessing antibody cross-reactivity for long-chain acyl-CoAs.

Direct ELISA for Target Binding

This protocol verifies the binding of the antibody to its intended target acyl-CoA, which should be immobilized on the microplate.

Materials:

  • High-binding 96-well microplate

  • Target long-chain acyl-CoA (e.g., Palmitoyl-CoA)

  • Primary antibody to be tested

  • HRP-conjugated secondary antibody

  • Coating Buffer (e.g., 50 mM sodium carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the target acyl-CoA to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C. Note: Due to the amphiphilic nature of acyl-CoAs, optimization of coating conditions may be required[1].

  • Washing: Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate three times. Add 100 µL of the primary antibody, serially diluted in Blocking Buffer, to the wells. Incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.

Competitive ELISA for Cross-Reactivity Assessment

This is the cornerstone experiment for quantifying cross-reactivity. The assay measures how effectively different, unlabeled acyl-CoAs compete with the immobilized target acyl-CoA for binding to the antibody[2].

Materials:

  • Same as for Direct ELISA, plus a panel of competitor acyl-CoAs (e.g., Stearoyl-CoA, Oleoyl-CoA, free CoA).

Procedure:

  • Coating and Blocking: Follow steps 1-3 from the Direct ELISA protocol to coat the plate with the target acyl-CoA and block non-specific sites.

  • Competition Step:

    • In a separate plate or tubes, prepare serial dilutions of each competitor acyl-CoA.

    • Add 50 µL of each competitor dilution to the corresponding wells of the coated and blocked plate.

    • Add 50 µL of the primary antibody at a fixed concentration (a concentration that yields ~80-90% of the maximum signal in a direct ELISA) to each well.

    • Incubate for 2 hours at room temperature to allow competition to occur.

  • Incubation and Detection: Proceed with steps 5-7 from the Direct ELISA protocol (secondary antibody incubation, detection, and reading).

  • Data Analysis:

    • Plot the absorbance at 450 nm against the log of the competitor concentration.

    • Perform a sigmoidal dose-response curve fit to determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding).

    • Calculate the percent cross-reactivity for each competitor relative to the primary target acyl-CoA using the formula provided in the caption of Table 1.

Contextualizing Antibody Use: Role in Cellular Metabolism

Antibodies against long-chain acyl-CoAs are valuable tools for investigating their roles in various metabolic pathways. Long-chain acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for both energy production (β-oxidation) and the synthesis of complex lipids like sphingolipids.

G cluster_0 Fatty Acid Activation cluster_1 Metabolic Fates FA Long-Chain Fatty Acid ACSL ACSL Enzymes FA->ACSL LCCA Long-Chain Acyl-CoA (e.g., Palmitoyl-CoA) ACSL->LCCA BetaOx β-Oxidation (Mitochondria) LCCA->BetaOx Energy Production LipidSyn Complex Lipid Synthesis (ER) LCCA->LipidSyn Anabolism AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Sphingolipids Sphingolipids, TAGs, etc. LipidSyn->Sphingolipids

Caption: Central Role of Long-Chain Acyl-CoAs in Metabolism.

Understanding the specificity of the antibodies used to measure these molecules is paramount to accurately interpreting their fluctuations in health and disease. Researchers are encouraged to perform the validation studies outlined in this guide to ensure the reliability and reproducibility of their findings.

References

A Researcher's Guide to Comparative Metabolomics of Fatty Acyl-CoA Profiles in Different Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate profiling of fatty acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central to a myriad of cellular processes, from energy metabolism and lipid synthesis to the regulation of signaling pathways. The cellular concentration and composition of fatty acyl-CoAs can vary significantly between different cell types, reflecting their unique metabolic phenotypes and functions. This guide provides an objective comparison of fatty acyl-CoA profiles in various cell types, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and data interpretation.

Comparative Analysis of Fatty Acyl-CoA Profiles

The quantification of fatty acyl-CoAs is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for these low-abundance molecules.[1] The data presented below, extracted from studies employing this technique, highlights the distinct fatty acyl-CoA profiles across different cell lines.

Quantitative Fatty Acyl-CoA Profiles in Mammalian Cell Lines

Significant differences in both the total amount and the species distribution of fatty acyl-CoAs are observed between different cell types. For instance, a comparison between the murine macrophage-like cell line RAW264.7 and the human breast cancer cell line MCF7 reveals dramatic distinctions in their fatty acyl-CoA pools.

MCF7 cells exhibit a much larger total fatty acyl-CoA pool compared to RAW264.7 cells. Furthermore, the composition of their acyl-CoA profiles is markedly different. Very-long-chain fatty acyl-CoAs (those with chain lengths greater than 20 carbons) constitute a major fraction of the total acyl-CoAs in MCF7 cells, whereas they are a minor component in RAW264.7 cells.

Fatty Acyl-CoA SpeciesRAW264.7 (pmol/10⁶ cells)MCF7 (pmol/10⁶ cells)
Saturated
C14:0 (Myristoyl-CoA)~2.4~5.6
C16:0 (Palmitoyl-CoA)~3.6~12.1
C18:0 (Stearoyl-CoA)~1.2~8.0
C24:0 (Lignoceroyl-CoA)<1~20.1
C26:0 (Cerotoyl-CoA)<1~16.1
Monounsaturated
C18:1 (Oleoyl-CoA)~2.4~16.1
C26:1 (Hexacosenoyl-CoA)<1~16.1
Total Fatty Acyl-CoAs ~12.0 ~80.4

Table 1: Comparative quantitative analysis of major fatty acyl-CoA species in RAW264.7 and MCF7 cells. Data is approximated from published reports. The high abundance of very-long-chain fatty acyl-CoAs in MCF7 cells is a notable distinction.

Experimental Protocols

Detailed and robust experimental protocols are the bedrock of reproducible research in metabolomics. Below are summaries of common methods for the extraction and analysis of fatty acyl-CoAs from cultured cells.

Protocol 1: Solvent Precipitation for Fatty Acyl-CoA Extraction

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) to the cell pellet.

  • Protein Precipitation: Vortex the cell suspension vigorously to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.

Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acyl-CoA Purification

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.

  • Initial Extraction: Perform an initial extraction as described in Protocol 1 (steps 1-5).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) with the appropriate solvents as per the manufacturer's instructions.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous wash followed by a wash with a low percentage of organic solvent.

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile (B52724).

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute the sample as described in Protocol 1 (steps 6-7).

Protocol 3: LC-MS/MS for Fatty Acyl-CoA Quantification
  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases typically consisting of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to separate the different fatty acyl-CoA species based on their chain length and degree of saturation.

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer operating in positive ion mode.

  • Quantification: Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the fatty acyl-CoAs. This involves monitoring a specific precursor ion to product ion transition for each analyte. A neutral loss scan of 507 Da is also a common method for identifying acyl-CoAs.[2]

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.

Mandatory Visualizations

Experimental Workflow and Key Signaling Pathways

The following diagrams illustrate a typical experimental workflow for the comparative metabolomics of fatty acyl-CoA profiles and the central role of these molecules in cellular metabolism and signaling.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cell_Culture Different Cell Types Extraction Fatty Acyl-CoA Extraction Cell_Culture->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC_MSMS LC-MS/MS Analysis Purification->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantitative Comparison Data_Processing->Quantification Pathway_Analysis Pathway Analysis Quantification->Pathway_Analysis

A typical workflow for fatty acyl-CoA profiling.

Fatty_Acyl_CoA_Metabolism cluster_fate Metabolic Fates Fatty_Acids Fatty Acids (Exogenous/De Novo Synthesis) ACSL Acyl-CoA Synthetases (ACSLs) Fatty_Acids->ACSL Fatty_Acyl_CoA Fatty Acyl-CoA Pool Beta_Oxidation β-Oxidation (Mitochondria) Fatty_Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (ER) Fatty_Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Fatty_Acyl_CoA->Protein_Acylation Signaling Signaling (e.g., PPARs) Fatty_Acyl_CoA->Signaling ACSL->Fatty_Acyl_CoA

Central role of Fatty Acyl-CoAs in metabolism.

PPAR_Signaling Fatty_Acyl_CoA Fatty Acyl-CoAs PPARs PPARs (Nuclear Receptors) Fatty_Acyl_CoA->PPARs bind and activate RXR RXR PPARs->RXR heterodimerize with PPRE PPRE (DNA) RXR->PPRE bind to Gene_Expression Target Gene Expression (e.g., Lipid Metabolism Genes) PPRE->Gene_Expression regulate

Activation of PPARs by fatty acyl-CoAs.

References

A Researcher's Guide to Quantitative Analysis: Stable Isotope-Labeled 16-Methylicosanoyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative lipidomics and metabolomics, the accuracy and reliability of analytical data are paramount. The use of internal standards is a cornerstone of robust quantitative mass spectrometry, correcting for variability in sample preparation, extraction, and instrument response. This guide provides an objective comparison of stable isotope-labeled 16-Methylicosanoyl-CoA as an internal standard against other common alternatives, supported by experimental principles and detailed methodologies.

The Gold Standard: Stable Isotope Dilution

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry.[1] These molecules are chemically identical to the analyte of interest but have a heavier isotopic composition (e.g., ¹³C, ¹⁵N, or ²H), making them distinguishable by a mass spectrometer. By adding a known amount of the SIL internal standard to a sample at the earliest stage of preparation, any subsequent sample loss or variation in ionization efficiency will affect both the analyte and the standard equally. This allows for highly accurate and precise quantification based on the ratio of the analyte's signal to the internal standard's signal.

Performance Comparison of Internal Standards

The choice of an internal standard is critical and depends on the specific application, the availability of standards, and cost considerations. Here, we compare the performance of stable isotope-labeled this compound with other commonly used internal standards for the analysis of long-chain acyl-CoAs.

Internal Standard TypePrincipleAdvantagesDisadvantages
Stable Isotope-Labeled this compound Isotope Dilution- Co-elutes with the analyte, providing the most accurate correction for matrix effects and ionization suppression.- High specificity and accuracy.[1]- Can be costly to synthesize.- Not always commercially available for every analyte.
Odd-Chain Acyl-CoAs (e.g., C17:0-CoA, C19:0-CoA) Structural Analogue- Not naturally abundant in most biological systems.- Can correct for extraction efficiency and general instrument variability.- May not perfectly co-elute with the analyte, leading to less effective correction for matrix effects.- Differences in ionization efficiency compared to the analyte can introduce bias.
Non-endogenous Structurally Similar Compounds Structural Analogue- Cost-effective and readily available.- Significant differences in chemical and physical properties compared to the analyte.- Prone to differential ionization and matrix effects, leading to lower accuracy.

Experimental Protocol: Quantification of Long-Chain Acyl-CoAs using Stable Isotope Dilution LC-MS/MS

This protocol outlines a general procedure for the quantification of long-chain acyl-CoAs in biological samples, such as cultured cells or tissues, using stable isotope-labeled this compound as an internal standard.

Sample Preparation and Extraction
  • Cell Harvesting: For adherent cells, wash the cell monolayer with ice-cold phosphate-buffered saline (PBS), then scrape the cells in a methanol (B129727)/water solution. For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in the extraction solvent.

  • Internal Standard Spiking: To a known quantity of cells or tissue homogenate, add a precise amount of stable isotope-labeled this compound solution. The amount of internal standard should be optimized to be within the linear dynamic range of the assay and comparable to the expected endogenous analyte concentration.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol/water or a solid-phase extraction (SPE) to isolate the acyl-CoAs.

  • Solvent Evaporation: Evaporate the organic solvent containing the acyl-CoAs under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, typically a mixture of methanol and water with a small amount of ammonium (B1175870) acetate (B1210297).

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the reconstituted sample onto a reverse-phase liquid chromatography (LC) column (e.g., C18). Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) or methanol with an ion-pairing agent like ammonium acetate to achieve separation of the acyl-CoAs.

  • Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI).

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the target long-chain acyl-CoA and the stable isotope-labeled this compound internal standard. This involves monitoring the transition of the precursor ion to a specific product ion for both the analyte and the internal standard.

Data Analysis
  • Peak Integration: Integrate the peak areas for the analyte and the internal standard from the extracted ion chromatograms.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Determine the concentration of the analyte in the original sample by comparing the calculated ratio to a calibration curve generated using known concentrations of the analyte and a fixed concentration of the internal standard.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for acyl-CoA analysis and the central role of acyl-CoAs in cellular metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissue) IS_Spike Spike with Stable Isotope-Labeled This compound Sample->IS_Spike Extraction Lipid Extraction (LLE or SPE) IS_Spike->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Ratio to IS & Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for quantitative acyl-CoA analysis.

metabolic_pathway Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase Acyl_CoA Acyl-CoAs (e.g., this compound) Acyl_CoA_Synthetase->Acyl_CoA Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (Triglycerides, Phospholipids) Acyl_CoA->Lipid_Synthesis Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Central role of Acyl-CoAs in cellular metabolism.

References

A Comparative Guide to the Functional Differences Between Saturated and Unsaturated Long-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain acyl-Coenzyme A (acyl-CoA) molecules, the activated forms of fatty acids, are central players in cellular metabolism and signaling. Far from being passive metabolic intermediates, the saturation state of their acyl chain dictates distinct functional roles, influencing everything from gene expression to cell fate. This guide provides an objective comparison of the functional differences between saturated and unsaturated long-chain acyl-CoAs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this dynamic field.

Core Functional Distinctions at a Glance

Saturated and unsaturated long-chain acyl-CoAs are channeled into distinct metabolic and signaling pathways, largely determined by the substrate preferences of long-chain acyl-CoA synthetase (ACSL) isoforms. These initial channeling events have profound downstream consequences.

FeatureSaturated Long-Chain Acyl-CoAs (e.g., Palmitoyl-CoA, Stearoyl-CoA)Unsaturated Long-Chain Acyl-CoAs (e.g., Oleoyl-CoA, Arachidonoyl-CoA)
Primary Metabolic Fate Directed towards β-oxidation for energy production or esterification into storage lipids like triglycerides.[1]Preferentially incorporated into phospholipids (B1166683) for membrane synthesis and remodeling; precursors for signaling molecules.
Key Signaling Roles Activation of pro-inflammatory and stress-activated pathways (e.g., JNK).[2][3]Modulation of nuclear receptor activity and involvement in anti-inflammatory pathways and ferroptosis.[4][5][6]
Enzymatic Preference Preferred substrates for ACSL1 and ACSL3.[4]Preferred substrates for ACSL4 and ACSL6.[5][7][8] ACSL5 shows preference for both.[4][9]
Impact on Disease Associated with lipotoxicity, insulin (B600854) resistance, and inflammation.[2]Implicated in ferroptosis, cancer progression (via ACSL4), and regulation of brain lipid composition (DHA-CoA).[10][11]

Quantitative Data Summary

The functional divergence between saturated and unsaturated long-chain acyl-CoAs is rooted in their differential interactions with enzymes and regulatory proteins. The following tables summarize key quantitative data from the literature.

Table 1: Substrate Specificity of Key Human Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
ACSL IsoformPreferred Saturated Substrate(s)Preferred Unsaturated Substrate(s)Notes
ACSL1 Palmitate (C16:0)Oleate (C18:1), Linoleate (C18:2)Directs fatty acids towards β-oxidation.[1]
ACSL3 Myristate (C14:0), Palmitate (C16:0)Arachidonate (C20:4), Eicosapentaenoate (C20:5)Plays a role in hepatic lipogenesis.[10][12]
ACSL4 Low preferenceArachidonic Acid (AA, C20:4) , Adrenic Acid (C22:4), Eicosapentaenoic Acid (EPA, C20:5), Docosahexaenoic Acid (DHA, C22:6)A key regulator of ferroptosis.[5][6][7][13]
ACSL5 Broad specificityC16-C18 unsaturated fatty acidsInvolved in triglyceride synthesis and fatty acid absorption.[4][14][9]
ACSL6 Low preferenceDocosahexaenoic Acid (DHA, C22:6) Crucial for maintaining DHA levels in the brain.[11]

Note: Substrate preferences can vary based on the experimental system (e.g., purified recombinant protein vs. cell lysates). The data presented reflects general consensus from the literature.

Table 2: Differential Regulation of Signaling Molecules and Transcription Factors
TargetSaturated Acyl-CoA EffectorQuantitative EffectUnsaturated Acyl-CoA EffectorQuantitative Effect
HNF-4α Palmitoyl-CoA (C16:0)Binds with a Kd of 2.6 µM , enhancing DNA binding.[15]Polyunsaturated Acyl-CoAsInhibit transactivation.
PPARα Saturated Acyl-CoAsWeaker activators.Very-long-chain and branched-chain acyl-CoAsHigh-affinity ligands with Kd values in the 3-29 nM range.[16][17]
KATP Channels Stearoyl-CoA (C18:0)Potent activator.Oleoyl-CoA (C18:1)Potently reduces ATP sensitivity by ~99-fold at 20 µM.[18][19]

Signaling Pathways and Functional Roles

The structural difference between a saturated, straight acyl chain and an unsaturated, kinked acyl chain leads to their involvement in distinct and sometimes opposing signaling cascades.

Saturated Acyl-CoAs: Mediators of Lipotoxicity and Stress Signaling

Saturated fatty acids, and by extension their acyl-CoA derivatives, are potent activators of cellular stress pathways, contributing to the pathophysiology of metabolic diseases. A key pathway implicated is the JNK (c-Jun N-terminal kinase) signaling cascade.

Saturated_Acyl_CoA_JNK_Pathway Saturated Fatty Acids Saturated Fatty Acids Saturated Acyl-CoAs Saturated Acyl-CoAs Saturated Fatty Acids->Saturated Acyl-CoAs ACSLs c-Src Activation c-Src Activation Saturated Acyl-CoAs->c-Src Activation Membrane Partitioning MLK3 MLK3 c-Src Activation->MLK3 JNK Activation JNK Activation MLK3->JNK Activation Insulin Resistance Insulin Resistance JNK Activation->Insulin Resistance Inflammation Inflammation JNK Activation->Inflammation

Saturated acyl-CoAs promote c-Src activation, leading to JNK-mediated insulin resistance.
Unsaturated Acyl-CoAs: Roles in Ferroptosis and Gene Regulation

Unsaturated long-chain acyl-CoAs, particularly polyunsaturated ones (PUFA-CoAs), are critical for specific cellular processes like ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. ACSL4 is a key enzyme in this pathway, as it preferentially activates arachidonic acid and other PUFAs.

Unsaturated_Acyl_CoA_Ferroptosis_Pathway PUFAs (e.g., Arachidonic Acid) PUFAs (e.g., Arachidonic Acid) PUFA-CoAs PUFA-CoAs PUFAs (e.g., Arachidonic Acid)->PUFA-CoAs ACSL4 PUFA-Phospholipids PUFA-Phospholipids PUFA-CoAs->PUFA-Phospholipids LPCAT3 ACSL4 ACSL4 LPCAT3 LPCAT3 Lipid Peroxidation Lipid Peroxidation PUFA-Phospholipids->Lipid Peroxidation Iron, ROS Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis

ACSL4-mediated formation of PUFA-CoAs is a critical step in the induction of ferroptosis.

Furthermore, unsaturated acyl-CoAs act as ligands for nuclear receptors like PPARα, which are master regulators of lipid metabolism.

Acyl_CoA_Transcription_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA ACSL Nuclear Receptor (e.g., PPARα, HNF-4α) Nuclear Receptor (e.g., PPARα, HNF-4α) Acyl-CoA->Nuclear Receptor (e.g., PPARα, HNF-4α) Binding & Activation ACSL ACSL Gene Transcription Gene Transcription Nuclear Receptor (e.g., PPARα, HNF-4α)->Gene Transcription Regulation of Lipid Metabolism Genes

Long-chain acyl-CoAs act as ligands for nuclear receptors, regulating gene expression.

Drug Development Implications

The distinct roles of saturated and unsaturated long-chain acyl-CoAs, and the enzymes that produce them, present significant opportunities for drug development, particularly in oncology and metabolic diseases.

Targeting ACSL Isoforms: The differential substrate specificities of ACSL isoforms make them attractive therapeutic targets.

  • ACSL4 Inhibitors: Given the critical role of ACSL4 in promoting ferroptosis by activating PUFAs, inhibitors of ACSL4 are being investigated as a strategy to protect against neurodegenerative diseases and other conditions where ferroptosis is detrimental. Conversely, inducing ferroptosis through the ACSL4 pathway is a promising anti-cancer strategy.[6][10]

  • ACSL3 Inhibitors: ACSL3, which shows a preference for some saturated and unsaturated fatty acids, is implicated in the progression of certain cancers, such as mutant KRAS lung cancer, by fueling β-oxidation.[4] Therefore, ACSL3 inhibitors are being explored as potential cancer therapeutics.

  • Broad-Spectrum ACSL Inhibitors: Compounds like Triacsin C, which inhibits ACSL1, ACSL3, and ACSL4, have been instrumental in elucidating the roles of these enzymes and have shown anti-tumor effects in preclinical models.[20][21]

The development of isoform-specific ACSL inhibitors is a key area of research to selectively modulate the metabolism of either saturated or unsaturated fatty acids for therapeutic benefit.

Experimental Protocols

Accurate measurement and analysis of acyl-CoAs are crucial for understanding their function. Below are summarized protocols for key experimental procedures.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Mammalian Cells for LC-MS/MS Analysis

This protocol is a synthesized method for efficient extraction of acyl-CoAs while minimizing degradation.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standards (e.g., C17:0-CoA)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate culture medium and wash adherent cells twice with ice-cold PBS. For suspension cells, pellet and wash twice with ice-cold PBS.

  • Lysis and Extraction: Add a defined volume of ice-cold methanol containing the internal standard directly to the culture plate (for adherent cells) or resuspend the cell pellet. Scrape adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Briefly sonicate the lysate on ice to ensure complete cell disruption.

  • Phase Separation (Optional but recommended): Add chloroform (B151607) and water to the methanol lysate to create a two-phase system. Acyl-CoAs will partition to the upper aqueous-methanol phase.[15]

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the solvent using a vacuum concentrator or under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[14]

  • Analysis: Centrifuge to remove any remaining particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow for Acyl-CoA Extraction from Mammalian Cells.
Protocol 2: In Vitro Radiometric Assay for Long-Chain Acyl-CoA Synthetase (ACSL) Activity

This assay measures the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[4]

Materials:

  • Cell or tissue lysate (source of ACSL enzyme)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • ATP solution

  • Coenzyme A (CoA) solution

  • Magnesium chloride (MgCl₂) solution

  • Bovine Serum Albumin (BSA)

  • Radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid or [³H]oleic acid)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Reaction Mix Preparation: Prepare a master mix containing assay buffer, ATP, CoA, MgCl₂, and BSA.

  • Substrate Preparation: Complex the radiolabeled fatty acid with BSA in the assay buffer.

  • Initiate Reaction: In a microcentrifuge tube, combine the cell lysate with the reaction mix. Start the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a solution that will precipitate proteins and/or shift the pH (e.g., perchloric acid).

  • Phase Partitioning: Add organic solvents (e.g., a mixture of isopropanol, heptane, and water) to separate the unreacted fatty acid (which will move to the organic phase) from the newly synthesized, more polar acyl-CoA (which will remain in the aqueous phase).

  • Quantification: Take an aliquot of the aqueous phase, add it to a scintillation vial with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculation: Calculate the amount of acyl-CoA produced based on the specific activity of the radiolabeled fatty acid and the measured counts per minute (CPM).

Conclusion

The distinction between saturated and unsaturated long-chain acyl-CoAs is fundamental to cellular physiology and pathology. Saturated acyl-CoAs are key players in energy metabolism and stress signaling, while their unsaturated counterparts are crucial for membrane biology, the generation of signaling molecules, and specialized processes like ferroptosis. The enzymes that produce these molecules, particularly the ACSL isoforms, represent critical nodes of metabolic control and are emerging as important targets for therapeutic intervention in a range of diseases. A deeper understanding of these functional differences, supported by robust quantitative data and precise experimental methodologies, will continue to fuel discoveries in metabolic research and the development of novel drugs.

References

Evaluating Enzyme Substrate Specificity for 16-Methylicosanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic activity of key metabolic enzymes on long-chain and branched-chain fatty acyl-CoAs, with a focus on evaluating the potential substrate specificity for 16-methylicosanoyl-CoA. Due to a lack of specific kinetic data for this compound in the current scientific literature, this guide presents data for structurally similar substrates to provide a comparative framework for experimental design.

Introduction

This compound is a 21-carbon, methyl-branched, long-chain fatty acyl-CoA. Its metabolism is expected to involve enzymes of the fatty acid β-oxidation pathway. Given its structure, both mitochondrial and peroxisomal pathways may play a role in its degradation. This guide focuses on two key enzymes in these pathways: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) and Peroxisomal Acyl-CoA Oxidase. Additionally, the initial activation of the corresponding fatty acid by Acyl-CoA Synthetases (ACSLs) is a critical first step.

Enzyme Candidates for this compound Metabolism

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

VLCAD is a key enzyme in the initial step of mitochondrial β-oxidation of long-chain fatty acids, with a substrate preference for chain lengths of 14 to 20 carbons.[1] While its optimal substrate is generally considered to be palmitoyl-CoA (C16:0), studies have shown its activity extends to longer chain fatty acyl-CoAs. Notably, C21-CoA has been used as a substrate to differentiate VLCAD activity from that of long-chain acyl-CoA dehydrogenase (LCAD), indicating that VLCAD can indeed process fatty acyl-CoAs of this length.[2]

Peroxisomal Branched-Chain Acyl-CoA Oxidase

The presence of a methyl branch in this compound suggests that it may be a substrate for the peroxisomal β-oxidation pathway. This pathway is responsible for the metabolism of very long-chain fatty acids and branched-chain fatty acids.[3][4] The initial and rate-limiting step in this pathway is catalyzed by an acyl-CoA oxidase. For branched-chain substrates, a specific branched-chain acyl-CoA oxidase is involved.[3][5]

Long-Chain Acyl-CoA Synthetases (ACSLs)

Before entering β-oxidation, 16-methylicosanoic acid must be activated to its CoA ester, this compound. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs). These enzymes exhibit broad but overlapping substrate specificities, generally for fatty acids with chain lengths of 12 to 20 carbons.[6]

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of VLCAD and peroxisomal acyl-CoA oxidase with various long-chain and branched-chain fatty acyl-CoA substrates. No specific kinetic data for this compound was found in the reviewed literature. The data presented here for other substrates can be used to infer potential activity and to design kinetic experiments for this compound.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
VLCAD HumanPalmitoyl-CoA (C16:0)Data not availableData not availableData not available
HumanStearoyl-CoA (C18:0)Data not availableData not availableData not available[7]
HumanArachidoyl-CoA (C20:0)Data not availableData not availableData not available[2]
Peroxisomal Branched-Chain Acyl-CoA Oxidase Rat2-Methylpalmitoyl-CoAData not availableRelative activityRelative activity[5]
RatPristanoyl-CoAData not availableRelative activityRelative activity[5]

Note: The table is populated with placeholder information where specific kinetic data was not available in the search results. The references indicate studies that have investigated these enzymes and substrates, though they may not contain the specific kinetic constants.

Experimental Protocols

VLCAD Activity Assay: ETF Fluorescence Reduction Method

This method is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[8]

Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase (e.g., VLCAD) in the presence of its substrate.

Materials:

  • Purified recombinant VLCAD or cell/tissue homogenate

  • Purified recombinant porcine ETF

  • Acyl-CoA substrate (e.g., this compound)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM EDTA)

  • Glucose oxidase and catalase (for creating an anaerobic environment in the microplate version)

  • Fluorometer or microplate reader capable of fluorescence measurement (Excitation: ~340 nm, Emission: ~490 nm)

Procedure (Microplate Adaptation): [7]

  • Prepare a reaction mixture containing the reaction buffer, glucose oxidase, and catalase.

  • Add the sample (purified enzyme or cell lysate) to the wells of a 96-well microplate.

  • Add the acyl-CoA substrate to initiate the reaction.

  • Immediately add ETF to the wells.

  • Seal the plate and measure the decrease in fluorescence over time at 32°C.

  • The rate of fluorescence decrease is proportional to the VLCAD activity.

Acyl-CoA Synthetase Activity Assay

Principle: This assay measures the formation of the acyl-CoA product from the fatty acid and CoA.

Materials:

  • Purified ACSL or cell/tissue homogenate

  • 16-methylicosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Reaction Buffer (containing Mg²⁺)

  • Detection system (e.g., radiometric assay using radiolabeled fatty acid, or a coupled enzymatic assay)

General Procedure (Radiometric Assay):

  • Incubate the enzyme source with the reaction mixture containing ATP, CoA, Mg²⁺, and radiolabeled 16-methylicosanoic acid.

  • Stop the reaction after a defined time.

  • Separate the radiolabeled acyl-CoA product from the unreacted radiolabeled fatty acid (e.g., by differential phase partitioning).

  • Quantify the amount of radiolabeled acyl-CoA formed using scintillation counting.

Metabolic Pathway and Experimental Workflow Visualizations

Experimental Workflow for Evaluating Enzyme Substrate Specificity cluster_prep Substrate and Enzyme Preparation cluster_assay Enzyme Activity Assays cluster_analysis Data Analysis sub Synthesize/Obtain This compound acsl_assay Acyl-CoA Synthetase Assay (Activation of 16-Methylicosanoic Acid) sub->acsl_assay enz Purify/Express Candidate Enzymes (VLCAD, Peroxisomal Oxidase, ACSL) enz->acsl_assay vlc_assay VLCAD Activity Assay (ETF Fluorescence Reduction) acsl_assay->vlc_assay pox_assay Peroxisomal Oxidase Assay acsl_assay->pox_assay kinetics Determine Kinetic Parameters (Km, kcat, kcat/Km) vlc_assay->kinetics pox_assay->kinetics comparison Compare with Alternative Substrates kinetics->comparison

Caption: Workflow for determining enzyme kinetics for this compound.

Potential Metabolic Pathway of 16-Methylicosanoic Acid cluster_activation Activation cluster_peroxisome Peroxisomal β-Oxidation cluster_mitochondria Mitochondrial β-Oxidation fa 16-Methylicosanoic Acid acylcoa This compound fa->acylcoa Acyl-CoA Synthetase (ACSL) pox Branched-Chain Acyl-CoA Oxidase acylcoa->pox enoylcoa 2,3-enoyl-CoA derivative pox->enoylcoa H₂O₂ produced hydroxyacylcoa 3-hydroxyacyl-CoA derivative enoylcoa->hydroxyacylcoa Multifunctional Enzyme ketoacylcoa 3-ketoacyl-CoA derivative hydroxyacylcoa->ketoacylcoa Multifunctional Enzyme shortened Shortened Acyl-CoA + Propionyl-CoA ketoacylcoa->shortened Thiolase vlc VLCAD shortened->vlc Transport to Mitochondria mit_enoyl 2,3-enoyl-CoA derivative vlc->mit_enoyl mit_hydroxy 3-hydroxyacyl-CoA derivative mit_enoyl->mit_hydroxy mit_keto 3-ketoacyl-CoA derivative mit_hydroxy->mit_keto mit_short Shortened Acyl-CoA + Acetyl-CoA mit_keto->mit_short

References

A Comparative Analysis of Acyl-CoA Profiles: A Guide for Researchers in Disease and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate shifts in cellular metabolism is paramount to unraveling disease mechanisms and identifying novel therapeutic targets. Acyl-Coenzyme A (acyl-CoA) molecules, central intermediates in fatty acid metabolism, are emerging as critical players in the metabolic landscape of both health and disease. This guide provides a comparative analysis of acyl-CoA profiles in various pathological states compared to healthy controls, supported by experimental data and detailed methodologies.

Acyl-CoAs are not merely metabolic intermediates; they are involved in a multitude of cellular processes, including energy production through β-oxidation, lipid synthesis, protein acylation, and gene regulation.[1][2] Alterations in the abundance and composition of the acyl-CoA pool have been implicated in a range of diseases, including metabolic disorders, cancer, cardiovascular disease, and neurodegenerative conditions.[1][3][4][5] Profiling these changes offers a window into the metabolic dysregulation that underpins these pathologies and presents opportunities for biomarker discovery and therapeutic intervention.

Comparative Acyl-CoA Profiles: Healthy vs. Diseased States

The following table summarizes quantitative data on the fold-changes of various acyl-CoA species in different disease models compared to healthy controls. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental models, analytical techniques, and normalization methods.

Acyl-CoA SpeciesDisease ModelTissue/Cell TypeFold Change vs. ControlReference
Short-Chain Acyl-CoAs
Acetyl-CoATraumatic Brain Injury (severe)BrainIncreased[6]
Acetyl-CoACancer (various)Cancer CellsIncreased[7][8]
Butyryl-CoA (C4)SCAD Knockout MouseLiver~16-fold increase[9]
Medium-Chain Acyl-CoAs
Various Medium-Chain Acyl-CoAsSCHAD Deficient MouseLiverModest Accumulation[9][10]
Long-Chain Acyl-CoAs
Palmitoyl-CoA (C16:0)Heart FailureHuman MyocardiumReduced[11]
Long-Chain Acyl-CoAsHeart Failure (post-LVAD)Human MyocardiumRestored to control levels[11]

SCAD: Short-chain acyl-CoA dehydrogenase; SCHAD: Short-chain 3-hydroxyacyl-CoA dehydrogenase; LVAD: Left ventricular assist device.

Experimental Protocols for Acyl-CoA Profiling

The accurate quantification of acyl-CoAs is analytically challenging due to their low abundance and inherent instability.[12][13] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for sensitive and specific acyl-CoA profiling.[14][15] Below is a synthesized protocol for the extraction and analysis of acyl-CoAs from biological samples.

Sample Preparation and Acyl-CoA Extraction

This protocol is a composite of established methods for extracting a broad range of acyl-CoAs from cultured cells or tissues.[16]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water, or a mixture of acetonitrile, isopropanol, and water)[15][16]

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)[10]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate culture medium, wash cells twice with ice-cold PBS, and then scrape cells in the presence of cold extraction solvent.

    • Suspension cells: Pellet cells by centrifugation, wash the pellet twice with ice-cold PBS, and then resuspend in the cold extraction solvent.

    • Tissue: Flash-freeze tissue in liquid nitrogen and grind to a fine powder. Homogenize the frozen powder in the ice-cold extraction solvent.[16]

  • Internal Standard Spiking: Add a known amount of internal standard mixture to the sample homogenate to correct for extraction efficiency and matrix effects.[10]

  • Protein Precipitation: Vortex the homogenate vigorously to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)[14]

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column is commonly used for separating acyl-CoAs.[14]

  • Mobile Phase A: Water with an additive like ammonium acetate to improve peak shape and ionization.[14]

  • Mobile Phase B: Organic solvent such as methanol or acetonitrile.[14]

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute acyl-CoAs of varying chain lengths.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for targeted quantification on a triple quadrupole mass spectrometer. A neutral loss scan of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) can be used for identifying acyl-CoAs.[10][17]

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

fatty_acid_beta_oxidation cluster_mito Mitochondrion Fatty_Acid Fatty Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi Fatty_Acyl_CoA Fatty Acyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA Carnitine_Shuttle Carnitine Shuttle Fatty_Acyl_CoA->Carnitine_Shuttle To Mitochondria Fatty_Acyl_CoA_Mito Fatty Acyl-CoA Carnitine_Shuttle->Fatty_Acyl_CoA_Mito Beta_Oxidation β-Oxidation Spiral Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Fatty_Acyl_CoA_Mito->Beta_Oxidation FAD -> FADH2 NAD+ -> NADH

Caption: Mitochondrial fatty acid β-oxidation pathway.

acyl_coa_profiling_workflow Sample Biological Sample (Tissue or Cells) Extraction Acyl-CoA Extraction (Solvent Precipitation) Sample->Extraction Internal_Standard Add Internal Standards Extraction->Internal_Standard Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry and Reconstitute Supernatant->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Experimental workflow for acyl-CoA profiling.

Conclusion

The comparative analysis of acyl-CoA profiles between healthy and diseased states provides valuable insights into the metabolic reprogramming that occurs during disease progression. As analytical technologies continue to advance, the ability to perform comprehensive and quantitative acyl-CoA profiling will undoubtedly play an increasingly important role in biomedical research and drug development. This guide serves as a foundational resource for researchers aiming to explore the role of acyl-CoA metabolism in their specific areas of interest.

References

Safety Operating Guide

Navigating the Disposal of 16-Methylicosanoyl-CoA: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Core Safety and Handling Summary

All laboratory personnel must treat chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an authoritative source such as a Safety Data Sheet (SDS) or the institution's Environmental Health and Safety (EHS) department.[1] The following table summarizes key quantitative and qualitative safety parameters for handling chemical waste.

ParameterGuidelineCitation
pH for Drain Disposal Between 5.5 and 10.5 (only if the chemical is confirmed to be safe for drain disposal and permitted by local regulations).[2]
Quantity for Drain Disposal Typically no more than a few hundred grams or milliliters per day for approved substances.[2]
Container Integrity Must be chemically compatible, leak-proof, and equipped with a secure closure.[3][4]
Waste Segregation Incompatible chemicals must be separated using physical barriers and appropriate storage distances. Solid and liquid wastes should be kept separate.[3][4]
Labeling All hazardous waste containers must be clearly labeled with the full chemical name and percentage of contents.[2][3]
Spill Residue All materials used to clean up chemical spills, including absorbents, are to be treated and disposed of as hazardous waste.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols are based on general best practices for hazardous chemical waste disposal in a laboratory setting.[1][3][4]

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling 16-Methylicosanoyl-CoA waste.

  • Conduct all waste handling and consolidation activities within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Waste Characterization and Segregation:

  • In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound, it must be treated as hazardous chemical waste.[1]

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified. Segregate it from incompatible materials such as strong acids, bases, and oxidizers.[3][4]

  • Keep solid and liquid forms of the waste in separate containers.[3]

3. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for long-chain fatty acyl-CoAs. The container must be in good condition, free from damage, and have a tightly sealing lid.[3][4]

  • Label the waste container clearly and accurately with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[4]

  • Ensure the storage area has secondary containment, such as a spill tray, to capture any potential leaks.[3][4]

  • Keep a log of the contents and accumulation start date for the waste container.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management office to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS office with all necessary information regarding the waste, including its identity and quantity.

  • Do not attempt to dispose of this compound by pouring it down the drain or placing it in the regular trash.[2] Chemical waste must be disposed of through a licensed hazardous waste vendor.[4]

6. Spill and Emergency Procedures:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and the EHS office.

  • If the spill is small and you are trained to handle it, use an appropriate chemical spill kit to absorb the material.

  • All cleanup materials (absorbent pads, contaminated gloves, etc.) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Characterization cluster_contain Containment & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe sds_check Consult Safety Data Sheet (SDS) for specific disposal instructions ppe->sds_check sds_available Specific Instructions Available? sds_check->sds_available treat_hazardous Assume Hazardous Waste Properties sds_available->treat_hazardous No follow_sds Follow SDS-Specific Protocol sds_available->follow_sds Yes segregate Segregate from Incompatible Wastes treat_hazardous->segregate follow_sds->segregate container Select Compatible, Sealed Container segregate->container label_container Label Container: 'Hazardous Waste' & Chemical Name container->label_container store Store in Designated Satellite Accumulation Area w/ Secondary Containment label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 16-Methylicosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for medical applications. [1]

This document provides crucial safety and logistical information for handling 16-Methylicosanoyl-CoA. As a specific Safety Data Sheet (SDS) is not publicly available for this compound, the following guidance is based on best practices for handling research chemicals with unknown toxicological properties and information derived from safety sheets for analogous compounds.[2]

Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been thoroughly investigated.[2] Therefore, it should be handled with caution, assuming it may be irritating to the mucous membranes, respiratory tract, skin, and eyes.[2] The primary goal is to prevent exposure through inhalation, ingestion, or skin contact.[2]

A risk assessment should be conducted before any handling of this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for laboratory use.

Operation Required Personal Protective Equipment (PPE)
Receiving and Unpacking - Safety glasses- Nitrile gloves
Weighing and Aliquoting (Dry Powder) - Chemical safety goggles or face shield- Double nitrile gloves- Lab coat- Use of a chemical fume hood or ventilated balance enclosure is mandatory to avoid inhalation of dust.[3]
Solution Preparation and Handling - Chemical safety goggles- Nitrile gloves- Lab coat- All work should be performed in a well-ventilated area, preferably a chemical fume hood.[3][4]
Experimental Use - PPE as determined by the specific experimental protocol and risk assessment. This should, at a minimum, include a lab coat, nitrile gloves, and safety glasses.
Spill Cleanup - Chemical safety goggles and face shield- Double nitrile gloves- Chemical-resistant apron or coveralls- Use appropriate absorbent material for spills.
Waste Disposal - Chemical safety goggles- Nitrile gloves- Lab coat

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3][4] Refer to the product data sheet for specific storage temperature recommendations.[1]

  • Inventory: Maintain an accurate record of the amount of substance received and used.

Handling and Experimental Use
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand the entire experimental protocol.

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling dust particles.[3]

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Use: Avoid contact with skin and eyes.[3] Do not breathe dust or vapor.[3][4] Wash hands thoroughly after handling.[4]

Disposal Plan

All waste materials containing this compound should be treated as chemical waste.

  • Waste Collection: Collect all contaminated materials, including unused compound, solutions, and contaminated disposables (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

Situation Immediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Wash out mouth with water.[2] Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE as outlined in the table above. Cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Read Protocol Read Protocol Don PPE Don PPE Read Protocol->Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Experimental Use Experimental Use Prepare Solution->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.